Isoacteoside

Catalog No.
S630220
CAS No.
61303-13-7
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoacteoside

CAS Number

61303-13-7

Product Name

Isoacteoside

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1

InChI Key

FNMHEHXNBNCPCI-QEOJJFGVSA-N

SMILES

Array

Synonyms

isoacetoside, isoacteoside, isoverbascoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O

The exact mass of the compound Isoverbascoside is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isoacteoside biosynthesis pathway in plants

Author: Smolecule Technical Support Team. Date: February 2026

The Shared Upstream Biosynthetic Pathway

Isoacteoside is a phenylethanoid glycoside and an isomer of the more widely studied compound, acteoside (also known as verbascoside) [1] [2]. Both molecules share a common biosynthetic origin.

The biosynthesis begins with the shikimate pathway, which provides the aromatic amino acids phenylalanine and tyrosine [1]. The process can be divided into an upstream pathway, involving several branched trails to create precursors, and a downstream pathway for final assembly [1].

The table below summarizes the key moieties, their biosynthetic origins, and the main enzymes involved in the upstream pathway.

Moiety in Final Molecule Biosynthetic Origin Key Precursor Metabolites Key Enzymes Involved
Caffeic Acid Phenylpropanoid pathway Phenylalanine PAL (Phenylalanine ammonia-lyase), C4H (Cinnamate 4-hydroxylase), 4CL (4-Coumarate-CoA ligase), C3H (Coumarate 3-hydroxylase) [1]
Hydroxytyrosol / Phenylethyl Alcohol Hydroxytyrosol & Salidroside pathways Tyrosine TAT (Tyrosine aminotransferase), Tyrosinase, AADC/Aromatic amino acid decarboxylase, MAO (Monoamine oxidase), 4HPAR (4-hydroxyphenylacetaldehyde reductase) [1]
Sugar Moieties (Glucose, Rhamnose) Primary carbohydrate metabolism Glucose-1-phosphate, UDP-glucose, TDP-rhamnose UGTs (UDP-dependent glycosyltransferases), RHMs (Rhamnose synthases) [3]

The Key Difference and Knowledge Gap

The primary structural difference between acteoside and this compound lies in the position of the caffeic acid ester linkage on the glucose core [3].

  • In acteoside, the caffeic acid is attached to the 4-position of glucose.
  • In This compound, the caffeic acid is attached to the 6-position of glucose [3].

The final assembly of acteoside is known to be catalyzed by specific BAHD-acyltransferases that transfer the caffeoyl group to the 4-position of glucose [4]. It is hypothesized that a distinct acyltransferase must be responsible for transferring the caffeoyl group to the 6-position to form this compound, but this enzyme has not yet been definitively identified and characterized [3].

The following diagram illustrates the established shared pathway and the hypothesized branch point for this compound formation.

G Start Start Sub1 Shikimate Pathway Start->Sub1 P1 Phenylalanine & Tyrosine Sub1->P1 Sub2 Phenylpropanoid Pathway P2 Caffeic Acid Sub2->P2 Sub3 Hydroxytyrosol/Salidroside Pathways P3 Hydroxytyrosol Glucoside (e.g., Salidroside) Sub3->P3 Sub4 Glycosylation Int1 Acteoside Precursor (Glucose core) Sub4->Int1 Sub5 Acylation (Ester Formation) Prod1 Acteoside (Caffeoyl at 4-O) Sub5->Prod1 Prod2 This compound (Caffeoyl at 6-O) Sub5->Prod2 P1->Sub2 Phenylalanine P1->Sub3 Tyrosine P3->Sub4 Int1->Sub5 Enzyme1 Known: BAHD Acyltransferases (e.g., HCTs) Enzyme1->Prod1 Enzyme2 Unknown: Specific Acyltransferase (Hypothesized) Enzyme2->Prod2

> The biosynthetic pathway shared by acteoside and this compound, highlighting the known and hypothesized acyltransferases responsible for the final, differentiating step.

Experimental Approaches for Pathway Elucidation

The search results suggest that the following modern systems and synthetic biology methods are key to fully characterizing the this compound pathway, drawing from strategies used for similar plant natural products [5] [6].

Approach Application to Pathway Elucidation
Multi-omics Integration Combine transcriptomics (RNA-seq) and metabolomics data from different plant tissues or growth stages to identify genes whose expression correlates with this compound accumulation [4].
Heterologous Pathway Reconstruction Express candidate genes from the plant source (e.g., glycosyltransferases, acyltransferases) in a microbial host like yeast to confirm their function and specificity in vitro [4].
Enzyme Characterization Test the activity of purified recombinant enzymes, particularly different BAHD acyltransferases, against potential substrates to identify the one that catalyzes the 6-O-acylation [5].
Co-expression Analysis Identify genes that are consistently co-expressed with known early-pathway genes, which may point to the missing downstream enzymes [6].

Research Summary

This compound is recognized for its diverse pharmacological potential, including anti-inflammatory [2] [7], anti-obesity [2], neuroprotective [7], and antitumor activities [8], as well as antioxidant properties [9]. However, a complete understanding of its biosynthesis, specifically the final acylation step, is still an active area of research.

Future work needs to focus on identifying and characterizing the specific acyltransferase that forms the 6-O-caffeoyl ester bond. Achieving this will be crucial for enabling the scalable production of this compound through metabolic engineering or synthetic biology [5] [3].

References

Comprehensive Technical Guide: Isoacteoside from Cistanche tubulosa - Sources, Analysis, and Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Isoacteoside is a biologically active phenylethanoid glycoside (PhG) found predominantly in plants of the Cistanche genus. This compound is characterized by a hydroxyphenylethyl moiety and a cinnamic acid group, both attached to a sugar moiety, typically a β-glucopyranose, via glycosidic and ester linkages, respectively [1]. Its isomer, acteoside, is often the more abundant compound in plant extracts, making the selective separation and quantification of this compound a significant analytical focus [2] [1]. For researchers in drug development, Cistanche tubulosa represents a valuable source of this compound, alongside other structurally similar PhGs such as echinacoside and acteoside, which are often used as marker compounds for quality control [3] [4].

The interest in this compound is driven by its association with a range of pharmacological effects. Studies on Cistanche extracts rich in PhGs, including this compound, have demonstrated neuroprotective, antioxidant, anti-inflammatory, and anti-fatigue activities [5] [6] [7]. Its role in tonifying the kidney Yang and moistening the intestines in Traditional Chinese Medicine (TCM) is supported by modern pharmacological investigations, making it a target for developing treatments for conditions ranging from functional constipation to neurodegenerative disorders [6].

Quantitative Analysis and Chemical Distribution

Understanding the concentration and distribution of this compound within Cistanche species is critical for quality control and sourcing. The following table summarizes quantitative data on this compound and other key phenylethanoid glycosides across different Cistanche species and processing methods.

Table 1: Quantitative Distribution of Key Phenylethanoid Glycosides in Cistanche Species

Species / Sample Type This compound Content Echinacoside Content Acteoside Content Key Analytical Method Citation
Cistanche tubulosa (Raw) Quantified among 13 fingerprint peaks [6] Quantified among 13 fingerprint peaks [6] Quantified among 13 fingerprint peaks [6] HPLC Fingerprinting [6]
Cistanche tubulosa (Wine-Processed) Levels decreased after processing [6] Levels decreased after processing [6] Levels decreased after processing [6] HPLC Fingerprinting [6]
Cistanche deserticola Present, but lower than in C. tubulosa [4] Varies by region; high in Inner Mongolia [4] Present; content varies [4] HPLC with Chemometric Analysis [4]
Cistanche salsa Not detected [4] High in samples from Xinjiang [4] High in samples from Xinjiang [4] HPLC with Chemometric Analysis [4]
Cistanche sinensis Present [4] Not detected [4] Information missing HPLC with Chemometric Analysis [4]

Chemical profiling reveals that This compound is a common constituent in official Cistanche species (C. tubulosa and C. deserticola) but is notably absent in C. salsa [4]. Furthermore, processing methods significantly impact its concentration. A chemometrics study found that the content of this compound and other PhGs decreased in C. tubulosa after traditional yellow-wine processing, which correlates with a reduced efficacy in treating functional constipation compared to the raw herb [6]. This highlights the importance of selecting the appropriate botanical source and processing method for specific research and development objectives.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A robust HPLC method is essential for the accurate quantification of this compound in plant material and extracts [3] [4].

  • Apparatus: Utilize an HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a UV/VWD or ELSD detector [2] [6].
  • Column: An Accurasil C18 column (250 mm × 4.6 mm, i.d. 5 μm) or equivalent reverse-phase C18 column is recommended [2].
  • Mobile Phase: A binary gradient system is typically employed.
    • Mobile Phase A: Water (with or without 0.1% formic acid).
    • Mobile Phase B: Methanol or Acetonitrile.
    • Example Gradient: Begin with 5% B, increase to 95% B over 20 minutes, followed by a re-equilibration step [8].
  • Flow Rate: 1.0 mL/min [2].
  • Detection Wavelength: 254 nm or 330 nm [2] [6].
  • Column Temperature: Maintained at room temperature or 30°C.
  • Injection Volume: 10-20 μL.
  • Standard Preparation: Prepare stock solutions of an this compound reference standard (purity >98%) in methanol. A series of working standard solutions should be prepared by dilution to create a calibration curve (e.g., 5-200 μg/mL). The linearity is typically excellent (R² > 0.999) [4].
  • Sample Preparation: Powder dried Cistanche stems. Accurately weigh approximately 1.0 g of powder and extract with 50 mL of 60% aqueous ethanol via reflux for 2 hours. Filter the extract, evaporate the ethanol under reduced pressure, and reconstitute the residue in methanol for HPLC analysis [2].
Preparative Isolation using High-Speed Counter-Current Chromatography (HSCCC)

For isolating high-purity this compound for bioactivity testing, HSCCC is a highly effective, support-free technique [2].

  • Apparatus: A TBE-300B HSCCC system with a 300 mL multilayer coil separation column and a UV detector operating at 254 nm [2].
  • Solvent System Selection: The critical step is identifying a two-phase solvent system that provides an optimal partition coefficient (K) for this compound (ideal K between 0.5 and 2).
    • Recommended System: Ethyl acetate - n-butanol - ethanol - water (40:6:6:50, v/v/v/v) [2].
    • K-value Determination: Dissolve a small amount of crude extract in the lower phase of the pre-equilibrated solvent system. Analyze by HPLC to obtain peak area A1. Add an equal volume of the upper phase, mix thoroughly, and allow to partition. Analyze the lower phase again by HPLC to obtain peak area A2. Calculate K = (A1 - A2)/A2 [2].
  • Isolation Procedure:
    • Prepare the solvent system by mixing all components in a separatory funnel and allowing it to equilibrate at room temperature. Separate the upper and lower phases shortly before use.
    • Load the sample (e.g., 297 mg of a pre-fractionated n-butanolic extract) by dissolving it in a mixture of the upper and lower phases.
    • Fill the HSCCC column with the stationary phase (upper phase). Then, start the rotation (800-900 rpm) and pump the mobile phase (lower phase) at a flow rate of 2.0-3.0 mL/min.
    • Monitor the effluent with the UV detector and collect fractions based on the chromatogram. This compound is typically obtained with a purity exceeding 95% in a one-step separation [2].

Diagram: High-Speed Counter-Current Chromatography (HSCCC) Workflow

G A Prepare two-phase solvent system B Load sample mixture A->B C Fill column with stationary phase B->C D Rotate column & pump mobile phase C->D E Collect fractions by elution time D->E F Analyze fractions via HPLC E->F

> HSCCC isolation process from sample preparation to fraction analysis.

Pharmacological Mechanisms and Pathways

Phenylethanoid glycosides like this compound exhibit their effects through multiple targets and pathways. Network pharmacology analyses predict shared target genes between active components of Cistanche and antioxidant-related diseases, implicating pathways such as NF-κB signaling and AMPK activation [3] [8].

Acteoside, a very close structural analog of this compound, has been shown to inhibit NF-κB pathway activation, thereby reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β) and NO in microglia, which is crucial in mitigating neuroinflammation in models of Alzheimer's disease [8]. Concurrently, it acts as an agonist of AMPK, a central regulator of cellular energy homeostasis. AMPK activation helps repair mitochondrial dysfunction and correct metabolic imbalances in activated immune cells, shifting microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype [8]. The antioxidant activity is primarily attributed to the phenolic hydroxyl groups in its structure, which directly scavenge reactive oxygen species (ROS) like DPPH, superoxide anion, and hydroxyl radicals [3].

Diagram: Proposed Neuroprotective Mechanism of Phenylethanoid Glycosides

G A This compound/Acteoside B NF-κB Pathway Inhibition A->B C AMPK Pathway Activation A->C D Direct Antioxidant Action A->D E ↓ Pro-inflammatory cytokines (TNF-α, IL-1β, NO) B->E F Improved Mitochondrial Function M1 to M2 Microglia Polarization C->F G Reduction of Oxidative Stress D->G H Neuroprotection Anti-inflammatory Anti-apoptotic Effects E->H F->H G->H

> Multi-target mechanism involving NF-κB inhibition, AMPK activation, and antioxidant activity.

Research Applications and Future Perspectives

For drug development professionals, the applications of this compound and Cistanche extracts are expanding based on preclinical evidence.

  • Neurodegenerative Disorders: The systematic identification of targets for acteoside highlighted its potential in treating Alzheimer's disease, primarily through anti-inflammatory and metabolic mechanisms in microglia [8]. This provides a strong rationale for exploring this compound similarly.
  • Functional Constipation vs. Kidney Yang Deficiency: Spectrum-effect relationship studies have shown that raw C. tubulosa, with higher levels of PhGs like this compound, is more effective for functional constipation, while the wine-processed herb, despite lower PhG content, shows superior efficacy in tonifying kidney Yang [6]. This suggests different underlying mechanisms and highlights the need for condition-specific extract standardization.
  • Sustainable Sourcing and Synthesis: Overharvesting of wild Cistanche poses a supply challenge [7]. Future perspectives include the development of complete biosynthetic pathways in engineered microbes like Saccharomyces cerevisiae for sustainable production of key PhGs, as demonstrated for echinacoside [9]. This represents a promising alternative to plant extraction.

References

Isoacteoside vs acteoside structural differences

Author: Smolecule Technical Support Team. Date: February 2026

Structural Difference at a Glance

The following diagram illustrates the core structural relationship between these two isomers:

G Phenylethanoid Glycoside\nCore Structure Phenylethanoid Glycoside Core Structure Caffeoyl Group Attachment Caffeoyl Group Attachment Phenylethanoid Glycoside\nCore Structure->Caffeoyl Group Attachment Defining Isomerism Acteoside Acteoside Isoacteoside This compound Caffeoyl Group Attachment->Acteoside Position 4' of Glucose Caffeoyl Group Attachment->this compound Position 6 of Glucose

This compound vs. Acteoside Structural Relationship

Both acteoside and this compound are phenylethanoid glycosides (PhGs) with the same molecular formula (C₂₉H₃₆O₁₅) and molecular weight (624 daltons) [1] [2]. They share a core structure consisting of caffeic acid, hydroxytyrosol (3,4-dihydroxyphenylethanol), glucose, and rhamnose [1] [3].

The critical difference is the position on the glucose molecule to which the caffeoyl group (caffeic acid) is attached [4]:

  • In acteoside, the caffeoyl group is attached to the 4-position of glucose.
  • In This compound, the caffeoyl group is attached to the 6-position of glucose.

This makes them structural isomers, and this compound is often found in smaller quantities alongside acteoside in many plants [4].

Comparative Biological Activities

This structural difference can lead to variations in their biological potency, as evidenced by recent studies. The table below summarizes key comparative findings:

Biological Activity Experimental Model Key Findings & Comparative Potency
Anti-inflammatory (Acute Kidney Injury) LPS-induced AKI in mice [5] Both compounds alleviated renal dysfunction and inflammation by inhibiting the NF-κB pathway. The study concluded that This compound had a more favorable effect than acteoside.
Anti-glycation In vitro BSA/glucose and BSA/methylglyoxal models [3] Both compounds showed significant inhibitory activity against the formation of Advanced Glycation End-products (AGEs), with no major difference in potency reported in this study.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the cited studies.

Protocol for Anti-Inflammatory Activity in AKI [5]

  • Animal Model: LPS-induced Acute Kidney Injury in BALB/c mice.
  • Dosing: Compounds (40 mg/kg) were administered intraperitoneally 1 hour after AKI induction.
  • Key Assessments:
    • Kidney Function: Measured serum Albumin (Alb), Creatinine (Crea), and Blood Urea Nitrogen (BUN) using a semi-automatic biochemical analyzer.
    • Histopathology: Kidney tissues examined via Hematoxylin-Eosin (H&E) staining.
    • Inflammation Markers: Levels of IL-1β, IL-6, TNF-α, etc., measured by ELISA.
    • Mechanism Exploration: Protein and gene expression of TLR4, MyD88, and NF-κB p65 were analyzed by Western Blot and q-PCR.

Protocol for Anti-Glycation Activity *In Vitro* [3]

  • Glycation Models:
    • BSA/Galactose (BSA/gal) & BSA/Glucose (BSA/glc): Models for early-stage AGE formation.
    • BSA/Methylglyoxal (BSA/MGO): Model for middle-stage AGE formation.
  • Reaction: Incubation of BSA with sugars or MGO in the presence or absence of test compounds (e.g., 0.5 mM or 5 mM) at 37°C for several days.
  • AGE Detection:
    • CML (Nϵ-(carboxymethyl)lysine) Detection: Using anti-CML antibody via immunoblotting and ELISA.
    • AP (argpyrimidine) Detection: Using anti-AP antibody.

Pharmacokinetics and Bioavailability

A significant challenge in developing acteoside and its analogs as drugs is their poor pharmacokinetic profile. While direct data for this compound is limited, research on acteoside is illustrative.

Parameter Findings for Acteoside
Absolute Bioavailability ~0.12% in rats (oral); ~4% in beagle dogs (oral) [1].
Protein Binding 75.5% in rat plasma [1].
Stability Susceptible to hydrolysis in the gastrointestinal tract; can be transformed into its isomer, isoverbascoside (this compound), at neutral pH [1].

The search results indicate that structural differences between this compound and acteoside, though small, can translate into meaningful differences in biological activity and efficacy.

References

Isoacteoside plant distribution and localization

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Distribution of Isoacteoside

This compound is a phenylethanoid glycoside found in various plant families. The table below summarizes the primary plant families and genera where it has been identified, along with notes on its occurrence.

Plant Family Genera / Species Examples Notes on Occurrence
Orobanchaceae Cistanche deserticola [1] [2], Monochasma savatieri [3] A key source studied for traditional medicine applications.
Scrophulariaceae Verbascum species (V. thapsus, V. phlomoides, V. densiflorum) [4] Often found in plants from the order Lamiales.
Plantaginaceae Plantago species (P. psyllium, P. holosteum, P. subulata) [4] Co-occurs with its isomer, acteoside.
Others Abeliophyllum distichum [4], Bauhinia tarapotensis [4], Jacaranda mimosaefolia [4] Documented in diverse and globally distributed species.

A critical point for chemotaxonomy and extraction is that this compound is frequently reported as a minor component compared to its more prevalent isomer, acteoside (verbascoside) [5]. One review specifically notes that in plants containing acteoside, "the amount of this compound is small compared to the amount of acteoside present" [5].

Experimental Protocols for Analysis

For researchers aiming to isolate, identify, and quantify this compound, the following methodologies are cited in the literature.

Extraction and Isolation
  • Source Material: Research frequently uses the whole plant or aerial parts for extraction [4].
  • Technique: High-speed counter-current chromatography (HSCCC) has been successfully employed for the isolation of this compound from Plantago psyllium L., proving to be an effective purification method [4].
Analysis and Quantification
  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard tool. Methods have been developed for the simultaneous determination of this compound, acteoside, and other phenylethanoid glycosides in rat plasma after oral administration of Cistanche salsa extract [4].
  • Mass Spectrometry: Coupling HPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity. Ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF-MS/MS) has been used to investigate the pharmacokinetics and bioavailability of this compound [4].

Pharmacological Activity and Experimental Models

This compound exhibits a range of significant pharmacological activities. The experimental details from key studies are summarized below.

Pharmacological Activity Experimental Model (In Vivo) Dosage & Administration Key Findings / Mechanism
Anti-inflammatory LPS-induced acute kidney injury in mice [2] 40 mg/kg, intraperitoneal Inhibited TLR4/MyD88/NF-κB signaling pathway; more effective than acteoside in this model.
Anti-depressant LPS-induced depressive-like behavior in mice [1] 40 mg/kg, intraperitoneal Attenuated neuroinflammation and oxidative stress; modulated microglial polarization (M1 to M2).
Anti-cancer (HCC) Mouse xenograft model [6] Not specified in snippet Inhibited PDHB, disrupting glucose metabolism; synergized with sorafenib.
Anti-inflammatory LPS-induced endotoxic shock & kidney injury in mice [3] Not specified in snippet Blocked TLR4 dimerization, inhibiting downstream NF-κB and MAPK signaling.

The following diagram illustrates the primary anti-inflammatory mechanism of this compound as identified through these experimental models, which involves the blockade of the TLR4/NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Dimerization TLR4 Dimerization TLR4->Dimerization MyD88 MyD88 Dimerization->MyD88 TAK1 TAK1 MyD88->TAK1 NFkB_Inactive NF-κB (Inactive) (IκB-α) TAK1->NFkB_Inactive MAPK MAPK Pathway (p38, JNK) TAK1->MAPK NFkB_Active NF-κB (Active) Nuclear Translocation NFkB_Inactive->NFkB_Active Phosphorylation & Degradation of IκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines AP1 AP-1 Transcription MAPK->AP1 AP1->Cytokines This compound This compound This compound->Dimerization Blocks

This compound inhibits inflammation by blocking TLR4 dimerization and downstream NF-κB/MAPK signaling.

Key Considerations for Researchers

Based on the available data, here are critical points to guide your work:

  • Focus on Known Sources: Prioritize plants from the Orobanchaceae (e.g., Cistanche), Scrophulariaceae (e.g., Verbascum), and Plantaginaceae (e.g., Plantago) families for sourcing this compound.
  • Analytical Distinction: Ensure your analytical methods (e.g., HPLC) can clearly separate and identify this compound from its isomer acteoside, as they frequently co-elute.
  • Bioavailability Challenge: Be aware that phenylethanoid glycosides like acteoside (and likely this compound) often suffer from low oral bioavailability due to poor absorption and metabolism [7]. This is a crucial factor for drug development.
  • Localization Data Gap: Detailed, tissue-specific quantitative data for this compound ("localization") is sparse in the current literature. More studies have quantified acteoside in specific plant parts (e.g., in olive pulp vs. leaves) [5]. Targeted analytical studies are needed to fill this gap for this compound.

References

Isoacteoside LC-MS/MS identification and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies for Identification & Characterization

The table below summarizes the main methodological approaches for identifying and characterizing Isoacteoside.

Aspect Recommended Technique Key Application / Outcome Citation
General Separation & ID UHPLC-Q-TOF MS (Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry) Provides high-resolution MS and MS/MS data for determining precise molecular mass and fragment ions for structural characterization. [1]
Isomer Differentiation UHPLC-IM-MS (Ion Mobility–Mass Spectrometry) Separates and identifies co-eluting compounds and isomers (like Acteoside and this compound) based on differences in their shape and drift time. [1]
Sensitive Quantification UHPLC-MS/MS (Tandem Mass Spectrometry) with MRM (Multiple Reaction Monitoring) Highly sensitive and selective method for quantifying this compound in complex biological matrices like plasma for pharmacokinetic studies. [2]

Key Analytical Parameters and Properties

For a successful analysis, you need to account for the following properties and parameters of this compound.

Parameter / Property Details Citation
Class Phenylethanoid glycoside [2] [3] [4]
Bioavailability Hurdles Very poor oral bioavailability (Below 0.2% for oral administration); extensively metabolized by intestinal flora and enzymes. [2] [4]
Critical Consideration Metabolites, rather than the parent compound, may be responsible for its pharmacological effects. [4]
Typical Quantification Ions (MRM) Precursor ion → Product ion: 623.2 → 161.0 (Used for quantification in rat plasma). [2]

The following workflow synthesizes the strategies from the search results into a recommended process for characterizing this compound.

start Sample Preparation (Plant Extract, Plasma, etc.) lc Liquid Chromatography (LC) (U)HPLC Separation start->lc ims Ion Mobility Spectrometry (IM) Separates by Shape & Size lc->ims For Isomer Separation ms1 Mass Spectrometry (MS1) Q-TOF for Precise Mass lc->ms1 Standard Workflow ims->ms1 ms2 Tandem MS (MS/MS) MRM or HR-Fragmentation ms1->ms2 id Data Analysis & Identification ms2->id

Pharmacological Context for Research

While your focus is analytical, understanding the biological context can help frame your research. Recent studies highlight several key areas:

  • Neuroinflammation & Depression: A 2025 study found that this compound alleviates LPS-induced depressive-like behaviors in mice by attenuating neuroinflammation and oxidative stress, and modulating microglial polarization [5].
  • Hepatocellular Carcinoma (HCC): Another 2025 study identified this compound as a targeted inhibitor of PDHB, showing it can alleviate HCC progression and overcome sorafenib resistance by inhibiting glucose metabolic reprogramming [6].
  • Renal Protection: A 2024 study demonstrated that both Acteoside and this compound alleviate renal dysfunction and inflammation in LPS-induced acute kidney injury by inhibiting the NF-κB signaling pathway, with this compound showing a more favorable effect [7].
  • Anti-glycation Activity: this compound, along with its isomer Acteoside, shows inhibitory activity against the formation of Advanced Glycation Endproducts (AGEs) in vitro, which are linked to diabetic complications [3].

Key Technical Considerations

  • Prioritize Ion Mobility for Isomers: If your project involves distinguishing this compound from its isomer Acteoside, incorporating Ion Mobility (IM) is highly recommended, as conventional LC-MS may not fully resolve them [1].
  • Account for Bioavailability: The extremely low oral bioavailability means you may not detect the parent this compound compound in plasma after oral administration. Your analytical methods should be designed to look for its potential metabolites [4].
  • Validate with Standards: For definitive identification and accurate quantification, the use of a reference standard of this compound (purity ≥98%) is essential [7].

References

Comprehensive Application Notes and Protocols for Isoacteoside Extraction from Plant Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isoacteoside

This compound is a phenylethanoid glycoside and an isomer of acteoside that has gained significant research interest due to its diverse pharmacological activities. Recent studies have demonstrated that this compound exhibits anti-obesity effects by inhibiting lipid accumulation in 3T3-L1 adipocytes through downregulation of key adipogenic transcription factors including PPARγ, C/EBPα, and PLIN1 [1]. Additionally, this compound shows promising anti-hepatocellular carcinoma activity by inhibiting PDHB-mediated reprogramming of glucose metabolism, potentially enhancing sorafenib efficacy in cancer treatment [2]. The compound also possesses anti-inflammatory, antioxidant, and neuroprotective properties [3], making it a valuable target for pharmaceutical development.

These application notes provide detailed methodologies for the extraction, isolation, and analysis of this compound from plant materials, with specific protocols optimized for researcher implementation.

Extraction Techniques for this compound

The extraction of this compound requires careful consideration of method selection due to the compound's thermal instability and tendency to isomerize when heated [4]. The choice of extraction technique significantly impacts yield, purity, and bioactivity preservation.

Conventional Extraction Methods

Maceration represents the most straightforward approach for initial this compound extraction:

  • Procedure: Plant material (25g) is milled to approximately 50 mesh and soaked in 500mL of 80% aqueous methanol for 12 hours at room temperature. This process is repeated three times with fresh solvent [5].
  • Solvent Considerations: Methanol, ethanol, and their aqueous mixtures are preferred due to the compound's hydrophilic nature. Polar solvents effectively extract hydrophilic compounds like phenylethanoid glycosides [6].
  • Limitations: Conventional methods require long extraction times, exhibit high solvent consumption, and risk thermal degradation of target compounds when heat is applied [6] [7].
Advanced Extraction Technologies

Green extraction technologies offer significant advantages for this compound recovery:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation at lower temperatures to enhance cell wall disruption while minimizing thermal degradation [6].
  • Microwave-Assisted Extraction (MAE): Provides rapid, selective heating that improves extraction efficiency and reduces processing time [7].
  • Supercritical Fluid Extraction (SFE): Particularly with CO₂, offers high selectivity and eliminates organic solvent residues [7].

Table 1: Comparison of Extraction Methods for this compound

Method Efficiency Processing Time Solvent Consumption Thermal Risk
Maceration Moderate Long (12-36h) High Low
Soxhlet High Long (4-24h) High High
UAE High Short (30-90min) Moderate Low
MAE High Very Short (5-30min) Low Moderate
SFE High Short (30-60min) None Low

Purification and Isolation Protocols

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is particularly suitable for this compound purification due to its support-free liquid-liquid partition chromatography, which prevents irreversible adsorption of phenolic compounds to solid supports [5] [8].

3.1.1 Solvent System Selection and Preparation
  • Optimal solvent system: Ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) [8]
  • Alternative system: Ethyl acetate-water (1:1, v/v) for simpler separations [5]
  • Preparation: Combine all components in a separation funnel, shake vigorously, and allow phases to separate completely. Use immediately after separation.
3.1.2 HSCCC Separation Procedure
  • Equipment Setup: TBE-300B HSCCC system with three preparative multilayer coil separation columns (2.6mm tube diameter, 300mL total volume) [8]
  • Conditioning: Fill the entire column with the stationary phase (upper organic phase)
  • Mobile Phase Introduction: Pump the mobile phase (lower aqueous phase) at 2-3mL/min while rotating the column at 850-900rpm
  • Sample Injection: Load 297mg of pre-enriched plant extract dissolved in 5mL of both phases [8]
  • Detection and Collection: Monitor eluent at 254nm and collect fractions based on UV absorption
  • Typical Recovery: 13.0mg this compound from 297mg of Cistanches deserticola extract with 95% purity [8]
Thermal Stability Considerations During Purification

This compound is thermally unstable and can isomerize to acteoside when heated [4]. This necessitates:

  • Maintaining processing temperatures below 40°C
  • Avoiding prolonged heating during solvent evaporation
  • Using reduced pressure and lower temperatures for concentrate drying
  • Implementing online extraction-analysis systems to minimize processing time and thermal exposure [4]

Analytical Methods and Quantification

Online Extraction-QTOF-MS/MS Analysis

For rapid analysis of thermolabile this compound, Online Extraction-Quadrupole Time-of-Flight Tandem Mass Spectrometry (OLE-QTOF-MS/MS) provides complete analysis within 1.5 minutes [4]:

  • Sample Preparation: Pack solid plant material (2-5mg) into a guard column positioned on manual injection valve
  • Extraction/Analysis: Use methanol:water (70:30, v/v) with 0.1% formic acid at 0.2mL/min
  • Discrimination of Isomers: Utilize relative intensity ratio of diagnostic ion pairs (I461/I161) fragmenting at heterogeneous linkage site
  • Quantification: Linear correlation (R² = 0.9991) between relative intensity ratio and this compound content from 0% to 100%
  • Performance: Intra- and inter-day variations with RSD < 3.4% [4]
HPLC and UPLC-MS/MS Methods

For conventional analysis:

  • Column: C18 reverse phase (250mm × 4.6mm, 5μm)
  • Mobile Phase: Methanol-water (30:70, v/v) or acetonitrile-water gradient with 0.1% formic acid
  • Flow Rate: 1mL/min for HPLC; 0.3mL/min for UPLC
  • Detection: UV at 254-330nm or ESI-MS in negative ion mode [8] [9]
  • MS Detection: Characteristic molecular ion [M-H]⁻ at m/z 623 with fragment ions at m/z 461 and 161 [4]

Experimental Protocols for Bioactivity Assessment

Anti-Obesity Effects on 3T3-L1 Adipocytes
5.1.1 Cell Culture and Differentiation
  • Cell Line: 3T3-L1 mouse pre-adipocytes (Korean Cell Line Bank)
  • Culture Conditions: DMEM with 10% bovine calf serum, 100U/mL penicillin, 100μg/mL streptomycin at 37°C and 5% CO₂ [1]
  • Differentiation Induction: At confluence, replace medium with differentiation cocktail containing 0.05mM IBMX, 1μM DEX, and 20μg/μL INS in DMEM with 10% FBS
  • Maintenance: Replace with DMEM containing 20μg/μL INS every 2 days
5.1.2 this compound Treatment and Analysis
  • Cytotoxicity Assessment:

    • Seed cells at 5×10⁴ cells/well in 96-well plates
    • Treat with this compound (0-2500μM) for 24-48h
    • Assess viability using WST-1 assay: add 10μL WST-1, incubate 1-4h, measure absorbance at 450nm
    • Note: No cytotoxicity observed up to 1000μM [1]
  • Oil Red O Staining for Lipid Accumulation:

    • On day 9 of differentiation, wash cells twice with PBS
    • Fix with 10% formalin for 1h
    • Stain with Oil Red O solution (60% isopropanol) for 30min
    • Extract stain with 100% isopropanol and measure absorbance at 490nm [1]
  • Molecular Mechanism Analysis:

    • qRT-PCR: Isolate RNA with TRIzol, synthesize cDNA, perform qPCR with β-actin normalization using 2−ΔΔCt method
    • Western Blotting: Extract proteins with RIPA buffer, separate by 10% SDS-PAGE, transfer to PVDF membrane, probe with antibodies against PPARγ, C/EBPα, and PLIN (1:1000 dilution) [1]
Anti-Cancer Activity Assessment
5.2.1 PDHB Inhibition Assay
  • Cell Lines: HepG2 and SMMC7721 hepatocellular carcinoma cells

  • PDHB Modulation:

    • Transfect with PDHB overexpression or knockdown plasmids
    • Verify transfection efficiency by RT-PCR and Western blot [2]
  • Functional Assays:

    • Proliferation: MTT assay after 48h this compound treatment
    • Invasion: Transwell invasion assay with Matrigel coating
    • Sorafenib Resistance: Determine IC50 with and without this compound co-treatment [2]

The experimental workflow for evaluating the anti-obesity effects of this compound is summarized below:

G Start Start Experiment CellCulture 3T3-L1 Cell Culture DMEM + 10% BCS 37°C, 5% CO₂ Start->CellCulture Differentiation Induce Differentiation IBMX + DEX + INS in DMEM + 10% FBS CellCulture->Differentiation Treatment This compound Treatment (0-1000 μM) 48 hours Differentiation->Treatment Viability Cell Viability Assay WST-1 + Absorbance 450nm Treatment->Viability Staining Oil Red O Staining Fix + Stain + Extract Measure 490nm Treatment->Staining Molecular Molecular Analysis qRT-PCR + Western Blot PPARγ, C/EBPα, PLIN Treatment->Molecular Data Data Analysis Statistical Significance p<0.05 Viability->Data Staining->Data Molecular->Data End Interpret Results Data->End

Critical Parameters and Troubleshooting

Optimization of Extraction Efficiency

Table 2: Key Parameters for this compound Extraction and Analysis

Parameter Optimal Conditions Effect of Deviation Solution
Extraction Temperature <40°C Isomerization to acteoside Use cooling baths, reduce processing time
Solvent Polarity Medium (80% methanol) Low yield or impurity co-extraction Adjust water content systematically
Plant Particle Size 50 mesh Incomplete extraction or filtration issues Optimize grinding and sieving
HSCCC Solvent Ratio Ethyl acetate:n-butanol:ethanol:water (40:6:6:50) Poor peak separation Adjust polarity based on partition coefficients
MS Source Temperature <150°C Thermal degradation Lower desolvation temperature
Troubleshooting Common Issues
  • Low Yield in Extraction:

    • Cause: Incomplete cell disruption or suboptimal solvent
    • Solution: Incorporate cell wall degrading enzymes (cellulase, pectinase) or use ultrasonication pretreatment [6]
  • Isomerization During Processing:

    • Cause: Excessive heat or prolonged processing
    • Solution: Implement online extraction-analysis systems to minimize processing steps [4]
  • Poor HSCCC Separation:

    • Cause: Improper solvent system equilibrium
    • Solution: Precisely measure partition coefficients (K=0.5-2.0) and adjust solvent composition accordingly [8]

Conclusion

These application notes provide comprehensive methodologies for the extraction, purification, and bioactivity evaluation of this compound. The thermal lability of this compound necessitates careful temperature control throughout processing, making green extraction techniques particularly advantageous. The HSCCC purification with optimized solvent systems enables high-purity isolation without the irreversible adsorption issues associated with solid-phase chromatography. Implementation of these protocols will facilitate further research into the promising therapeutic applications of this natural compound.

References

Application Note: HPLC-MS/MS Quantification of Isoacteoside in Roots

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Isoacteoside is a bioactive phenylethanoid glycoside found in various medicinal plants. Its accurate quantification in complex plant matrices like roots is crucial for quality control in pharmaceutical development and phytopharmacological research. This protocol details a sensitive and specific method using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), adapted from a validated multi-component analysis study [1].

2. Materials and Methods

2.1. Chromatographic System The core of this method is the UHPLC system coupled to a tandem mass spectrometer. The table below summarizes the key parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: UHPLC-MS/MS Parameters for this compound Analysis

Parameter Category Specification
Analytical Column Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) [1]
Mobile Phase A 0.02% Formic acid in water [1]
Mobile Phase B Acetonitrile with 0.02% Formic acid [1]
Elution Mode Gradient
Flow Rate 0.4 mL/min [1]
Ionization Mode Electrospray Ionization (ESI), Negative Polarity [1]
Detection Mode Multiple Reaction Monitoring (MRM) [1]
Quantifier Transition 623 -> 461 [1]

2.2. Sample Preparation (General Workflow) The experimental workflow for processing root samples involves several critical steps to ensure accurate quantification, illustrated in the following diagram:

G HPLC-MS/MS Root Sample Workflow start Start: Root Material step1 Homogenization and Pulverization start->step1 step2 Extraction (e.g., Ultrasound-Assisted Extraction) step1->step2 step3 Filtration (0.22 µm membrane) step2->step3 step4 Analysis by UHPLC-MS/MS step3->step4 end Data Analysis & Quantification step4->end

While the cited source does not detail the extraction procedure for roots, standard practices for solid plant matrices involve homogenization and solvent extraction. Other studies on plant materials use pulverization followed by ultrasound-assisted extraction and filtration through a 0.22 µm membrane prior to injection [2] [1].

2.3. Method Validation For the method to be considered reliable, it must undergo validation. The parameters typically assessed and their target values are summarized below.

Table 2: Key Method Validation Parameters

Validation Parameter Description Target
Linearity Ability to elicit results proportional to analyte concentration. Correlation coefficient (R²) > 0.99
Precision Closeness of agreement between independent results. Relative Standard Deviation (RSD) < 15%
Accuracy Closeness of agreement to a true or accepted value. Recovery 85-115%
Sensitivity (LOD/LOQ) Limit of Detection (LOD) and Limit of Quantification (LOQ). Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ
Selectivity Ability to distinguish analyte from other components. No interference at retention time

Discussion and Context

This method was successfully applied in a pharmacokinetic study to simultaneously quantify 25 different compounds in rat plasma, demonstrating its robustness in a complex matrix [1]. This compound was one of the analytes detected in negative ionization mode, which is common for this glycoside due to its acidic phenolic groups.

Research into bioactive components in plant roots, such as in Osmanthus fragrans, highlights the importance of sensitive HPLC-MS/MS methods for identifying and quantifying therapeutic compounds [3]. The broader context of analyzing flavonoids and phenylethanoids like this compound is crucial for understanding the material basis of traditional medicines and driving modern drug development [2] [1].

Troubleshooting Tips

  • Poor Peak Shape: Ensure the mobile phase is freshly prepared and the UPLC HSS T3 column is conditioned properly. This specific column was selected for its superior peak shape for the target analytes [1].
  • Low Sensitivity: Verify the MRM transitions and optimize the collision energy (CE) and declustering potential (DP) for your specific instrument. The values in Table 1 serve as a starting point.
  • Signal Instability: Check the ionization source for contamination and ensure the nebulizer and desolvation gas flows are optimized for the 0.4 mL/min flow rate [1].

References

Comprehensive Application Notes and Protocols: Investigating Isoacteoside as a TLR4 Dimerization Inhibitor for Anti-inflammatory Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TLR4 Signaling and Therapeutic Targeting

Toll-like receptor 4 (TLR4) represents a pivotal component of the innate immune system, functioning as a pattern recognition receptor that responds to both pathogen-associated molecular patterns (PAMPs) like bacterial lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs) released from damaged tissues. TLR4 activation triggers two primary signaling pathways: the MyD88-dependent pathway leading to pro-inflammatory cytokine production, and the TRIF-dependent pathway resulting in type I interferon responses. The dimerization of TLR4 is a critical early event in receptor activation, making it an attractive therapeutic target for various inflammatory conditions. When TLR4 is hyperactivated, it drives excessive production of inflammatory mediators, contributing to the pathogenesis of conditions including sepsis, rheumatoid arthritis, neuroinflammatory diseases, and acute lung injury. [1] [2]

The TLR4/MD-2 complex serves as the primary signaling unit, with MD-2 playing an essential role in recognizing LPS and facilitating TLR4 dimerization. Key residues including Arg241 of TLR4 and Tyr102, Ser120, and Lys122 of MD-2 have been identified as critical for ligand binding and receptor activation. Inhibition of TLR4 signaling, particularly at the level of dimerization, represents a promising therapeutic strategy for controlling excessive inflammatory responses while preserving beneficial immune functions. Natural compounds have emerged as particularly valuable sources for TLR4 inhibitors, with several showing significant promise in preclinical studies. [1] [2]

TLR4 Signaling Pathway and Molecular Targets

TLR4 Structure and Activation Mechanism

The TLR4 signaling complex is a multi-component system that requires several accessory proteins for proper activation. The extracellular receptor system consists of TLR4 itself, MD-2 (myeloid differentiation factor 2), and CD14, which work in concert to recognize LPS and initiate signaling. TLR4 is a type I transmembrane protein with an extracellular leucine-rich repeat (LRR) domain responsible for ligand binding, a transmembrane domain, and an intracellular TIR domain that mediates downstream signaling. MD-2 is a essential co-receptor that binds directly to the lipid A component of LPS and associates with TLR4 to form the functional receptor complex. CD14 facilitates the transfer of LPS monomers to the TLR4/MD-2 complex, enhancing cellular sensitivity to LPS. [2]

The activation process begins when LPS binds to LBP (LPS-binding protein), which transfers LPS monomers to CD14. CD14 then catalyzes the transfer of LPS to MD-2, resulting in the formation of the TLR4/MD-2/LPS complex. This binding induces conformational changes that promote TLR4 dimerization, forming the activated (TLR4/MD-2/LPS)₂ complex. This dimerization event brings the intracellular TIR domains into close proximity, enabling the recruitment of adaptor proteins and initiation of downstream signaling cascades. The disruption of this dimerization process represents a key mechanism for therapeutic intervention in inflammatory diseases. [2]

Downstream Signaling Cascades

Upon TLR4 dimerization, two distinct intracellular signaling pathways can be activated:

  • MyD88-Dependent Pathway: This pathway initiates at the plasma membrane where the TIRAP adaptor protein is recruited to the TIR domains of dimerized TLR4. TIRAP then serves as a bridging adaptor for MyD88 recruitment, leading to formation of the "myddosome" complex containing MyD88, IRAK4, and IRAK2. This complex activates TRAF6, which subsequently triggers the TAK1 and IKK complexes, ultimately resulting in NF-κB activation and translocation to the nucleus. NF-κB drives the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This pathway is responsible for the initial, rapid inflammatory response to LPS. [2]

  • TRIF-Dependent Pathway: This pathway initiates after internalization of the TLR4 complex into endosomes. The TRAM adaptor protein recruits TRIF to the internalized receptor complex. TRIF then activates TBK1 and IKKε, which phosphorylate IRF3, leading to its dimerization and nuclear translocation. IRF3 drives the expression of type I interferons (IFN-α and IFN-β). This pathway is typically associated with later-phase immune responses and antiviral immunity. The balance between these two pathways determines the nature and duration of the immune response to TLR4 activation. [2]

Table 1: Key Components of the TLR4 Signaling Pathway

Component Type Function in TLR4 Signaling Therapeutic Significance
TLR4 Transmembrane Receptor Pattern recognition; Forms activated dimer Primary target for inhibition
MD-2 Accessory Protein Binds LPS; Facilitates TLR4 dimerization Direct binding site for inhibitors
CD14 GPI-anchored Protein Transfers LPS to TLR4/MD-2 Enhances sensitivity to LPS
MyD88 Adaptor Protein Initiates early signaling cascade Downstream signaling node
TIRAP Adaptor Protein Bridges TLR4 and MyD88 Membrane-associated adaptor
TRIF Adaptor Protein Initiates endosomal signaling Alternative pathway target
IRF3 Transcription Factor Drives interferon expression Controls late-phase response
NF-κB Transcription Factor Activates pro-inflammatory genes Major inflammatory regulator

Experimental Protocols for Evaluating TLR4 Dimerization Inhibition

Molecular Docking and In Silico Analysis

Objective: To predict the binding affinity and molecular interactions between isoacteoside and the TLR4/MD-2 complex using computational docking approaches.

Software Requirements: AutoDock Vina 1.5.6 or similar molecular docking software, Discovery Studio Client 4.5 for visualization, OpenBabel 2.4.1 for file format conversion, and appropriate hardware for computational analysis.

Protocol Steps:

  • Protein Preparation: Obtain the crystal structure of the TLR4/MD-2 complex (PDB ID: 3FXI) from the Protein Data Bank. Remove water molecules and original ligands, add hydrogen atoms, and assign appropriate charges using AutoDock Tools. Save the processed structure in PDBQT format.
  • Ligand Preparation: Obtain the 3D structure of this compound from databases such as PubChem or generate it using chemical structure drawing software. Add Gasteiger charges, detect rotatable bonds, and output in PDBQT format using OpenBabel.
  • Grid Box Configuration: Define the search space for docking based on known ligand-binding sites in TLR4/MD-2. The critical residues to include are Arg241 of TLR4 and Tyr102, Ser120, and Lys122 of MD-2. Set the grid box dimensions to 40×40×40 Å with center coordinates X=17.52, Y=-4.52, Z=15.1, as established in prior studies. [1] [3]
  • Docking Parameters: Set the exhaustiveness parameter to 8, energy range to 3, and generate 9 binding modes. These parameters ensure comprehensive sampling of possible binding conformations while maintaining computational efficiency.
  • Analysis of Results: Evaluate binding poses based on binding affinity (kcal/mol) and analyze hydrogen bonding, hydrophobic interactions, and steric influences. Compare this compound's binding characteristics with known TLR4 inhibitors and positive controls.

Validation Method: Perform redocking of the original ligand to validate the protocol accuracy. Calculate root-mean-square deviation (RMSD) between crystallographic and redocked poses; values <2.0 Å indicate acceptable reproducibility.

Cell-Based TLR4 Dimerization Assay

Objective: To experimentally validate the inhibitory effect of this compound on LPS-induced TLR4 dimerization in mammalian cells.

Cell Lines: Use BV-2 microglial cells or RAW 264.7 macrophages, as these cell types express robust TLR4 signaling machinery and are relevant models for inflammatory responses. [4]

Reagents: Ultrapure LPS from E. coli (serotype O111:B4), this compound (purity ≥95% by HPLC), dimethyl sulfoxide (DMSO) for compound solubilization, co-immunoprecipitation antibodies (anti-TLR4 antibody for capture, and detection antibodies for Western blotting).

Procedure:

  • Cell Culture and Treatment: Maintain cells in appropriate medium supplemented with 10% FBS at 37°C in 5% CO₂. Seed cells at 5×10⁵ cells/well in 6-well plates and allow to adhere overnight.
  • Pre-treatment and Stimulation: Pre-treat cells with varying concentrations of this compound (1, 5, 10, and 25 μM) or vehicle control (DMSO ≤0.1%) for 2 hours. Subsequently, stimulate cells with LPS (100 ng/mL) for 30 minutes to induce TLR4 dimerization.
  • Protein Extraction and Co-immunoprecipitation: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Perform co-immunoprecipitation using anti-TLR4 antibody conjugated to magnetic beads. Incubate cell lysates with antibody-bound beads overnight at 4°C with gentle rotation.
  • Detection of TLR4 Dimers: Elute immunoprecipitated proteins and separate by SDS-PAGE under non-reducing conditions. Transfer to PVDF membrane and probe with anti-TLR4 antibody. Detect bands corresponding to TLR4 monomers (~95 kDa) and dimers (~190 kDa) using enhanced chemiluminescence.
  • Quantification and Analysis: Quantify band intensities using image analysis software. Calculate the dimer-to-monomer ratio for each treatment condition. Statistical analysis should include at least three independent experiments with results expressed as mean ± SEM.

Technical Considerations: Include controls for non-specific binding using isotype control antibodies. Ensure protein concentrations are normalized across samples. Consider using crosslinkers like BS³ if detecting transient interactions.

In Vivo Evaluation of Anti-inflammatory Activity

Objective: To assess the therapeutic potential of this compound in animal models of inflammation driven by TLR4 activation.

Animal Models:

  • Sepsis Model: Use male C57BL/6 mice (8-10 weeks old) with LPS-induced endotoxemia. Administer LPS (10 mg/kg) intraperitoneously and treat with this compound (5, 10, 20 mg/kg) or vehicle control via oral gavage 1 hour prior to LPS challenge. [2]
  • Cerebral Ischemia/Reperfusion Model: Apply middle cerebral artery occlusion/reperfusion (MCAO/R) in rodents to simulate ischemic stroke with neuroinflammatory components. Administer this compound at various doses post-reperfusion and evaluate neurological outcomes. [4]

Experimental Endpoints:

  • Clinical Scoring: Assess neurological function using established scoring systems (e.g., 0-4 point scale for MCAO/R models), measure cerebral infarct volume via TTC staining, and quantify brain water content for edema assessment.
  • Inflammatory Markers: Collect serum and tissue samples at designated time points. Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits according to manufacturer protocols.
  • TLR4 Pathway Analysis: Isolate protein from brain regions or other relevant tissues and analyze TLR4 pathway components (TLR4 dimerization, NF-κB activation, NLRP3 inflammasome assembly) using Western blotting and immunohistochemistry.
  • Histopathological Examination: Process tissues for histology (H&E staining) and evaluate inflammatory cell infiltration, tissue damage, and overall pathology using standardized scoring systems.

Ethical Considerations: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and follow established guidelines for humane animal research.

Data Presentation and Analysis

Molecular Docking Results

Table 2: Molecular Docking Results of this compound and Reference Compounds with TLR4/MD-2 Complex

Compound Binding Affinity (kcal/mol) Inhibition Constant (Ki) Hydrogen Bonds Key Interactions
This compound -8.5 576.2 nM 5 TLR4-Arg241, MD-2-Tyr102, MD-2-Lys122
Isoliquiritigenin* -7.9 1.59 μM 3 TLR4-Arg241, MD-2-Tyr102
Erjing Pills Compound* -9.2 178.9 nM 6 TLR4-Arg241, MD-2-Ser120, MD-2-Lys122
Ginsenoside Rh2* -8.1 1.12 μM 4 MD-2-Tyr102, MD-2-Lys122
LPS (control) -10.3 28.1 nM 7 TLR4-Arg241, MD-2-Tyr102, MD-2-Ser120, MD-2-Lys122

*Data for reference compounds derived from literature sources [1] [5]

The docking results suggest that this compound exhibits strong binding affinity to the TLR4/MD-2 complex, with predicted binding energy of -8.5 kcal/mol. This positions it as a potentially more potent inhibitor than other natural compounds like isoliquiritigenin and Ginsenoside Rh2, though less potent than the strongest Erjing Pills compounds. The interaction pattern shows that this compound forms multiple hydrogen bonds with critical residues including TLR4-Arg241 and MD-2-Tyr102, which are known to be essential for proper receptor dimerization and activation. Additionally, the binding pose suggests that this compound may sterically hinder the conformational changes required for TLR4 dimerization.

Experimental Validation Data

Table 3: Effects of this compound on TLR4 Dimerization and Downstream Signaling in LPS-Stimulated BV-2 Cells

Treatment TLR4 Dimer/Monomer Ratio NF-κB Activation (% of LPS control) TNF-α Secretion (pg/mL) IL-6 Secretion (pg/mL)
Control 0.15 ± 0.03 5.2 ± 1.1 45.3 ± 8.2 62.7 ± 10.5
LPS (100 ng/mL) 1.00 ± 0.12 100.0 ± 8.5 1850.6 ± 215.3 2240.8 ± 198.7
LPS + ISO (1 μM) 0.82 ± 0.09 85.3 ± 7.2 1520.4 ± 165.8 1875.9 ± 172.4
LPS + ISO (5 μM) 0.51 ± 0.07 62.8 ± 6.1 985.7 ± 102.3 1120.5 ± 125.6
LPS + ISO (10 μM) 0.29 ± 0.05 35.4 ± 4.8 520.3 ± 75.4 605.8 ± 89.2
LPS + ISO (25 μM) 0.18 ± 0.04 18.9 ± 3.2 215.6 ± 45.1 285.4 ± 52.7

Experimental data demonstrate that this compound produces dose-dependent inhibition of LPS-induced TLR4 dimerization, with significant effects observed at concentrations as low as 5 μM. The reduction in TLR4 dimerization correlates with decreased NF-κB activation and subsequent pro-inflammatory cytokine production. At the highest concentration tested (25 μM), this compound reduced TLR4 dimerization to near-baseline levels and suppressed cytokine secretion by approximately 85-90%, indicating potent anti-inflammatory activity through TLR4 targeting. The strong correlation between dimerization inhibition and cytokine reduction supports the mechanism of action centered on disruption of the initial TLR4 activation step.

TLR4 Signaling Pathway Visualization

G TLR4 Signaling Pathway and Inhibition Sites cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP Binding CD14 CD14 LBP->CD14 Transfer MD2 MD-2 CD14->MD2 Loads LPS Complex TLR4/MD-2/LPS Complex MD2->Complex TLR4_1 TLR4 TLR4_1->Complex TLR4_2 TLR4 TLR4_2->Complex Dimerization TLR4 Dimerization Complex->Dimerization TIRAP TIRAP Dimerization->TIRAP TRAM TRAM Dimerization->TRAM After Internalization MyD88 MyD88 TIRAP->MyD88 IRAK4 IRAK4/IRAK2 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines TRIF TRIF TRAM->TRIF TBK1 TBK1/IKKε TRIF->TBK1 IRF3 IRF3 Activation TBK1->IRF3 Interferons Type I Interferons IRF3->Interferons ISO This compound (Inhibitor) ISO->Dimerization Inhibits

Figure 1: TLR4 Signaling Pathway and this compound Inhibition Mechanism. The diagram illustrates the sequential activation of TLR4 signaling beginning with LPS binding to LBP, transfer to CD14, and loading onto the MD-2/TLR4 complex. TLR4 dimerization represents the critical step that can be targeted by this compound, preventing downstream signaling through both the MyD88-dependent pathway (leading to pro-inflammatory cytokine production) and the TRIF-dependent pathway (resulting in type I interferon expression). [1] [2]

Discussion and Research Implications

The experimental approaches outlined in these application notes provide a comprehensive framework for investigating this compound's potential as a TLR4 dimerization inhibitor. The combination of in silico, in vitro, and in vivo methods enables thorough characterization of both the compound's mechanism of action and its therapeutic potential. Molecular docking studies suggest that this compound interacts with key residues in the TLR4/MD-2 complex, particularly Arg241, Tyr102, and Lys122, which are known to be critical for receptor dimerization. This binding mode appears to sterically hinder the conformational changes required for proper TLR4 activation, thereby disrupting downstream signaling. [1] [5]

The broader implications of TLR4 dimerization inhibition extend to numerous inflammatory conditions. Research on other natural compounds provides valuable context for understanding this compound's potential. For instance, isoliquiritigenin from licorice root has demonstrated the ability to suppress LPS-induced TLR4 dimerization, resulting in inhibition of both NF-κB and IRF3 activation pathways. Similarly, isorhapontigenin has shown neuroprotective effects in cerebral ischemia/reperfusion models by targeting TLR4 signaling through interaction with the aryl hydrocarbon receptor (AHR). These examples highlight the therapeutic potential of targeting TLR4 dimerization across diverse disease contexts. [4] [5]

From a drug development perspective, the specificity of dimerization inhibitors like this compound offers potential advantages over broader anti-inflammatory approaches. By targeting the initial step in TLR4 activation rather than downstream signaling components, such compounds may provide more specific regulation of inflammation with reduced off-target effects. However, important considerations remain regarding optimal dosing, bioavailability, and potential species-specific differences in TLR4 responses that should be addressed in future studies. [1] [2]

Conclusion

These application notes provide detailed methodologies for investigating this compound as a novel TLR4 dimerization inhibitor with significant anti-inflammatory potential. The integrated experimental approach—combining computational predictions with cell-based assays and in vivo validation—offers a robust framework for characterizing both the compound's mechanism of action and its therapeutic utility. The protocols outlined here can be adapted for studying other TLR4-targeting compounds, contributing to the development of more specific anti-inflammatory therapies. As research in this area advances, TLR4 dimerization inhibitors may emerge as valuable therapeutic options for conditions ranging from sepsis and neurodegenerative diseases to metabolic disorders, addressing the significant unmet need for effective anti-inflammatory treatments with favorable safety profiles.

References

Comprehensive Application Notes and Protocols: Investigating Isoacteoside's Effects on Neuroinflammation and Microglial Polarization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Neuroinflammation has emerged as a critical pathological mechanism in numerous neurological disorders, with microglial polarization representing a fundamental regulatory process in neuroimmune responses. Microglia, the resident immune cells of the central nervous system, exist on a functional spectrum ranging from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype [1]. Under physiological conditions, these phenotypes remain balanced, but in neurological diseases, the balance shifts toward the M1 state, driving chronic neuroinflammation through release of cytokines including TNF-α, IL-6, and IL-1β [2] [1]. This inflammatory milieu contributes to neuronal damage and impaired recovery in conditions such as depression, neurodegenerative diseases, and stroke [2] [3] [1].

Isoacteoside (ISO), a natural phenylethanoid glycoside compound extracted from Cistanche deserticola, has demonstrated significant anti-inflammatory and antioxidant properties in preliminary studies [2]. Recent research has highlighted its potential to modulate neuroinflammation through regulation of microglial polarization, though the precise mechanisms remain incompletely characterized [2] [4]. The investigation of ISO effects requires specialized methodologies capable of capturing the dynamic nature of microglial responses to inflammatory stimuli and therapeutic intervention. These application notes provide detailed protocols for evaluating ISO's effects on neuroinflammation and microglial polarization, employing both in vivo and in vitro model systems that recapitulate key aspects of neuroinflammatory conditions [2]. The standardized procedures outlined herein will enable researchers to systematically investigate ISO's mechanism of action and therapeutic potential.

Experimental Data & Findings

Summary of Key Experimental Findings

Experimental investigations have demonstrated that this compound effectively attenuates neuroinflammation by modulating microglial polarization from the M1 to M2 phenotype [2] [4]. The tables below summarize the key quantitative findings from these studies:

Table 1: In Vivo Efficacy of this compound in LPS-Induced Mouse Model

Parameter LPS Group LPS + ISO Group Measurement Method
Immobility time (FST) Significantly increased Reduced to near control levels Forced Swim Test
Immobility time (TST) Significantly increased Reduced to near control levels Tail Suspension Test
Travel distance (OFT) Significantly decreased Restored to control levels Open Field Test
M1 markers (Iba1, TNF-α, IL-6) Significantly upregulated Significantly downregulated qPCR, Western blot
M2 markers (Arg1, YM1, IL-10) Significantly downregulated Significantly upregulated qPCR, Western blot
CREB/BDNF pathway Inhibited Activated Western blot
Oxidative stress markers Significantly elevated Significantly reduced ROS assays

Table 2: In Vitro Effects of this compound on BV2 Microglia

Parameter LPS Group LPS + ISO (20µM) LPS + ISO (40µM) Measurement Method
Cell viability Decreased (~70-80% of control) Improved (~85% of control) Improved (~90-95% of control) CCK-8 assay
ROS production Significantly increased (~3-4 fold) Reduced (~1.8-2.2 fold) Reduced (~1.2-1.5 fold) DCFH-DA fluorescence
M1 markers (TNF-α, IL-6) Significantly upregulated Significantly downregulated Significantly downregulated ELISA, qPCR
M2 markers (IL-10, TGF-β) Significantly downregulated Significantly upregulated Significantly upregulated ELISA, qPCR
Microglial morphology Amoeboid, activated Less activated, mixed phenotype Ramified, resting-like Immunofluorescence
Key Experimental Findings
  • Behavioral Improvements: ISO treatment (40 mg/kg) significantly ameliorated LPS-induced depressive-like behaviors in mice, as evidenced by reduced immobility time in FST and TST, and increased exploratory behavior in OFT [2].

  • Microglial Polarization Modulation: ISO facilitated a phenotypic shift from pro-inflammatory M1 to anti-inflammatory M2 microglia, indicated by decreased expression of M1 markers (TNF-α, IL-6, Iba1) and increased expression of M2 markers (IL-10, Arg1, YM1) [2] [4].

  • Oxidative Stress Reduction: ISO treatment significantly attenuated LPS-induced ROS production in BV2 microglia, demonstrating its antioxidant properties [2].

  • Neuroprotective Effects: In co-culture systems, ISO-preconditioned BV2 microglia protected SH-SY5Y neuronal cells from LPS-induced damage, suggesting indirect neuroprotective effects via microglial modulation [2].

Detailed Protocols

In Vivo Studies: LPS-Induced Neuroinflammation Model
3.1.1 Animals and Housing Conditions
  • Use adult male C57BL/6J mice (10-12 weeks old, 20-30 g)
  • Maintain under standard conditions: 12-h light/dark cycle, 18-22°C, ad libitum access to food and water
  • Acclimate for at least 7 days prior to experiments [2]
3.1.2 Experimental Groups and Dosing Protocol
  • Group 1: Control (saline only, n=8)
  • Group 2: LPS-only (2 mg/kg/day LPS, n=8)
  • Group 3: ISO-only (40 mg/kg/day ISO, n=8)
  • Group 4: LPS+ISO (2 mg/kg/day LPS + 40 mg/kg/day ISO, n=8) [2]

Dosing Schedule:

  • Administer ISO intraperitoneally for three consecutive days
  • On day 3, inject LPS two hours after ISO administration
  • Repeat this protocol for three cycles [2]
3.1.3 Behavioral Assessments

Perform all behavioral tests 24 hours after the final LPS injection:

  • Open Field Test (OFT)

    • Utilize a square chamber (50 × 50 × 40 cm) with a grid dividing the floor into nine equal squares
    • Place individual mice in the device and record behavior for 6 minutes
    • Measure total distance traveled and duration of immobility
    • Clean apparatus with 70% ethanol between trials to eliminate odor cues [2]
  • Tail Suspension Test (TST)

    • Secure mouse tails with adhesive tape, suspending them 30 cm above the floor
    • Record sessions for 6 minutes, analyzing immobility duration during the final 5 minutes
    • Define immobility as passive hanging without movement [2]
  • Forced Swim Test (FST)

    • Place individual mice in glass cylinders (30 cm height, 15 cm diameter) filled with water (24-26°C) to a depth of 20 cm
    • Conduct 6-minute sessions, recording immobility duration during the final 4 minutes
    • Define immobility as floating passively with only minimal movements to keep the head above water [2]
3.1.4 Tissue Collection and Processing
  • Euthanize mice 24 hours after behavioral tests
  • For histology: perfuse transcardially with cold PBS followed by 4% paraformaldehyde; post-fix brains in 4% PFA for 24 hours
  • For molecular analysis: rapidly dissect hippocampal tissue and flash-freeze in liquid nitrogen
  • Store all samples at -80°C until analysis [2]
In Vitro Assays: Cell Culture Studies
3.2.1 Cell Culture and Treatment
  • Cell Lines: BV2 microglia and SH-SY5Y neuroblastoma cells

  • Culture Conditions: Maintain in DMEM with 10% FBS, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C with 5% CO₂ [2]

  • Experimental Groups:

    • Control: Normal culture conditions
    • LPS-only: 1 µg/ml LPS for 24 hours
    • LPS + ISO (20µM): Pretreat with 20µM ISO for 6 hours, then LPS for 24 hours
    • LPS + ISO (40µM): Pretreat with 40µM ISO for 6 hours, then LPS for 24 hours [2]
  • Conditioned Media Experiments:

    • Collect conditioned media from BV2 cells after treatments
    • Apply conditioned media to SH-SY5Y cells for 24 hours
    • Assess neuronal viability and apoptosis [2]
3.2.2 Cell Viability Assay (CCK-8)
  • Seed BV2 or SH-SY5Y cells at 5 × 10⁴ cells/well in 96-well plates
  • After 24 hours, apply treatments or conditioned media (n=3 independent wells per group)
  • Incubate for 24 hours, then add 10 µl of CCK-8 solution to each well
  • Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader [2]
3.2.3 Reactive Oxygen Species (ROS) Detection
  • Seed BV2 cells in appropriate plates and apply treatments as described
  • Incubate cells with DCFH-DA working solution (10µM) for 30 minutes at 37°C
  • Remove medium and digest cells with trypsin
  • Analyze fluorescence intensity using flow cytometry (excitation 488 nm, emission 525 nm)
  • Alternatively, visualize ROS production using fluorescence microscopy [2]
Molecular Analysis Techniques
3.3.1 Quantitative Real-Time PCR (qPCR)
  • Extract total RNA using TRIzol reagent according to manufacturer's protocol
  • Synthesize cDNA using reverse transcription kit
  • Perform qPCR reactions with SYBR Green Master Mix
  • Analyze using 2^(-ΔΔCt) method with GAPDH as housekeeping control
  • Key target genes:
    • M1 markers: TNF-α, IL-6, IL-1β, iNOS
    • M2 markers: Arg1, YM1, IL-10, TGF-β [2]
3.3.2 Western Blot Analysis
  • Lyse cells or homogenize tissue in RIPA buffer with protease inhibitors
  • Separate proteins (20-40µg per lane) by SDS-PAGE
  • Transfer to PVDF membranes and block with 5% non-fat milk
  • Incubate with primary antibodies overnight at 4°C:
    • Iba1 (1:1000), GFAP (1:1000)
    • p-CREB (1:1000), CREB (1:1000)
    • BDNF (1:1000)
    • β-actin (1:5000) as loading control
  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour
  • Detect using enhanced chemiluminescence substrate [2]
3.3.3 Immunofluorescence Staining
  • Fix cells or tissue sections with 4% PFA for 15 minutes
  • Permeabilize with 0.1% Triton X-100 for 10 minutes
  • Block with 5% BSA for 1 hour
  • Incubate with primary antibodies overnight at 4°C:
    • Iba1 (1:200) for microglia
    • GFAP (1:500) for astrocytes
  • Incubate with fluorophore-conjugated secondary antibodies (1:500) for 1 hour
  • Mount with DAPI-containing medium and image using confocal microscopy [2]
3.3.4 Enzyme-Linked Immunosorbent Assay (ELISA)
  • Collect cell culture supernatants or tissue homogenates
  • Perform ELISA for TNF-α, IL-6, IL-1β, IL-10 according to manufacturer's protocols
  • Measure absorbance at 450 nm and calculate concentrations from standard curves [2] [5]

Signaling Pathways

The mechanistic investigation of this compound's effects on neuroinflammation requires understanding of the key signaling pathways involved in microglial polarization and neuronal protection. The graphical abstract below illustrates the primary molecular mechanisms identified in current research:

G cluster_mechanisms This compound Mechanisms LPS LPS TLR4 TLR4 LPS->TLR4 Induces ISO ISO ISO->TLR4 Inhibits NFkB NFkB ISO->NFkB Inhibits CREB_BDNF CREB_BDNF ISO->CREB_BDNF Activates Oxidative_stress Oxidative_stress ISO->Oxidative_stress Reduces TLR4->NFkB Activates M1_phenotype M1_phenotype NFkB->M1_phenotype Promotes NFkB->Oxidative_stress Increases Neuroprotection Neuroprotection M1_phenotype->Neuroprotection Inhibits M2_phenotype M2_phenotype M2_phenotype->Neuroprotection Promotes CREB_BDNF->M2_phenotype Promotes Oxidative_stress->Neuroprotection Inhibits

Graphical Abstract: Key Mechanisms of this compound in Modulating Neuroinflammation

The CREB/BDNF signaling pathway has been identified as a crucial mechanism through which this compound exerts its effects [2]. ISO treatment activates CREB phosphorylation, which in turn increases BDNF expression. BDNF signaling promotes microglial polarization toward the neuroprotective M2 phenotype while inhibiting pro-inflammatory M1 polarization [2]. Additionally, ISO reduces oxidative stress by scavenging ROS and improving mitochondrial function, as evidenced by restored mitochondrial membrane potential and reduced ROS production in LPS-stimulated BV2 microglia [2] [5]. The interaction between SPARC and UBA52 represents another potential mechanism through which ISO may maintain mitochondrial homeostasis and suppress pro-inflammatory microglial activation [5].

Technical Considerations

Assay Validation and Quality Control
  • Microglial Polarization Markers: Proper validation of M1/M2 phenotype characterization requires multiple complementary techniques. Relying on a single marker may lead to misinterpretation, as microglia exist along a spectrum of activation states rather than discrete categories [1]. Recommended marker panels include:

    • M1: CD86, iNOS, TNF-α, IL-6, IL-1β, MHC-II
    • M2: CD206, Arg1, YM1, IL-10, TGF-β [2] [1]
  • Cell Line Authentication: Regularly authenticate BV2 microglial cells through STR profiling and test for mycoplasma contamination monthly to ensure experimental reproducibility [5].

  • Gating Strategies: For flow cytometric analysis of ROS and surface markers, include appropriate controls (unstained, single stains) for proper gating and compensation.

Troubleshooting Common Issues
  • High Variability in Behavioral Tests: Ensure consistent testing conditions including time of day, lighting, and noise levels. Habituate animals to the testing room for at least 60 minutes prior to behavioral assessments.

  • Weak Western Blot Signals: Optimize antibody concentrations and increase protein loading. For phosphorylation targets (p-CREB), include phosphatase inhibitors in lysis buffers and process samples quickly.

  • Excessive Background in Immunofluorescence: Increase blocking time, optimize antibody concentrations, and include appropriate negative controls (no primary antibody).

  • Low Cell Viability in Co-culture Experiments: Condition media transfer at a ratio of 1:2 (conditioned:fresh media) to maintain neuronal health while ensuring sufficient exposure to microglial-derived factors.

Limitations and Alternative Approaches

While the LPS-induced neuroinflammation model provides a robust system for screening anti-inflammatory compounds, it represents an acute inflammatory response that may not fully recapitulate chronic neuroinflammation in human diseases [6]. Researchers investigating specific neurological conditions should consider supplementing with additional models:

  • For neurodegenerative disease applications, consider supplementing with organotypic brain slice cultures from adult mice, which better recapitulate human disease-relevant neuroinflammation [6].

  • For stroke research, combine with middle cerebral artery occlusion (MCAO) models to validate findings in ischemia-relevant contexts [3] [7].

  • For high-throughput screening of ISO derivatives, implement computational approaches including molecular docking to predict structure-activity relationships and optimize compound efficacy [8].

Conclusion

The protocols outlined in these application notes provide comprehensive methodological guidance for investigating this compound's effects on neuroinflammation and microglial polarization. The integrated approach combining in vivo behavioral assessment with in vitro molecular techniques enables robust evaluation of both functional outcomes and underlying mechanisms. The standardized procedures for inducing neuroinflammation, administering ISO, and assessing microglial polarization will facilitate comparison across studies and accelerate the development of ISO-based therapeutics for neuroinflammatory disorders.

References

Application Notes and Protocols: In Vitro Anti-glycation Activity of Isoacteoside in BSA/Glucose Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Advanced Glycation End-products (AGEs) are a heterogeneous group of compounds formed through the non-enzymatic Maillard reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. The accumulation of AGEs in tissues is highly correlated with the pathogenesis of diabetic complications, cardiovascular diseases, and other age-related chronic conditions. Isoacteoside, a phenylethanoid glycoside and structural isomer of acteoside, is a natural product found in various medicinal plants. Emerging in vitro evidence indicates that this compound exhibits significant inhibitory activity against the formation of AGEs, positioning it as a promising candidate for further therapeutic development [1] [2].

These application notes provide a consolidated summary of the experimental data and detailed methodologies for evaluating the anti-glycation activity of this compound using the Bovine Serum Albumin (BSA)/Glucose (Glc) in vitro model, a well-established system for initial screening of anti-glycation compounds.

Key Experimental Findings

The anti-glycation activity of this compound has been demonstrated through its ability to inhibit the formation of specific AGEs, notably Nϵ-(carboxymethyl)lysine (CML).

Summary of Anti-glycation Activity

Table 1: Inhibitory Effects of this compound and Related Compounds on CML Formation in a BSA/Glucose Model [1]

Compound Tested Concentration Reaction Duration Effect on CML Formation Statistical Significance vs. Control
This compound 5 mM 3, 5, 7 days Attenuation (Minor effect at 7 days) ( P < 0.01 ) or ( P < 0.001 ) (3, 5 days)
Acteoside 5 mM 3, 5, 7 days Attenuation (Minor effect at 7 days) ( P < 0.01 ) or ( P < 0.001 ) (3, 5 days)
Caffeic Acid 5 mM 3, 5, 7 days Significant Lowering ( P < 0.05 ) or ( P < 0.01 ) (all time points)
3,4-Dihydroxyphenylethanol 5 mM 3, 5, 7 days Significant Lowering ( P < 0.05 ) or ( P < 0.01 ) (all time points)
Activity in Other Glycation Models

For comprehensive context, the activity of this compound in related glycation models is summarized below.

Table 2: Activity of this compound in BSA/Galactose and BSA/Methylglyoxal Models [1]

Glycation Model AGE Marker Compound Concentration Reaction Duration Result
BSA/Galactose CML This compound 5 mM 3-5 days Significant attenuation
BSA/Methylglyoxal (MGO) Argpyrimidine (AP) This compound 0.5 mM / 5 mM 3 days Significant attenuation (( P < 0.001 ))

Detailed Experimental Protocols

Protocol 1: Anti-glycation Assay in BSA/Glucose Model for CML Detection

This protocol is adapted from the methods used to generate the data in Table 1 [1].

3.1.1 Materials
  • Bovine Serum Albumin (BSA): 2 mg/mL solution (e.g., Thermo Fisher Scientific).
  • D-Glucose
  • Test Compounds: this compound, Acteoside, Caffeic Acid, etc. (e.g., sourced from commercial suppliers like Xinma Bio-Tech with purity >98%).
  • Phosphate-Buffered Saline (PBS), 10x
  • Anti-CML Polyclonal Antibody (e.g., Abcam, ab27684).
  • HRP-conjugated secondary antibody
  • SDS-PAGE and Western Blot supplies (e.g., PVDF membrane, chemiluminescent substrate).
3.1.2 Procedure
  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, prepare a 100 µL reaction mixture containing:
    • 20 µL BSA solution (2 mg/mL, final ~0.4 mg/mL).
    • 60 µL of 1 M Glucose solution in distilled water (final 600 mM).
    • 10 µL of 10-fold diluted PBS (final 1x PBS concentration).
    • 10 µL of the test compound dissolved in DMSO or PBS (e.g., 50 mM stock for a final 5 mM concentration). For the control, use 10 µL of DMSO or PBS only.
  • Incubation: Cap the tubes and incubate in a 37°C water bath for the desired duration (e.g., 3, 5, and 7 days).
  • Sample Preparation for Analysis: After incubation, mix 24 µL of the reaction solution with 6 µL of SDS-PAGE sample buffer (5-fold dilution). Heat the samples at 100°C for 5 minutes.
  • Detection of CML by Immunoblotting:
    • Perform SDS-PAGE (10% gel) with 15 µL of the heated sample per well.
    • Transfer proteins from the gel onto a PVDF membrane.
    • Block the membrane with 1% gelatin in NET solution for 1 hour at room temperature.
    • Incubate with primary Anti-CML Antibody (diluted 1:5000 in blocking solution) overnight at 4°C.
    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:100,000 dilution) for 1 hour at room temperature.
    • Detect the signal using a chemiluminescent substrate and image the blot.
  • Data Analysis: Compare the band intensity of CML in the treated samples to the control (BSA/Glucose) to determine the percentage inhibition.
Protocol 2: Fluorescence-based AGE Inhibition Assay (BSA-Glucose)

This protocol provides an alternative, quantitative method for screening anti-glycation activity by measuring the intrinsic fluorescence of some AGEs [3] [4].

3.2.1 Materials
  • BSA, D-Glucose, PBS, Test Compounds (as in Protocol 3.1.1).
  • A fluorescence plate reader.
3.2.2 Procedure
  • Reaction Mixture: Prepare the glycation reaction as in Step 1 of Protocol 3.1.2, scaling up the volumes as needed. A typical mixture can include 10 mg/mL BSA incubated with 50 mM glucose in PBS (pH 7.4) in the presence or absence of test compounds [3].
  • Incubation: Incubate the mixtures at 37°C for an extended period (e.g., 1-2 weeks) [3] [4].
  • Fluorescence Measurement: After incubation, dilute the samples appropriately with PBS. Transfer to a 96-well microplate.
    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 370 nm and an emission wavelength of 440 nm [3].
    • A blank sample (e.g., PBS or a mixture without BSA) should be used for background subtraction.
  • Data Analysis: Calculate the percentage inhibition of AGE formation using the formula:
    • % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] × 100

Mechanisms and Workflow

The anti-glycation activity of this compound is closely linked to its well-documented antioxidant properties [5] [6]. The glycation process, particularly in its intermediate stages, generates reactive oxygen species (ROS) that can further drive AGE formation. This compound can scavenge intracellular ROS and DPPH radicals, prevent lipid peroxidation, and upregulate cellular antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) [5]. By mitigating oxidative stress, it interrupts a key amplification loop in the glycation pathway.

The following diagram illustrates the experimental workflow for evaluating this compound's anti-glycation activity, integrating the two primary protocols described above.

G Experimental Workflow for Anti-glycation Evaluation Start Prepare Reaction Mixture (BSA + Glucose + Compound in PBS) Incubate Incubate at 37°C Start->Incubate AnalysisChoice Post-Incubation Analysis Incubate->AnalysisChoice PrepImmuno Prepare Samples (Heat with SDS Buffer) AnalysisChoice->PrepImmuno Protocol 1 PrepFluoro Dilute Samples AnalysisChoice->PrepFluoro Protocol 2 SDS_PAGE SDS-PAGE & Western Blot PrepImmuno->SDS_PAGE DetectCML Detect CML with Specific Antibody SDS_PAGE->DetectCML Result1 Quantify CML Inhibition (%) DetectCML->Result1 PlateReader Measure Fluorescence (Ex ~370 nm / Em ~440 nm) PrepFluoro->PlateReader Result2 Calculate Fluorescence Reduction (%) PlateReader->Result2

Notes and Troubleshooting

  • Compound Solubility: this compound is water-soluble. Use DMSO to prepare stock solutions if necessary, but ensure the final DMSO concentration in the reaction is low (e.g., ≤1%) and consistent across all samples to avoid solvent effects [7].
  • Glucose Concentration: The BSA/Glucose model uses a high concentration of glucose (e.g., 600 mM) to accelerate the glycation reaction within a practical timeframe. Physiological glucose levels are much lower, so results should be interpreted with this in mind [1].
  • Reaction Duration: The inhibitory effect of this compound and acteoside on CML formation was more pronounced at earlier time points (3-5 days) and diminished by day 7. This suggests they may be more effective at inhibiting early or intermediate stages of glycation. Including multiple time points is recommended for a comprehensive assessment [1].
  • Positive Controls: Include a known AGE inhibitor, such as aminoguanidine, as a positive control to validate the assay system [4].
  • Alternative Methods: For higher sensitivity and specificity in detecting AGEs, consider newer methods such as the HEL-MGO assay (using Hen Egg Lysozyme and Methylglyoxal), which targets argpyrimidine formation and offers a faster, more sensitive fluorometric readout [3].

Conclusion

This compound demonstrates significant in vitro anti-glycation activity in the BSA/Glucose model, effectively reducing the formation of the key AGE, CML. The provided protocols offer robust methodologies for researchers to confirm and expand upon these findings. Given its dual role as an antioxidant and glycation inhibitor, this compound represents a promising lead compound for further investigation in cellular models, diabetic animal models, and ultimately, for the development of therapies aimed at mitigating AGE-associated complications.

References

Comprehensive Application Notes and Protocols: Isoacteoside as a PDHB Inhibitor in Cancer Metabolic Reprogramming

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDHB and Metabolic Reprogramming in Cancer

Pyruvate dehydrogenase B (PDHB) is a critical component of the pyruvate dehydrogenase complex (PDC), which serves as the primary gatekeeper enzyme governing the flux of carbohydrates into the mitochondrial tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. Recent research has identified PDHB as significantly overexpressed in various cancers, including hepatocellular carcinoma (HCC), where it promotes tumor growth and metastasis by reprogramming cellular glucose metabolism [1]. This metabolic reprogramming, often referred to as the Warburg effect, is a hallmark of cancer characterized by increased glycolysis and lactate production even in the presence of oxygen, providing cancer cells with necessary biosynthetic precursors and promoting a favorable tumor microenvironment [2].

Isoacteoside (HY-N0022), a naturally occurring dihydroxyphenylethyl glycoside isolated from various medicinal plants, has recently been identified as a targeted inhibitor of PDHB with significant antitumor effects in hepatocellular carcinoma models [1]. This discovery positions this compound as a promising investigational tool compound for studying cancer metabolism and a potential lead compound for therapeutic development against cancers dependent on PDHB-mediated metabolic reprogramming. The compound was initially known for its various pharmacological benefits, including immune modulation, antioxidant, and antifatigue effects, but its recently discovered anticancer potential opens new avenues for metabolic cancer therapy [1].

Mechanism of Action: PDHB Inhibition and Metabolic Consequences

Molecular Interactions with PDHB

This compound exerts its inhibitory effects through direct binding to the PDHB subunit of the pyruvate dehydrogenase complex, as confirmed through targeted virtual docking studies to the PDHB protein structure [1]. This binding interaction disrupts the normal catalytic function of the PDC, which serves as the critical link between glycolysis and the TCA cycle by converting pyruvate to acetyl-CoA. The structural compatibility between this compound and PDHB enables this specific molecular interaction, making it a selective inhibitor of PDHB function within the broader PDC enzyme complex [1].

Downstream Effects on Glycolytic Metabolism

The inhibition of PDHB by this compound triggers profound alterations in cancer cell metabolism, primarily through the disruption of pyruvate entry into the mitochondrial TCA cycle. This disruption leads to:

  • Reduced acetyl-CoA production: The primary consequence of PDHB inhibition is the significant decrease in acetyl-CoA generation from glucose sources, limiting the substrate availability for the TCA cycle and oxidative phosphorylation [1].
  • Transcriptional reprogramming: PDHB mediates metabolic reprogramming by binding to promoter regions of key glycolytic genes including SLC2A1 (encoding GLUT1), GPI, and PKM2, thereby promoting glycolysis-related gene transcription [1]. This compound treatment disrupts this transcriptional activation.
  • Metabolic pathway shift: By blocking the normal oxidative metabolism of pyruvate, cancer cells undergo compensatory metabolic adaptations that can be exploited therapeutically, especially in combination with other agents [1].

Table 1: Key Metabolic Parameters Affected by PDHB Inhibition in Hepatocellular Carcinoma

Metabolic Parameter PDHB Overexpression Effect This compound Intervention Effect
Glucose uptake Increased Decreased
Lactate production Increased Decreased
Acetyl-CoA generation Increased Significantly decreased
Glycolytic gene expression Upregulated (SLC2A1, GPI, PKM2) Downregulated
Tumor growth rate Accelerated Inhibited
Metastatic potential Enhanced Suppressed

Experimental Protocols

In Vitro Assessment of PDHB Inhibition
3.1.1 Cell Culture and Treatment Conditions
  • Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, SMMC7721) are commonly used. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Prepare working concentrations by diluting in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% [1].
  • Treatment Protocol: Seed cells at appropriate densities (5,000 cells/well for 96-well plates, 100,000 cells/well for 24-well plates) and allow to adhere overnight. Treat cells with this compound at concentrations ranging from 10 to 100 μM for 24-72 hours based on experimental requirements [1].
3.1.2 PDHB Binding Assay
  • Molecular Docking: Perform in silico docking studies using the PDHB protein structure (PDB ID: 1NI4) and this compound structure. Use docking software such as AutoDock Vina with the following parameters: grid box size of 40×40×40 points, grid spacing of 0.375 Å, and exhaustiveness of 20 [1].
  • Surface Plasmon Resonance (SPR): Immobilize recombinant PDHB protein on a CM5 sensor chip using amine coupling. Inject this compound at various concentrations (0.1-100 μM) in HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) at a flow rate of 30 μL/min. Determine binding kinetics (association rate kₐ, dissociation rate k_d, and equilibrium dissociation constant K_D) using the Langmuir binding model [1].
3.1.3 Metabolic Assays
  • Glucose Uptake Measurement: Seed cells in 24-well plates and treat with this compound for 48 hours. Measure glucose uptake using 2-NBDG (20 μM) in glucose-free medium for 30 minutes at 37°C. Analyze fluorescence intensity using flow cytometry or microplate reader (excitation/emission: 485/535 nm) [1].
  • Lactate Production Assay: Collect culture supernatant after 48 hours of this compound treatment. Measure lactate concentration using a lactate assay kit according to manufacturer's instructions. Normalize values to total cellular protein content determined by BCA assay [1].
  • Extracellular Acidification Rate (ECAR): Seed cells in XF24 cell culture microplates (20,000 cells/well). After this compound treatment, measure ECAR using a Seahorse XF Analyzer under basal conditions and in response to 10 mM glucose, 1 μM oligomycin, and 50 mM 2-deoxyglucose [1].

G cluster_assays Analytical Assays cluster_outcomes Experimental Outcomes start Start PDHB Inhibition Study cell_culture Cell Culture (HCC lines: HepG2, SMMC7721) start->cell_culture treatment This compound Treatment (10-100 μM, 24-72h) cell_culture->treatment molecular_docking Molecular Docking (PDHB structure) treatment->molecular_docking binding Binding Assays (SPR validation) treatment->binding metabolic Metabolic Analysis (Seahorse, 2-NBDG, Lactate) treatment->metabolic transcriptional Transcriptional Analysis (PCR for SLC2A1, GPI, PKM2) treatment->transcriptional pdhb_binding Confirmed PDHB Binding molecular_docking->pdhb_binding binding->pdhb_binding metabolism_effect Reduced Glycolytic Flux metabolic->metabolism_effect gene_effect Downregulated Glycolytic Genes transcriptional->gene_effect phenotype Antitumor Effects pdhb_binding->phenotype metabolism_effect->phenotype gene_effect->phenotype

Diagram 1: Experimental workflow for investigating this compound as a PDHB inhibitor, covering from initial cell culture to key analytical assays and experimental outcomes.

In Vivo Evaluation of this compound Antitumor Efficacy
3.2.1 Animal Model Establishment
  • Hepatocellular Carcinoma Xenograft Model: Use 6-8 week old male BALB/c nude mice (18-22 g). Subcutaneously inject HepG2 or SMMC7721 cells (5×10⁶ cells in 100 μL PBS) into the right flank of each mouse [1].
  • Treatment Groups: Randomize mice into four groups (n=8 per group) when tumor volume reaches approximately 100 mm³:
    • Vehicle control (normal saline with 0.1% DMSO)
    • This compound low-dose (25 mg/kg/day)
    • This compound high-dose (50 mg/kg/day)
    • Positive control (sorafenib, 30 mg/kg/day) [1]
  • Administration Route: Administer all treatments via oral gavage daily for 4-6 weeks. Monitor body weight and tumor size every 3 days [1].
3.2.2 Assessment Parameters
  • Tumor Measurement: Measure tumor dimensions using digital calipers every 3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 [1].
  • Metabolic Imaging: Perform ¹⁸F-FDG PET/CT imaging before treatment termination. Inject 100 μCi of ¹⁸F-FDG via tail vein after fasting for 6 hours. Image after 60 minutes uptake under anesthesia. Calculate standardized uptake values (SUV) for quantitative analysis [1].
  • Immunohistochemical Analysis: After sacrifice, collect tumor tissues and fix in 4% paraformaldehyde. Embed in paraffin and section at 4 μm thickness. Perform IHC staining for PDHB expression, Ki-67 (proliferation marker), and CD31 (angiogenesis marker) [1].

Table 2: In Vivo Efficacy Parameters of this compound in HCC Xenograft Models

Assessment Parameter Vehicle Control This compound (25 mg/kg) This compound (50 mg/kg) Sorafenib (30 mg/kg)
Tumor volume (mm³) 1250 ± 210 890 ± 145* 650 ± 120 580 ± 95
Tumor weight (g) 1.32 ± 0.25 0.95 ± 0.18* 0.68 ± 0.15 0.61 ± 0.12
¹⁸F-FDG SUVmax 3.8 ± 0.5 2.9 ± 0.4* 2.1 ± 0.3 1.9 ± 0.3
Ki-67 positive cells (%) 48.5 ± 6.2 35.2 ± 5.1* 24.8 ± 4.3 22.5 ± 3.8
Microvessel density 42.3 ± 5.8 31.5 ± 4.6* 20.8 ± 3.9 18.9 ± 3.2

Data presented as mean ± SD; *p<0.05, p<0.01 compared to vehicle control [1]

Research Applications and Therapeutic Development

Overcoming Sorafenib Resistance in Hepatocellular Carcinoma

This compound demonstrates significant potential in addressing the major clinical challenge of sorafenib resistance in advanced hepatocellular carcinoma. Research has shown that PDHB overexpression significantly increases the IC₅₀ of sorafenib in HCC cells, indicating that enhanced glycolytic metabolism mediated by PDHB contributes to chemoresistance [1]. In this context, this compound administration:

  • Restores sorafenib sensitivity in resistant HCC cell lines by reducing glycolytic flux and energy production dependent on PDHB
  • Shows synergistic effects when combined with sorafenib in vivo, with the combination treatment demonstrating significantly better efficacy than sorafenib alone in xenograft models [1]
  • Provides a metabolic reprogramming approach to complement the direct kinase inhibition of sorafenib, attacking tumor viability through complementary mechanisms

The combination index (CI) for this compound and sorafenib has been reported at 0.42-0.68, indicating strong synergism across various ratio combinations [1]. This suggests that this compound could be developed as an adjunct therapy to enhance the efficacy of existing standard treatments for hepatocellular carcinoma.

Broader Applications in Cancer Metabolism Research

Beyond hepatocellular carcinoma, this compound as a PDHB inhibitor has utility in studying various cancer types characterized by metabolic reprogramming:

  • Pancreatic Cancer: PDAC (pancreatic ductal adenocarcinoma) exhibits significant dependence on aerobic glycolysis, and this compound can help elucidate the role of PDHB in maintaining this metabolic state [2].
  • Nasopharyngeal Carcinoma: NPC cells demonstrate upregulated PDK1 expression leading to PDHB inactivation; this compound provides a complementary approach to target this pathway [3].
  • Metabolic Plasticity Studies: The compound can be used to investigate how cancer cells adapt their metabolic pathways when glucose oxidation is impaired, potentially revealing compensatory mechanisms [2].

G glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis lactate Lactate pyruvate->lactate Lactate Dehydrogenase pdhb PDHB (Pyruvate Dehydrogenase) pyruvate->pdhb acetyl_coa Acetyl-CoA tca_cycle TCA Cycle acetyl_coa->tca_cycle oxidative_phosphorylation Oxidative Phosphorylation tca_cycle->oxidative_phosphorylation glycolytic_genes Glycolytic Gene Expression (SLC2A1, GPI, PKM2) pdhb->acetyl_coa Conversion pdhb->glycolytic_genes Promotes Expression This compound This compound This compound->glycolytic_genes Downregulates This compound->pdhb Inhibits

Diagram 2: Metabolic pathway of PDHB inhibition by this compound, showing key junctions in glucose metabolism and sites of transcriptional regulation.

Conclusion and Future Directions

This compound represents a novel class of PDHB-targeted metabolic inhibitor with demonstrated efficacy in preclinical models of hepatocellular carcinoma. Its ability to suppress glycolytic gene expression and reduce tumor growth positions it as both a valuable research tool for studying cancer metabolism and a promising therapeutic candidate for further development. The compound's synergistic relationship with sorafenib suggests potential for combination therapies to overcome drug resistance in advanced cancers [1].

Future research directions should include:

  • Structural optimization of this compound to improve potency and pharmacokinetic properties
  • Expanded combination studies with other targeted therapies and immunotherapies
  • Investigation in other cancer types with documented PDHB overexpression and metabolic dependencies
  • Comprehensive toxicology profiling to establish safety windows for potential clinical translation

The protocols outlined in this document provide a standardized framework for evaluating PDHB inhibitors like this compound, ensuring consistent methodology across research efforts aimed at targeting cancer metabolic reprogramming.

References

Comprehensive Application Notes & Protocols: Isoacteoside-Mediated Adipogenesis Inhibition in 3T3-L1 Cell Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isoacteoside and Its Potential in Obesity Research

Obesity represents a global health challenge characterized by excessive adipose tissue accumulation and associated with various metabolic disorders including type 2 diabetes, cardiovascular diseases, and certain cancers. The worldwide prevalence of obesity has tripled since 1975, with 39% of adults currently overweight and 13% living with obesity as of 2022 [1]. In this context, adipogenesis—the process by which preadipocytes differentiate into mature lipid-accumulating adipocytes—has emerged as a critical target for therapeutic intervention. The 3T3-L1 murine preadipocyte cell line serves as a well-established in vitro model for studying adipogenesis and screening potential anti-obesity compounds [2].

This compound, a caffeoyl phenylethanoid glycoside naturally occurring in various plant species including Magnolia denudata, has recently gained scientific attention for its potential anti-adipogenic properties [1]. As an isomer of acteoside, this compound belongs to a class of bioactive phenylethanoids known for diverse physiological activities. Previous research has demonstrated that plant extracts containing this compound exhibit anti-obesity effects, though the specific compound responsible remained unidentified until recently [1]. This application note comprehensively details the experimental evidence supporting this compound's anti-adipogenic effects and provides standardized protocols for investigating its mechanisms of action in the 3T3-L1 cell model.

Experimental Findings & Key Results

Cytotoxicity Assessment and Therapeutic Window Determination
  • Cell viability assays: 3T3-L1 preadipocytes were treated with this compound at concentrations ranging from 100-2500 μM for 24 and 48 hours, with viability assessed using WST-1 assay [1].
  • Non-toxic concentration range: this compound demonstrated excellent safety profile at concentrations up to 1000 μM, with cell viability maintained at approximately 100-106% of control values after both 24 and 48 hours of treatment [1].
  • Cytotoxicity threshold: Significant cytotoxicity emerged at concentrations exceeding 1500 μM, with viability dropping to 28.78 ± 2.77% at 2000 μM and 7.82 ± 0.19% at 2500 μM after 24 hours [1].
  • Therapeutic window: The study established a wide safety margin for this compound, with anti-adipogenic effects observed at concentrations significantly below the toxicity threshold [1].
Inhibition of Lipid Accumulation
  • Dose-dependent reduction: this compound treatment during 3T3-L1 differentiation resulted in a marked decrease in lipid accumulation as quantified by Oil Red O staining and extraction [1].
  • Visual confirmation: Bright-field microscopy revealed significantly fewer and smaller lipid droplets in this compound-treated adipocytes compared to untreated differentiated controls [1].
  • Concentration efficacy: The anti-adipogenic effect demonstrated clear concentration dependence, with higher this compound concentrations producing more pronounced inhibition of lipid accumulation [1].
Regulation of Adipogenic Transcription Factors and Markers

Table 1: Effect of this compound on key adipogenic transcription factors and markers

Molecular Target Function in Adipogenesis Effect of this compound Assessment Method
PPARγ Master regulator of adipogenesis; controls terminal differentiation Significant reduction in protein and gene expression Western blot, qRT-PCR [1]
C/EBPα Essential for insulin sensitivity; works synergistically with PPARγ Marked downregulation at protein and transcriptional levels Western blot, qRT-PCR [1]
PLIN1 (Perilipin) Lipid droplet coating protein; regulates lipid storage Decreased expression Western blot [1]
FABP4 Intracellular fatty acid trafficking; mature adipocyte function Reduced expression Western blot analysis [1]

Mechanistic Insights into Anti-Adipogenic Activity

Transcriptional Regulation of Adipogenesis

The anti-adipogenic activity of this compound primarily operates through suppression of the adipogenic transcriptional cascade [1]. During normal adipogenesis, the coordinated expression of PPARγ and C/EBPα establishes a positive feedback loop that drives terminal differentiation. This compound disrupts this cascade by significantly reducing both PPARγ and C/EBPα expression at protein and gene levels. This coordinated downregulation prevents the establishment of the auto-regulatory loop necessary for adipocyte maturation, thereby halting the differentiation process. The simultaneous reduction in FABP4 and PLIN1 expression represents a downstream consequence of master regulator suppression, functionally manifesting as impaired lipid droplet formation and reduced intracellular fatty acid trafficking [1].

Cell Cycle Regulation and Mitotic Clonal Expansion

Emerging evidence suggests that this compound may additionally target early adipogenic events, particularly mitotic clonal expansion (MCE) [3]. During standard 3T3-L1 differentiation, growth-arrested preadipocytes re-enter the cell cycle following hormonal induction and undergo several rounds of division—a process essential for adipogenic commitment. While not directly demonstrated for this compound, related compounds like isoeugenol have shown G0/G1 phase cell cycle arrest during MCE through modulation of cyclins and CDKs [3]. This suggests a potential mechanism whereby this compound might prevent cell cycle progression during early differentiation, thereby limiting the pool of cells competent to undergo adipogenesis. Specifically, research on similar compounds has shown downregulation of G1/S transition regulators including cyclin D1, CDK6, CDK2, and cyclin B1 [3].

Intracellular Signaling and ROS Modulation

The early stages of adipocyte differentiation involve complex signaling network activation, including insulin-mediated AKT and ERK pathways [3]. Though not explicitly documented for this compound, structurally related compounds have demonstrated modulation of phosphorylation events in these critical pathways. Additionally, reactive oxygen species (ROS) function as important signaling molecules during adipogenesis, with studies of similar compounds showing attenuation of ROS production during MCE and subsequent downregulation of ROS-related antioxidant enzymes including superoxide dismutase 1 (SOD1) and catalase [3]. This reduction in pro-adipogenic redox signaling may represent another mechanistic avenue through which this compound inhibits differentiation.

Table 2: Comprehensive effects of this compound on 3T3-L1 adipogenesis

Experimental Parameter Effect of this compound Biological Significance Reference
Cytotoxicity (≤1000 μM) No significant reduction in cell viability Wide therapeutic window for experimental applications [1]
Lipid accumulation Concentration-dependent inhibition Reduced triglyceride storage capacity [1]
PPARγ expression Significant downregulation Disruption of master adipogenic transcription factor [1]
C/EBPα expression Marked reduction Impaired adipogenic commitment and insulin sensitivity [1]
PLIN1 expression Decreased protein levels Compromised lipid droplet formation and stability [1]
Optimal treatment concentration 100-1000 μM Effective anti-adipogenic range without cytotoxicity [1]
Treatment timing Effective when administered during differentiation Targets mid-late stages of adipogenesis [1]

Experimental Protocols & Methodologies

3T3-L1 Cell Culture and Maintenance
  • Cell source: 3T3-L1 preadipocytes can be obtained from the Korean Cell Line Bank (Seoul, Korea) or American Type Culture Collection (ATCC) [1] [3].
  • Culture conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1].
  • Passaging protocol: Passage cells every 72 hours at approximately 80-90% confluence using standard trypsinization procedures, seeding at a density of 1×10⁴ cells/mL [1].
  • Freezing medium: Prepare cryopreservation medium containing 90% FBS and 10% DMSO for long-term storage in liquid nitrogen.
Adipocyte Differentiation Protocol

The following protocol describes the standardized differentiation of 3T3-L1 preadipocytes into mature adipocytes, adapted from established methodologies with modifications for this compound treatment [1] [2]:

  • Day -2: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 1×10⁵ cells per well in growth medium (DMEM with 10% BCS) [1].
  • Day 0: Replace growth medium with differentiation induction cocktail (MDI) consisting of DMEM with 10% FBS, 0.5 mM IBMX, 1 μM dexamethasone, and 1 μg/mL insulin [1] [3]. Add this compound at experimental concentrations (100-1000 μM) to treatment groups; include vehicle control (typically DMSO ≤0.1%).
  • Day 2: Replace induction medium with post-differentiation medium containing DMEM with 10% FBS and 1 μg/mL insulin. Maintain this compound at respective concentrations.
  • Day 4: Replace with fresh post-differentiation medium with insulin and this compound.
  • Day 6 onward: Continue feeding every 48 hours with DMEM containing 10% FBS (without insulin) and maintain this compound treatment until full differentiation is achieved (typically day 8-9).
Oil Red O Staining for Lipid Accumulation
  • Solution preparation: Dissolve Oil Red O powder in 100% isopropanol to create a 0.5% stock solution; filter through a 0.22 μm filter before use. Prepare working solution by diluting stock with distilled water (3:2 ratio) and incubate at room temperature for 10 minutes [1].
  • Staining procedure: On day 8-9 of differentiation, wash cells twice with PBS and fix with 10% formalin for 1 hour at room temperature. Wash fixed cells with distilled water, then with 60% isopropanol. Add Oil Red O working solution and incubate for 30 minutes at room temperature [1].
  • Quantification: Wash stained cells extensively with distilled water until runoff is clear. Extract stained Oil Red O with 100% isopropanol and measure absorbance at 500 nm using a microplate reader. Calculate lipid accumulation relative to differentiated controls [1].
Gene Expression Analysis by qRT-PCR
  • RNA isolation: Harvest cells and extract total RNA using TRIzol reagent according to manufacturer's instructions [1].
  • cDNA synthesis: Convert 1 μg of total RNA to cDNA using a reverse transcription kit with random hexamers or oligo-dT primers [1].
  • Quantitative PCR: Perform qPCR using SYBR Green Master Mix with the following cycling conditions: 95°C for 10 minutes, followed by 45 cycles of 95°C for 15 seconds and 60°C for 1 minute. Use primers specific for target genes including PPARγ, C/EBPα, FABP4, and normalize to β-actin as a housekeeping gene [1].
  • Data analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method comparing treated samples to differentiated controls [1].
Protein Expression Analysis by Western Blotting
  • Protein extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes, followed by centrifugation at 14,000 × g for 15 minutes at 4°C [1].
  • Protein quantification: Determine protein concentration using BCA assay according to manufacturer's protocol [1].
  • Electrophoresis and transfer: Separate 20-40 μg of protein by SDS-PAGE on 10% gels and transfer to PVDF membranes using standard wet or semi-dry transfer systems [1].
  • Immunodetection: Block membranes with 5% BSA for 1 hour, incubate with primary antibodies (1:1000 dilution) against PPARγ, C/EBPα, PLIN1, or FABP4 overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies (1:2000 dilution) for 2 hours at room temperature. Detect signals using enhanced chemiluminescence reagent and image with a chemiluminescence detection system [1].

G 3T3-L1 Differentiation and this compound Treatment Workflow cluster_day_minus_2 Day -2 cluster_day_0 Day 0 cluster_day_2 Day 2 cluster_day_4 Day 4 cluster_day_6 Day 6 cluster_day_8 Day 8-9 A Seed 3T3-L1 preadipocytes (1×10⁵ cells/well) B Add differentiation cocktail (MDI) + this compound (100-1000 μM) A->B 48 hours C Replace with post-differentiation medium with insulin + maintain this compound B->C 48 hours D Replace with fresh medium + maintain this compound C->D 48 hours E Replace with maintenance medium (without insulin) + maintain this compound D->E 48 hours F Harvest for analysis: Oil Red O staining, qRT-PCR, Western blot E->F 48 hours

Research Applications & Implications

Utility in Obesity Research and Drug Discovery

The 3T3-L1 cell model incorporating this compound treatment provides a valuable experimental platform for investigating molecular mechanisms of adipogenesis and screening potential anti-obesity compounds [1] [2]. This system enables:

  • Mechanistic studies: Elucidation of transcriptional and signaling pathways regulating adipocyte differentiation through well-defined molecular readouts including PPARγ, C/EBPα, and associated markers [1].
  • Drug screening applications: Medium- to high-throughput screening of natural product libraries or synthetic compounds for anti-adipogenic activity using standardized differentiation protocols and quantitative endpoints [2].
  • Structure-activity relationships: Comparison of this compound with structurally related compounds (e.g., acteoside, isoeugenol) to identify key molecular features responsible for anti-adipogenic activity [1] [3].
  • Combination therapy development: Evaluation of potential synergistic effects when this compound is combined with other known anti-adipogenic agents to enhance efficacy or reduce required concentrations.
Limitations and Future Research Directions

While the 3T3-L1 model offers significant advantages for adipogenesis research, several inherent limitations should be considered when interpreting results:

  • Species specificity: As a murine cell line, 3T3-L1 may not fully recapitulate human adipocyte biology, potentially limiting translational relevance [2].
  • Simplified model system: In vitro conditions cannot fully mimic the complex physiological microenvironment of adipose tissue in vivo, including endocrine, paracrine, and neural influences [2].
  • Developmental stage: The 3T3-L1 line represents embryonic fibroblasts, which may differ functionally from adult-derived preadipocytes [2].

Future research directions should include:

  • Investigation of this compound effects on primary human preadipocytes to enhance clinical relevance
  • Examination of in vivo efficacy using appropriate animal models of obesity
  • Exploration of effects on adipose tissue browning and thermogenic programming
  • Detailed analysis of pharmacokinetic properties and bioavailability of this compound

G This compound Mechanism of Action in Adipogenesis cluster_external External Stimuli cluster_early Early Signaling (Potential Targets) cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation cluster_downstream Downstream Effects cluster_phenotype Phenotypic Outcome A This compound (100-1000 μM) B AKT Signaling (Phosphorylation) A->B C ERK1/2 Pathway (Phosphorylation) A->C D ROS Production During MCE A->D E G0/G1 Phase Arrest B->E C->E D->E F Cyclin D1, CDK6, CDK2, Cyclin B1 (Downregulation) E->F G PPARγ (Downregulation) F->G H C/EBPα (Downregulation) F->H I FABP4 (Reduced Expression) G->I J PLIN1 (Reduced Expression) G->J H->I H->J K Lipid Droplet Formation (Inhibition) I->K J->K L Adipogenesis Inhibition (Reduced Lipid Accumulation) K->L

Conclusion

This compound demonstrates significant concentration-dependent inhibition of adipogenesis in the 3T3-L1 cell model without cytotoxic effects at biologically active concentrations (up to 1000 μM) [1]. The compound exerts its anti-adipogenic effects primarily through transcriptional regulation of key adipogenic factors including PPARγ and C/EBPα, with downstream consequences on lipid droplet-associated proteins such as PLIN1 and FABP4 [1]. The well-established protocols outlined in this application note provide researchers with standardized methodologies for investigating this compound's mechanisms of action and screening related compounds for anti-adipogenic activity.

The 3T3-L1 model remains a valuable tool for obesity research, offering reproducibility, ease of use, and well-characterized differentiation endpoints [2]. When applied appropriately with consideration of its limitations, this system can generate robust data on compound efficacy and mechanisms relevant to adipocyte biology. Future research directions should focus on validating these findings in more complex model systems and exploring potential clinical applications of this compound and structurally related compounds in obesity management.

References

Comprehensive Application Notes and Protocols: Isoacteoside-Mediated Neuroprotection via the CREB/BDNF Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Research Significance

Isoacteoside (ISO) is a naturally occurring phenylethanoid glycoside compound isolated from various medicinal plants including Cistanche deserticola and Monochasma savatieri. Recent scientific evidence has demonstrated that this compound exhibits significant neuroprotective properties through multimodal mechanisms, particularly through modulation of the CREB/BDNF signaling pathway—a critical cascade involved in neuronal survival, synaptic plasticity, and cognitive function. The compound has shown promising therapeutic potential for various neuroinflammatory disorders and depression-like behaviors through its ability to attenuate neuroinflammation, reduce oxidative stress, and promote neuronal resilience [1] [2].

The significance of researching this compound's effects stems from the growing need for novel therapeutic interventions that can effectively address neuroinflammatory components of psychiatric and neurodegenerative disorders. Traditional antidepressant medications often have limited efficacy and significant side effects, creating an urgent demand for alternative treatment approaches. This compound represents a promising natural product lead compound with demonstrated efficacy in preclinical models of depression and neuroinflammation. Its ability to modulate microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype positions it as a valuable research tool for investigating neuroimmune mechanisms in psychiatric disorders and developing novel therapeutic strategies with potentially fewer side effects [1] [3].

Molecular Mechanisms of Action

Key Signaling Pathways

This compound exerts its neuroprotective effects through several interconnected molecular pathways that converge on critical cellular processes:

  • CREB/BDNF Pathway Modulation: Research has demonstrated that this compound significantly modulates the CREB/BDNF signaling pathway in LPS-induced depressive-like mouse models. Following this compound treatment, there is marked upregulation of phosphorylated CREB (p-CREB) and subsequent increased expression of BDNF, a crucial neurotrophin responsible for neuronal survival, differentiation, and synaptic plasticity. This pathway activation represents a fundamental mechanism through which this compound counteracts stress-induced neuronal damage and promotes neural circuit resilience [1] [4].

  • Microglial Polarization Regulation: A particularly significant mechanism involves this compound's ability to shift microglial polarization from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype. This transition results in decreased production of inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased expression of anti-inflammatory markers (IL-4, IL-10, Arg-1). The M1 to M2 phenotype shift is crucial for resolving neuroinflammation and creating a microenvironment conducive to neuronal repair and plasticity [1].

  • TLR4/NF-κB Pathway Inhibition: this compound directly inhibits TLR4 dimerization, thereby interrupting downstream signaling cascades. This inhibition leads to reduced recruitment of adaptor proteins (MyD88 and TRIF), decreased phosphorylation of TAK1, and subsequent suppression of NF-κB transcriptional activity. Additionally, this compound attenuates the MAPK pathway (JNK1/2 and p38MAPK), further limiting AP-1-mediated inflammatory gene expression [2].

  • Oxidative Stress Reduction: The compound significantly mitigates oxidative damage by reducing reactive oxygen species (ROS) production and enhancing endogenous antioxidant defense systems. This antioxidant capacity synergizes with its anti-inflammatory effects to provide comprehensive neuroprotection [1].

Table 1: Molecular Targets of this compound in Neuroprotection

Target Pathway Specific Components Effect of this compound Experimental Evidence
CREB/BDNF Signaling p-CREB, BDNF Upregulation Western blot, PCR [1]
Microglial Polarization M1 markers (CD86, iNOS), M2 markers (CD206, Arg1) Shift from M1 to M2 Flow cytometry, Immunofluorescence [1]
TLR4/NF-κB Pathway TLR4 dimerization, MyD88, NF-κB p65 translocation Inhibition Western blot, Immunofluorescence, Luciferase assay [2]
MAPK/AP-1 Pathway p-JNK1/2, p-p38MAPK, AP-1 Inhibition Western blot, Luciferase assay [2]
Oxidative Stress ROS, SOD1, Antioxidant enzymes Reduction DCFH-DA assay, ELISA [1] [5]
Signaling Pathway Visualization

G This compound Neuroprotective Signaling Pathways LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 ISO This compound ISO->TLR4 M1 M1 Microglia Pro-inflammatory ISO->M1 M2 M2 Microglia Anti-inflammatory ISO->M2 CREB CREB Phosphorylation ISO->CREB ROS Oxidative Stress ISO->ROS MyD88 MyD88 Recruitment TLR4->MyD88 TAK1 TAK1 Activation MyD88->TAK1 NFkB NF-κB Activation TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK NFkB->M1 MAPK->M1 M1->ROS Neuroprotection Neuroprotection & Reduced Depression M2->Neuroprotection BDNF BDNF Expression CREB->BDNF BDNF->M2 BDNF->Neuroprotection ROS->Neuroprotection

In Vivo Experimental Protocols

Animal Models and Treatment Regimens

Animal Selection: Utilize adult male C57BL/6J mice (10-12 weeks old, 20-30 g) for consistency with established models. House animals individually under controlled conditions (12-h light/dark cycle, 18-22°C) with ad libitum access to food and water. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee [1].

Experimental Groups: Randomize mice into four groups (n=8 per group):

  • Control group: Saline-treated
  • LPS group: LPS (2 mg/kg/day, intraperitoneal injection)
  • ISO group: this compound (40 mg/kg/day)
  • LPS + ISO group: Both LPS and this compound treatments

Treatment Protocol: Administer this compound intraperitoneally for three consecutive days. On the third day, inject LPS two hours after this compound administration. Repeat this procedure for three days. Conduct behavioral assessments 24 hours after the final LPS injection [1].

Behavioral Assessment Methods
  • Open Field Test (OFT): Assess locomotor activity and anxiety-like behavior. Place each mouse in a square chamber (50 × 50 × 40 cm) with a recorded 6-minute session. Measure total distance traveled and duration of immobility. Clean apparatus with 70% ethanol between trials to remove olfactory cues [1] [6].

  • Tail Suspension Test (TST): Secure mouse tails with adhesive tape and suspend 30 cm above the floor. Record immobility duration during the last 5 minutes of a 6-minute test. Define immobility as passive hanging without escape movements [1].

  • Forced Swim Test (FST): Place mice individually in glass cylinders (15 cm diameter) filled with water (24-26°C) to a depth of 20 cm. Conduct a 6-minute test, recording immobility time during the final 4 minutes. Define immobility as floating passively with only minimal movements to keep the head above water [1] [6].

  • Sucrose Preference Test (SPT): Train mice to consume 1% sucrose solution for 3 days before testing. After 12 hours of food and water deprivation, present two identical bottles (1% sucrose solution and water) for 2 hours. Calculate sucrose preference as: SP (%) = (sucrose intake / [sucrose intake + water intake]) × 100 [6].

Table 2: In Vivo Behavioral Assessment Parameters and Outcomes

Behavioral Test Measured Parameters LPS-Induced Changes ISO Intervention Effects Protocol Duration
Open Field Test Total distance, Immobility time ↓ Distance, ↑ Immobility Normalizes locomotion 6 minutes
Tail Suspension Test Immobility time ↑ Immobility ↓ Immobility 6 minutes
Forced Swim Test Immobility time ↑ Immobility ↓ Immobility 6 minutes
Sucrose Preference Test Sucrose consumption ratio ↓ Preference ↑ Preference 2-hour test
Tissue Collection and Molecular Analysis

Sample Preparation: After behavioral tests, euthanize mice and perfuse transcardially with ice-cold PBS. rapidly dissect hippocampal tissue and divide for various analyses:

  • Fix one portion in 4% paraformaldehyde for histology
  • Flash-freeze the remainder in liquid nitrogen for molecular biology studies

Molecular Techniques:

  • Western Blotting: Analyze protein expression of CREB, p-CREB, BDNF, Iba1, GFAP, and microglial polarization markers
  • qPCR: Measure mRNA levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory markers (IL-4, IL-10, Arg-1)
  • Immunofluorescence: Detect expression and localization of glial cell markers (Iba1 for microglia, GFAP for astrocytes) in brain sections [1]

In Vitro Experimental Protocols

Cell Culture and Treatment

Cell Lines: Utilize BV2 microglial cells and SH-SY5Y neuroblastoma cells maintained in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C with 5% CO₂ [1].

Experimental Groups for BV2 Cells:

  • Control group (untreated)
  • LPS group (1 µg/mL)
  • LPS + ISO low dose (20 µM)
  • LPS + ISO high dose (40 µM)

Treatment Protocol: Seed BV2 cells at appropriate density and pretreat with this compound for 6 hours before LPS stimulation. Continue incubation for 24 hours post-LPS treatment before collecting cells for analysis [1].

Conditioned Medium Experiments: For neuroprotection assays, treat SH-SY5Y cells with conditioned medium from BV2 cells that were exposed to:

  • LPS only (24 hours)
  • ISO pretreatment (6 hours) followed by LPS (24 hours) [1]
Cell Viability and ROS Detection

Cell Viability Assay:

  • Seed cells in 96-well plates (5×10⁴ cells/well) and culture for 24 hours
  • Apply treatments and incubate for 24 hours
  • Add CCK-8 solution (10 µL) to each well and incubate for 2 hours
  • Measure absorbance at 450 nm using a microplate reader [1]

Intracellular ROS Measurement:

  • After treatments, incubate cells with DCFH-DA fluorescent probe (10 µM) for 30 minutes at 37°C
  • Wash cells with PBS to remove excess probe
  • Analyze fluorescence intensity using flow cytometry (FITC channel) or fluorescence microscopy [1] [2]
Molecular Analysis in Cell Cultures

Western Blot Analysis:

  • Extract total protein using RIPA buffer with protease and phosphatase inhibitors
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes
  • Block with 5% non-fat milk and incubate with primary antibodies overnight at 4°C
  • Use appropriate HRP-conjugated secondary antibodies and detect with ECL reagent
  • Target proteins should include p-CREB, CREB, BDNF, NF-κB p65, IκB-α, and phosphorylated MAPKs [2]

Immunofluorescence for NF-κB Translocation:

  • Seed RAW264.7 cells on glass-bottom confocal dishes (2×10⁵ cells/dish)
  • Pretreat with this compound (80 µM) for 1 hour before LPS stimulation (1 µg/mL, 2 hours)
  • Fix cells, permeabilize, and incubate with anti-NF-κB/p65 primary antibody
  • Use appropriate fluorescent secondary antibody and counterstain nuclei with Hoechst 33342
  • Visualize using confocal microscopy and assess NF-κB nuclear translocation [2]

TLR4 Dimerization Assay:

  • Co-transfect HEK293T cells with TLR4-HA and TLR4-Flag plasmids using appropriate transfection reagents
  • After 24 hours, pretreat cells with this compound (80 µM) for 1 hour before LPS stimulation (1 µg/mL, 24 hours)
  • Harvest cells and analyze TLR4 dimerization by co-immunoprecipitation and western blotting [2]

Data Analysis and Interpretation

Expected Outcomes and Statistical Considerations

Behavioral Data: Anticipate that this compound treatment will significantly reverse LPS-induced depressive-like behaviors, evidenced by:

  • Reduced immobility time in FST and TST
  • Increased locomotor activity in OFT
  • Enhanced sucrose preference in SPT

Molecular Data: Expected molecular outcomes include:

  • Increased p-CREB/CREB ratio and BDNF expression
  • Decreased pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β)
  • Reduced M1 microglial markers (iNOS, CD86) with increased M2 markers (Arg-1, CD206)
  • Suppressed NF-κB nuclear translocation and MAPK phosphorylation

Statistical Analysis:

  • Perform all experiments with appropriate replication (n≥3 for in vitro, n≥8 for in vivo)
  • Express data as mean ± SEM
  • Use one-way ANOVA followed by post-hoc tests for multiple comparisons
  • Consider p<0.05 as statistically significant
  • Employ appropriate software for data analysis (GraphPad Prism, SPSS, R)
Technical Considerations and Troubleshooting
  • This compound Preparation: Dissolve this compound in DMSO for stock solutions, ensuring final DMSO concentration does not exceed 0.1% in cell culture media. For in vivo studies, use appropriate vehicles that ensure compound solubility and bioavailability [1] [2].

  • LPS Batch Variability: Different LPS serotypes and batches may exhibit varying potencies. Standardize LPS sources and concentrations across experiments, and include appropriate positive controls.

  • Time Course Considerations: The temporal dynamics of CREB/BDNF pathway activation and inflammatory responses may vary. Consider conducting time-course experiments to identify optimal treatment durations.

  • Cell Density Effects: Microglial responses can be influenced by cell density. Maintain consistent seeding densities across experiments to minimize variability.

Research Applications and Future Directions

The protocols outlined herein enable comprehensive investigation of this compound's neuroprotective mechanisms with several research applications:

  • Drug Discovery Pipeline: These established methods provide a framework for screening analogous compounds and optimizing structure-activity relationships to develop more potent neuroprotective agents targeting the CREB/BDNF pathway [1] [3].

  • Combination Therapy Development: The experimental approaches can be adapted to investigate potential synergistic effects between this compound and existing antidepressants or neuroprotective agents [4].

  • Disease Mechanism Elucidation: Beyond compound screening, these protocols can be utilized to explore fundamental mechanisms linking neuroinflammation, microglial polarization, and neuronal plasticity in various neurological and psychiatric disorders.

  • Translational Research Bridge: The multimodal assessment spanning molecular analyses, cellular assays, and behavioral outcomes creates a robust platform for translating basic research findings toward clinical applications [1] [2] [5].

Future research directions should include chronic stress models rather than acute LPS-induced inflammation, dose-response studies to establish optimal dosing regimens, and investigation of this compound's effects in aged animal models that better recapitulate age-related neurodegenerative processes. Additionally, exploring delivery methods to enhance brain bioavailability and examining potential sex-dependent effects would represent valuable contributions to the field.

References

Comprehensive Research Application Note: Isoacteoside-Mediated Inhibition of MAPK and NF-κB Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties of Isoacteoside

This compound (C₂₉H₃₆O₁₅, molecular weight 624.59 g/mol) is a phenylethanoid glycoside consisting of four structural moieties: caffeic acid, glucose, rhamnose, and hydroxytyrosol [1]. This natural compound is chemically characterized as β-(3,4-dihydroxyphenylethyl)-O-α-L-rhamnopyranosyl-(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside and is structurally similar to its isomer acteoside (verbascoside) [2] [1]. This compound is water-soluble but demonstrates low oral bioavailability due to poor absorption, limited bioaccessibility, and active efflux transport, with in vitro models showing an absorption rate of only 0.461–0.698% in Caco-2 cell models [2].

This compound occurs naturally in numerous plant species, particularly those in the order Lamiales, including Monochasma savatieri Franch. ex Maxim., Cistanche deserticola, and Rehmannia glutinosa [3] [4] [5]. This compound serves important defense functions in plants, protecting against herbivores and UV radiation [1]. In traditional medicine, plants rich in this compound have been used for treating various inflammatory conditions, which has prompted scientific investigation into its pharmacological properties [3] [6].

Molecular Mechanisms of Action

Comprehensive Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects through a multi-target approach that primarily involves inhibition of the TLR4/NF-κB and MAPK signaling pathways. The molecular mechanism begins with this compound blocking TLR4 dimerization, which is the critical initial step in LPS-induced inflammatory signaling [3] [6]. This prevention of TLR4 dimerization results in reduced recruitment of adaptor proteins MyD88 and TRIF, leading to subsequent decreased phosphorylation of TGF-β-activated kinase-1 (TAK1) [3]. The inhibition of these upstream events effectively suppresses both the NF-κB and MAPK signaling cascades, resulting in comprehensive anti-inflammatory activity.

The diagram below illustrates the comprehensive signaling pathway inhibition by this compound:

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_output Inflammatory Response LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Dimer TLR4 Dimerization TLR4->Dimer MyD88 MyD88 Recruitment Dimer->MyD88 TAK1 TAK1 Phosphorylation MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPK Activation (JNK, p38, ERK) TAK1->MAPKs IkB IκB-α Phosphorylation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkBNuc NF-κB Nuclear Translocation NFkB->NFkBNuc InflamGenes Pro-inflammatory Gene Expression NFkBNuc->InflamGenes AP1 AP-1 Activation MAPKs->AP1 AP1->InflamGenes Cytokines Cytokine Production (TNF-α, IL-6, IL-1β) InflamGenes->Cytokines ISO This compound Inhibition ISO->Dimer Blocks ISO->TAK1 Inhibits Phosphorylation ISO->IkB Reduces ISO->MAPKs Suppresses Activation

Figure 1: this compound inhibition of TLR4-mediated NF-κB and MAPK signaling pathways. This compound (black octagon) primarily blocks TLR4 dimerization, subsequently inhibiting both NF-κB (red) and MAPK (blue) pathways, ultimately reducing pro-inflammatory gene expression and cytokine production (green).

Key Mechanistic Events
  • TLR4 Dimerization Blockade: this compound directly interferes with LPS-induced TLR4 dimerization, preventing the initiation of downstream signaling cascades [3] [6]. This specific mechanism was confirmed through experiments in HEK293T cells transfected with TLR4 plasmids, where this compound treatment effectively disrupted TLR4 dimer formation [3].

  • NF-κB Pathway Inhibition: By preventing IκB-α and IKK phosphorylation, this compound stabilizes the NF-κB cytoplasmic complex, thereby reducing NF-κB/p65 nuclear translocation and subsequent pro-inflammatory gene transcription [3] [5]. This mechanism was validated in RAW264.7 macrophages, where this compound treatment significantly decreased LPS-induced nuclear translocation of NF-κB/p65, as demonstrated by immunofluorescence and Western blot analysis [3].

  • MAPK Pathway Suppression: this compound reduces phosphorylation of JNK1/2 and p38 MAPK, leading to decreased AP-1 transcriptional activity [3]. This comprehensive pathway inhibition results in significantly reduced expression of key inflammatory mediators including COX-2, iNOS, TNF-α, IL-6, and IL-1β [3] [7].

Quantitative Experimental Data Summary

In Vitro Efficacy Profile

Table 1: In vitro anti-inflammatory effects of this compound in cellular models

Cell Type Inducer Key Findings Concentration Range Significance Reference
RAW264.7 macrophages LPS (1 μg·mL⁻¹) ↓ NO production (57.2%), ↓ iNOS, COX-2 expression 20-80 μM p<0.01 vs. LPS control [3]
RAW264.7 macrophages LPS (1 μg·mL⁻¹) ↓ TNF-α (62.4%), ↓ IL-6 (58.7%), ↓ IL-1β (53.9%) 80 μM p<0.01 vs. LPS control [3]
Bone marrow-derived macrophages LPS (1 μg·mL⁻¹) ↓ TLR4 dimerization, ↓ MyD88 recruitment 80 μM p<0.001 [3]
BV2 microglial cells Aβ-induced inflammation ↑ LC3-Ⅱ/P62, ↓ p-mTOR/mTOR (autophagy pathway) 10-40 μM p<0.01 [4]
In Vivo Therapeutic Efficacy

Table 2: In vivo efficacy of this compound in disease models

Disease Model Species Dose Key Results Mechanistic Insights Reference
LPS-induced AKI BALB/c mice 40 mg·kg⁻¹ ↓ BUN (54.3%), ↓ Creatinine (49.7%), ↓ TNF-α (48.2%) ↓ TLR4, ↓ MyD88, ↓ NF-κB p65 [5]
SAP-induced AKI SD rats 20-60 mg·kg⁻¹ Optimal effect: 40 mg·kg⁻¹, ↓ Histological score (52%) TLR4/NF-κB pathway inhibition [7]
Xylene-induced ear edema Mice 40 mg·kg⁻¹ ↓ Edema formation (61.5%) Anti-inflammatory activity [3]
LPS-induced endotoxic shock Mice 40 mg·kg⁻¹ Improved survival (66.7%) Systemic protection [3]
D-galactose/AlCl₃-induced AD ICR mice 20-40 mg·kg⁻¹ ↓ Cognitive impairment, ↓ Aβ plaque accumulation LC3-Ⅱ/P62/p-mTOR pathway activation [4]

Detailed Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity
4.1.1 Cell Culture and Treatment
  • Cell Lines: RAW264.7 macrophages (from Cell Bank of Chinese Academy of Sciences) and bone marrow-derived macrophages (BMDMs) from 6-9 week old female BALB/c mice are commonly used [3].
  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂ [3]. For BMDMs, differentiate bone marrow cells in DMEM with 10% FBS and 20% M-CSF-conditioned medium from L929 cells for 7 days [3].
  • Experimental Setup: Seed cells in appropriate plates (96-well for viability, 24-well for nitrite measurement, 35-mm glass bottom dishes for immunofluorescence) and allow to adhere overnight [3]. Pretreat cells with this compound (20-80 μM) for 1 hour before LPS (1 μg·mL⁻¹) stimulation for specified durations [3].
4.1.2 NF-κB Nuclear Translocation Assay
  • Immunofluorescence Protocol: After pretreatment with this compound (80 μM) for 1 h and LPS stimulation for 2 h, fix cells and incubate with primary antibody anti-NF-κB/p65 (1:50 dilution) followed by secondary antibody goat anti-rabbit Alexa Fluor 568 (1:200) [3].
  • Imaging: Perform imaging under a confocal microscope (e.g., Leica TCS SP8) at 60× magnification using excitation/emission wavelengths of 588/615-690 nm [3].
  • Quantification: Analyze images using ImageJ software to determine nuclear-to-cytoplasmic ratio of NF-κB p65 fluorescence intensity.
4.1.3 TLR4 Dimerization Assay
  • Transfection: Co-transfect HEK293T cells with TLR4-HA and TLR4-Flag plasmids using TurboFect transfection reagents for 24 hours [3].
  • Treatment: Pretreat transfected cells with this compound (80 μM) for 1 h and stimulate with LPS (1 μg·mL⁻¹) for 24 h before harvesting [3].
  • Detection: Analyze TLR4 dimerization by co-immunoprecipitation followed by Western blotting using anti-HA and anti-Flag antibodies [3].
In Vivo Efficacy Evaluation
4.2.1 LPS-Induced Acute Kidney Injury Model
  • Animals: Use male BALB/c mice (6-8 weeks old, 18-22 g) or Sprague Dawley rats (230-250 g) under standard housing conditions [7] [5].
  • AKI Induction: Administer LPS (3.09 mg·kg⁻¹ for mice; 5-10 mg·kg⁻¹ for rats) intraperitoneally to induce kidney injury [7] [5].
  • Treatment Protocol: Administer this compound (40 mg·kg⁻¹, intraperitoneal injection) 1 h after LPS induction [5]. Include positive control groups (e.g., dexamethasone 5 mg·kg⁻¹) and vehicle control groups.
  • Sample Collection: Euthanize animals at predetermined endpoints (6, 12, 24 h), collect blood for serum separation, and harvest kidney tissues for histopathological analysis and molecular studies [7] [5].
4.2.2 Histopathological Evaluation
  • Tissue Processing: Fix kidney tissues in 4% paraformaldehyde for 24 h, dehydrate through ethanol series, clear in xylene, and embed in paraffin [5].
  • Staining: Section tissues at 5 μm thickness and stain with Hematoxylin and Eosin using standard protocols [5].
  • Scoring System: Evaluate kidney injury using the Paller method, scoring 100 cortical tubules from at least 10 different regions for epithelial cell flattening, brush border loss, membrane bleb formation, interstitial edema, cytoplasmic vacuolization, and cell necrosis [7].

The following workflow illustrates the key experimental procedures for evaluating this compound activity:

G cluster_invitro Cellular Studies cluster_invivo Animal Studies InVitro In Vitro Studies CellCulture Cell Culture (RAW264.7, BMDMs) InVitro->CellCulture Treatment This compound Pretreatment (20-80 μM, 1h) CellCulture->Treatment LPSStim LPS Stimulation (1 μg·mL⁻¹) Treatment->LPSStim Analysis Molecular Analysis LPSStim->Analysis NFkBAssay NF-κB Translocation (Immunofluorescence) Analysis->NFkBAssay TLR4Assay TLR4 Dimerization (Co-IP/Western) Analysis->TLR4Assay CytokineAssay Cytokine Measurement (ELISA, qPCR) Analysis->CytokineAssay InVivo In Vivo Studies AnimalModel Animal Model (AKI, SAP, AD) InVivo->AnimalModel Dosing This compound Treatment (40 mg·kg⁻¹, i.p.) AnimalModel->Dosing SampleCollect Sample Collection Dosing->SampleCollect Eval Therapeutic Evaluation SampleCollect->Eval Biochem Biochemical Parameters (BUN, Creatinine) Eval->Biochem Histo Histopathology (H&E Staining) Eval->Histo MolecMech Molecular Mechanisms (Western, IHC) Eval->MolecMech

Figure 2: Experimental workflow for evaluating this compound activity in cellular and animal models. The comprehensive approach includes in vitro mechanistic studies (blue) and in vivo therapeutic evaluation (green) with multiple analytical endpoints (red, yellow).

Research Applications and Therapeutic Potential

Inflammatory Disease Applications

This compound demonstrates significant potential for treating inflammatory disorders through its dual inhibition of NF-κB and MAPK pathways. In acute kidney injury models, this compound treatment at 40 mg·kg⁻¹ significantly reduced serum levels of BUN (by 54.3%) and creatinine (by 49.7%), indicating remarkable renal protection [5]. The compound also attenuated severe acute pancreatitis-induced kidney injury by suppressing TLR4/NF-κB signaling and reducing pro-inflammatory cytokine production [7]. These findings position this compound as a promising therapeutic candidate for inflammatory conditions involving dysregulated TLR4 signaling.

Neurodegenerative Disease Applications

In Alzheimer's disease models, this compound has demonstrated neuroprotective effects through activation of the LC3-Ⅱ/P62/p-mTOR-mediated autophagy pathway, reducing Aβ plaque accumulation and mitigating cognitive impairment [4]. This mechanism represents a unique approach to addressing protein aggregation pathologies common in neurodegenerative disorders. The anti-inflammatory properties of this compound further contribute to its neuroprotective potential by reducing neuroinflammation, a key driver of neurodegeneration.

Comparative Efficacy with Structural Analogs

Interestingly, studies comparing this compound with its structural analog acteoside have demonstrated that this compound exhibits superior therapeutic efficacy in some disease models. In LPS-induced acute kidney injury, this compound showed more pronounced effects on improving renal function and reducing inflammatory markers compared to acteoside [5]. This enhanced activity may result from differences in bioavailability, receptor binding affinity, or metabolic stability, though the exact structural determinants require further investigation.

Conclusion and Research Perspectives

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy in modulating key inflammatory signaling pathways. Its unique mechanism of action involving TLR4 dimerization blockade provides a strategic approach to controlling excessive inflammatory responses at the earliest stages of pathway activation. The comprehensive experimental data summarized in this application note support further investigation of this compound for treating inflammatory, neurodegenerative, and immune-related disorders.

Future research should focus on addressing the pharmacokinetic limitations of this compound, particularly its low oral bioavailability. Advanced delivery systems such as liposomal formulations, nanoparticle carriers, or structural analogs with improved metabolic stability could significantly enhance its therapeutic potential. Additionally, more extensive toxicological profiling and investigation of potential drug interactions will be essential for advancing this compound toward clinical applications.

References

Comprehensive Application Notes & Protocols: Evaluating Isoacteoside in Mouse Models of Depressive-like Behavior

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Major depressive disorder represents a significant global health challenge, characterized by persistent low mood, anhedonia, and associated psychological and physiological symptoms that affect approximately 10% of the worldwide population [1]. Despite the availability of various antidepressant medications, the pathophysiological mechanisms underlying depression remain incompletely understood, driving the need for novel therapeutic approaches. Recent evidence has demonstrated a strong association between neuroinflammation and depression, with both animal and human studies indicating that immune system dysregulation can induce depressive-like behaviors [1]. Within this context, the natural phenylethanoid glycoside Isoacteoside (ISO) has emerged as a promising candidate, extracted from traditional medicinal plants such as Cistanche deserticola [1]. ISO has demonstrated notable anti-inflammatory properties and neuroprotective effects across various experimental models, though its potential antidepressant mechanisms have not been fully elucidated until recently [1].

The experimental rationale for investigating ISO in depression models stems from its multimodal pharmacological profile, which includes antioxidant, anti-inflammatory, and neuroprotective properties [1]. Previous research has established that ISO exhibits anti-inflammatory effects through the modulation of microglial polarization and reduction of pro-inflammatory cytokines [1]. Additionally, ISO has demonstrated antioxidant capacity by mitigating reactive oxygen species (ROS) production and oxidative stress, both of which are implicated in the pathophysiology of depression [2]. These complementary mechanisms position ISO as an attractive compound for addressing the complex neurobiological alterations observed in depression. The following application notes provide detailed methodologies and protocols for evaluating the effects of ISO on depressive-like behaviors in mouse models, with particular emphasis on standardized procedures that ensure reproducibility and translational relevance for researchers and drug development professionals.

Experimental Design

In Vivo Mouse Model Specifications
  • Animal Strain: Adult male C57BL/6J mice (10-12 weeks old, 20-30 g) [1]
  • Housing Conditions: Individually housed cages under a 12-hour light/dark cycle at 18-22°C with ad libitum access to food and water [1]
  • Ethical Considerations: All procedures must be conducted in accordance with institutional animal care guidelines to minimize distress, with protocol approval from relevant animal ethics committees (e.g., Approval No. XYLL-20230147 from Henan Medical University) [1]
Study Groups and Dosing Protocol

Table 1: Experimental Groups and Treatment Regimens

Group Name Sample Size Treatment Protocol Administration Route
Saline Control (NC) n=8 Saline only Intraperitoneal
LPS-Induced n=8 LPS (2 mg/kg/day) for 3 days Intraperitoneal
ISO-Treated n=8 ISO (40 mg/kg/day) for 3 days Intraperitoneal
LPS+ISO Combination n=8 ISO (40 mg/kg/day) + LPS (2 mg/kg/day) for 3 days Intraperitoneal

The dosing schedule follows a specific sequence: for the LPS+ISO group, ISO is administered intraperitoneally for three days, with LPS injected two hours following ISO administration on the third day, repeated for three consecutive days [1]. Behavioral assessments are conducted 24 hours after the final LPS injection, with body weight measurements recorded on day 7 of the experiment [1]. This experimental design allows for the systematic evaluation of ISO's effects on LPS-induced depressive-like behaviors while controlling for potential confounders through appropriate comparison groups.

Study Workflow Visualization

G cluster_1 In Vivo Phase cluster_2 Assessment Phase cluster_3 Post-Mortem Analysis Start Animal Acquisition & Acclimatization (7 days) G1 Randomization to Experimental Groups Start->G1 G2 Treatment Phase (3 days) G1->G2 G3 Behavioral Testing (24h post-treatment) G2->G3 G4 Tissue Collection & Sample Processing G3->G4 G5 Molecular & Cellular Analyses G4->G5 End Data Integration & Statistical Analysis G5->End

Behavioral Assessments

Open Field Test (OFT)

The Open Field Test serves as a primary measure of locomotor activity and anxiety-like behavior in rodents, providing essential baseline data for interpreting results from other behavioral assays [1].

  • Apparatus Specifications: A square chamber measuring 50 × 50 × 40 cm containing nine equal squares [1]
  • Testing Protocol: Each mouse is placed individually in the center of the apparatus and allowed to explore freely for 6 minutes while being recorded [1]
  • Primary Parameters:
    • Total distance traveled (cm) - measures general locomotor activity
    • Duration of immobility (seconds) - potential indicator of behavioral despair
    • Time spent in center vs. periphery zones - assesses anxiety-like behavior
Tail Suspension Test (TST)

The Tail Suspension Test evaluates behavioral despair by measuring immobility when mice are suspended by their tails [1].

  • Equipment Setup: Mice are suspended approximately 30 cm above the floor using adhesive tape placed 1 cm from the tip of the tail [1]
  • Testing Duration: 6-minute test session with immobility duration recorded during the final 5 minutes [1]
  • Immobility Criteria: Mice are considered immobile when they hang passively and remain completely stationary [1]
  • Environmental Considerations: Testing should be conducted in a sound-attenuated chamber with minimal background noise to prevent external disturbances
Forced Swim Test (FST)

The Forced Swim Test is a well-validated measure of behavioral despair that is highly sensitive to antidepressant compounds [1].

  • Apparatus Setup: Glass cylinders (30 cm height × 15 cm diameter) filled with water to a depth of 20 cm, maintained at 24-26°C [1]
  • Testing Protocol: Mice are placed individually in the cylinders for 6 minutes, with immobility duration recorded during the final 4 minutes [1]
  • Immobility Definition: Floating passively in the water without struggling, making only necessary movements to keep the head above water [1]
  • Data Interpretation: Increased immobility time is interpreted as behavioral despair, while decreased immobility following treatment indicates antidepressant-like effects

Molecular Mechanisms

Neuroinflammation and Microglial Polarization

The neuroinflammatory hypothesis of depression posits that excessive activation of the brain's immune response contributes significantly to the development of depressive symptoms [1]. Microglia, the resident immune cells of the central nervous system, play a pivotal role in this process by polarizing into different functional states in response to various stimuli [1].

  • M1 Microglial Phenotype: Classically activated state induced by LPS stimulation, characterized by release of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [1]
  • M2 Microglial Phenotype: Alternatively activated state associated with release of anti-inflammatory cytokines such as IL-4, IL-10, Arg-1, and YM [1]
  • ISO Mechanism: ISO facilitates the shift from M1 to M2 polarization, thereby reducing neuroinflammation and promoting neuronal protection [1]
Oxidative Stress Modulation

Oxidative stress represents a critical pathological mechanism in depression, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses [1].

  • ROS Detection: Measured in BV2 microglial cells using fluorescent probe DCFH-DA with flow cytometry analysis [1]
  • ISO Antioxidant Activity: ISO treatment significantly reduces LPS-induced ROS production, thereby mitigating oxidative damage to neuronal cells [1]
  • Bidirectional Relationship: Oxidative stress and neuroinflammation exhibit synergistic interactions, with each capable of exacerbating the other in a feedforward manner [1]
Signaling Pathway Modulation

G LPS LPS Challenge M1 M1 Microglial Activation LPS->M1 ROS ↑ Oxidative Stress (ROS Production) LPS->ROS Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) M1->Cytokines Iba1 ↑ Iba1/GFAP Expression Cytokines->Iba1 ROS->Iba1 ISO This compound Treatment ISO->Cytokines Inhibits ISO->ROS Reduces M2 M2 Microglial Polarization ISO->M2 Promotes CREB CREB/BDNF Pathway Activation ISO->CREB Activates AntiCyt ↑ Anti-inflammatory Cytokines (IL-4, IL-10) M2->AntiCyt Neuroprot Neuroprotective Effects CREB->Neuroprot Behavior ↓ Depressive-like Behaviors Neuroprot->Behavior

Table 2: Molecular Markers for Assessing ISO Mechanisms

Analysis Type Target Measurement Technique Expected Change with ISO
Microglial Polarization Iba1 Immunofluorescence, Western Blot Decrease [1]
Astrocyte Activation GFAP Immunofluorescence, Western Blot Decrease [1]
Pro-inflammatory Markers TNF-α, IL-6, IL-1β qPCR, Western Blot, ELISA Decrease [1]
Anti-inflammatory Markers IL-4, IL-10, Arg-1 qPCR, Western Blot, ELISA Increase [1]
Signaling Pathway CREB/BDNF Western Blot Increase [1]
Oxidative Stress ROS DCFH-DA, Flow Cytometry Decrease [1]

In Vitro Validation

Cell Culture and Treatment

The in vitro component provides mechanistic insights into ISO's effects at the cellular level, allowing for controlled investigation of specific pathways and processes [1].

  • Cell Lines:
    • BV2 microglia - Model for studying neuroimmune mechanisms and microglial polarization [1]
    • SH-SY5Y neuroblastoma cells - Model for neuronal responses and neuroprotective effects [1]
  • Culture Conditions: Both cell types maintained in DMEM medium supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C with 5% CO₂ [1]
  • Experimental Groups:
    • Control (untreated cells)
    • LPS (1 µg/ml for 6 hours)
    • LPS + ISO (20 µM)
    • LPS + ISO (40 µM) [1]
Conditioned Media Transfer Protocol

The conditioned media approach allows for the investigation of paracrine signaling between microglia and neurons, modeling the in vivo cellular crosstalk [1].

  • Media Collection: Conditioned media is collected from BV2 cells treated with either:
    • LPS alone for 24 hours
    • ISO pretreatment (6 hours) followed by LPS for 24 hours [1]
  • Neuronal Exposure: SH-SY5Y cells are incubated with the conditioned media for 24 hours, then harvested for subsequent analysis [1]
  • Analytical Applications: This approach enables the differentiation between direct neuronal effects and those mediated through microglial-derived factors
Cell Viability and ROS Detection
  • Viability Assessment:
    • CCK-8 assay - Cells seeded in 96-well plates (5 × 10⁴ cells/well), treated with compounds for 24 hours, then incubated with 10 µl CCK-8 solution for 2 hours [1]
    • Absorbance measurement - Read at 450 nm to determine cell viability relative to controls [1]
  • ROS Detection:
    • DCFH-DA fluorescent probe - BV2 cells incubated with DCFH-DA working solution for 30 minutes [1]
    • Flow cytometry - Cells analyzed using flow cytometry (e.g., Guava EasyCyte) to quantify fluorescence intensity as a measure of ROS production [1]

Data Analysis

Statistical Methods
  • Sample Size: Minimum of n=8 per group for in vivo studies, n=3 independent wells per concentration for in vitro assays [1]
  • Data Normalization: Behavioral data normalized to control groups, molecular data expressed as fold-change relative to control
  • Statistical Tests: One-way ANOVA followed by post-hoc tests for multiple comparisons, with p<0.05 considered statistically significant
  • Data Presentation: All values expressed as mean ± standard error of the mean (SEM)
Key Findings Summary

Table 3: Expected Experimental Outcomes with ISO Treatment

Parameter Category Specific Measure LPS Alone Effect LPS + ISO Effect
Behavioral FST Immobility Time Significant Increase Significant Decrease [1]
Behavioral TST Immobility Time Significant Increase Significant Decrease [1]
Behavioral OFT Locomotor Activity Significant Decrease Normalization [1]
Neuroinflammatory M1 Marker Expression Significant Increase Significant Decrease [1]
Neuroinflammatory M2 Marker Expression Significant Decrease Significant Increase [1]
Oxidative Stress ROS Production Significant Increase Significant Decrease [1]
Signaling Pathway CREB/BDNF Expression Significant Decrease Significant Increase [1]
Glial Activation Iba1/GFAP Expression Significant Increase Significant Decrease [1]

Discussion and Research Applications

The comprehensive data generated through these protocols demonstrates that This compound exerts significant antidepressant-like effects in mouse models of LPS-induced depression, primarily through multimodal mechanisms involving regulation of microglial polarization, reduction of neuroinflammation and oxidative stress, and modulation of the CREB/BDNF signaling pathway [1]. The translational relevance of these findings is substantial, as they align with the growing recognition of neuroinflammation as a key contributor to depression pathophysiology in humans [1]. The experimental approaches outlined here provide a robust framework for evaluating novel antidepressant compounds with mechanisms targeting neuroimmune pathways.

The methodological considerations for implementing these protocols include attention to potential technical challenges. The chronic mild stress model, while exhibiting strong validity, is labor-intensive and requires long duration [3]. Furthermore, the pharmacokinetic properties of related phenylethanoid glycosides like acteoside reveal challenges with low oral bioavailability due to poor absorption and limited bioaccessibility [4], suggesting that alternative administration routes or formulation strategies may be necessary for optimal translational outcomes. Future research directions should explore ISO delivery methods, including nanoformulations such as liposomal systems that have shown promise in enhancing bioavailability of similar compounds [4].

These application notes provide researchers with standardized protocols for assessing the therapeutic potential of this compound in depression models, with emphasis on techniques that yield reproducible and translatable data. The integrated approach combining behavioral, neuroinflammatory, and molecular analyses offers a comprehensive framework for evaluating novel antidepressant compounds with mechanisms targeting neuroimmune pathways, potentially contributing to the development of improved therapeutic options for major depressive disorder.

References

Isoacteoside Stability: Challenges & Optimization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Isoacteoside, a phenylethanoid glycoside, is prone to degradation at neutral pH. The table below outlines the main challenges and corresponding strategies to enhance its stability.

Challenge Root Cause Impact on Stability Optimization Strategy
Hydrolytic Degradation [1] Nucleophilic attack of water on glycosidic bond; accelerated at neutral pH. Cleavage into caffeic acid/hydroxyphenylethanol and sugar moieties; loss of activity [2]. Use buffers (e.g., phosphate, citrate); optimize pH slightly below 7.0 [1].
Oxidative Degradation [1] Susceptibility of catechol group in caffeic acid moiety to reactive oxygen species (ROS). Formation of quinones and colored polymers [2]. Use antioxidants/chelators (e.g., EDTA, ascorbic acid); inert atmosphere packaging (Nitrogen) [1].
Temperature & Light [3] [1] Increased kinetic energy from heat accelerates all degradation pathways; light acts as a catalyst. Rapid decrease in concentration; significant change in chemical profile [3]. Cold storage (4°C or lower); light-resistant packaging (amber glass/containers) [1].

Experimental Protocols for Stability Assessment

You can use these established experimental workflows to systematically diagnose and resolve stability issues.

Workflow 1: Forced Degradation Study

This workflow helps identify the primary degradation pathway and narrow down optimization strategies.

G Start Start: Prepare this compound Solution A1 Split into aliquots Start->A1 C1 Acidic Condition (e.g., pH 3.0) A1->C1 C2 Neutral Condition (pH 7.0, primary focus) A1->C2 C3 Basic Condition (e.g., pH 9.0) A1->C3 C4 Oxidative Stress (add H₂O₂) A1->C4 C5 Photolytic Stress (UV/VIS light) A1->C5 A2 Incubate at elevated temperature (e.g., 40°C & 60°C) A1->A2 A3 Sample at time points (t=0, 1, 2, 4, 8, 24h) C1->A3 C2->A3 C3->A3 C4->A3 C5->A3 A4 Analyze by HPLC-UV/PDA to track parent compound loss and new peak formation A3->A4 End Identify Major Degradation Pathway A4->End

Key Analysis Steps:

  • Sample Analysis: Use HPLC with a C18 column and a mobile phase of water and acetonitrile, both with 0.1% formic acid [3] [4]. Monitor at 330 nm (characteristic for caffeic acid derivatives). Compare chromatograms of stressed samples to the initial sample (t=0).
  • Data Interpretation: The condition showing the fastest disappearance of the this compound peak and the most significant appearance of new peaks indicates the primary degradation pathway [1].
Workflow 2: Formulation Optimization Screening

Once the main stressors are known, this workflow helps find the best stabilizing formulation.

G Start Start: Based on Forced Degradation Results A1 Prepare candidate formulations Start->A1 F1 Formulation A: Control (no additives) A1->F1 F2 Formulation B: + Antioxidant (e.g., 0.1% ascorbic acid) A1->F2 F3 Formulation C: + Chelator (e.g., 0.01% EDTA) A1->F3 F4 Formulation D: + Combination (B+C) A1->F4 A2 Adjust all to target pH using appropriate buffer A1->A2 F1->A2 F2->A2 F3->A2 F4->A2 A3 Package in inert atmosphere (N₂) and light-resistant vials A2->A3 A4 Store under accelerated conditions (40°C) and long-term (4°C & 25°C) A3->A4 A5 Sample and analyze periodically by HPLC for parent compound A4->A5 End Select Optimal Formulation A5->End

Key Analysis Steps:

  • Kinetic Analysis: For each formulation, plot the remaining percentage of this compound over time. Calculate the degradation rate constant (k) and half-life (t₁/₂) to quantitatively compare formulation stability [5]. The formulation with the smallest k and longest t₁/₂ is the most stable.

Frequently Asked Questions (FAQ)

Q1: Our this compound solution turns brown at neutral pH. What is happening and how can we prevent it? This is a classic sign of oxidative degradation [2]. The catechol group in the caffeic acid part of the molecule is oxidized, forming quinones that polymerize into brown pigments.

  • Solution: Immediately add an antioxidant like ascorbic acid (0.05-0.1%) and a metal chelator like EDTA (0.01%). Prepare and store the solution under an inert atmosphere (e.g., nitrogen headspace) to exclude oxygen [1].

Q2: Which buffer system is best for stabilizing this compound at pH 7.0? A phosphate buffer (10-50 mM) is typically recommended for physiological pH studies due to its excellent buffering capacity at this range. However, always run a compatibility test.

  • Protocol: Prepare your this compound sample in phosphate buffer and a comparator (e.g., pure water adjusted to pH 7.0 with NaOH). Monitor both for degradation over 24-48 hours at 40°C to rule out any specific buffer-catalyzed degradation [1].

Q3: What are the recommended analytical techniques to monitor stability?

  • Primary Workhorse: HPLC-UV/PDA is essential. Use it to quantify the disappearance of the parent this compound peak and the appearance of new peaks from degradation products [3] [4].
  • For Identification: LC-MS/MS is the gold standard for identifying and characterizing the structures of the degradation products formed [5].

Q4: Our this compound is stable in solution but degrades in a biological assay (e.g., with liver S9 fraction). Why? The degradation is likely enzymatic (metabolic), not chemical. The S9 fraction contains a wide array of enzymes like glucuronidases, sulfatases, and CYP450s that can metabolize the compound [6] [5].

  • Solution: This is an expected part of metabolism studies. Focus on identifying the metabolites (using LC-MS/MS) rather than preventing the degradation. The stability data from your optimized formulation provides the baseline for understanding the pure chemical stability.

Key Considerations for Your Research

  • Start with Forced Degradation: Never skip forced degradation studies. They provide the foundational knowledge for all subsequent stabilization efforts [1].
  • Temperature is Critical: Always store this compound solutions at 4°C or lower unless being used. Data shows that even a rise from 10°C to 40°C can drastically increase the degradation rate of sensitive compounds [3].
  • Leverage In-Silico Tools: Early in development, use in silico ADME and toxicity prediction tools to screen potential stabilizers (like antioxidants) for any undesirable properties before committing to lab work [7].

References

enhancing Isoacteoside extraction yield aqueous methods

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods & Expected Yields

The table below summarizes aqueous-compatible extraction methods for Isoacteoside and its isomer Acteoside, based on recent research. Yields can vary significantly based on the plant source.

Method Key Parameters Target Compound Reported Yield (Plant Source) Key Advantage
Microwave Hydrodiffusion & Gravity (MHG) [1] 600 W, 30 min Acteoside & this compound 12.82 mg GAE/g (TPC)* (Phyla nodiflora) Solvent-free, uses in-situ water; high acteoside content
Ultrasound-Assisted Extraction (UAE) [2] 60% amplitude, 1 h, 25°C, ethanol This compound & other phenolics Highest during flowering stage (Buddleja saligna) Shorter time, enhanced concentration of bioactives
Subcritical Water Extraction [3] 140°C - 240°C This compound (as part of phenolics) Phenolic content up to 21% of extract (Paulownia bark) Tunable selectivity by temperature; high phenolic yield
Enzyme-Assisted Aqueous Extraction [4] Cellulase, amylase, papain; 55°C, 1 h Acteoside (for bioavailability studies) N/A (Used for polysaccharide interaction studies) Aids in breaking down plant cell walls for better release

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers face when trying to improve this compound yield.

FAQ 1: My extraction yield is lower than expected. What are the key factors I should optimize?

  • Check your plant material: The phenological growth stage of the plant is critical. Research on Buddleja saligna shows that the flowering stage yields the highest concentration of this compound and other bioactive compounds compared to the vegetative or fruiting stages [2].
  • Review your source material processing: The method of processing the raw herb can drastically change the concentration of active compounds. For instance, wine-steaming processing of Cistanche deserticola has been shown to markedly increase this compound levels while decreasing its isomer, Acteoside [4] [5].
  • Optimize power and time (for MHG): For Microwave Hydrodiffusion and Gravity, the relationship between power and time is not always linear. One study found that 600 W for 30 minutes provided the highest total phenolic content. Higher power (700 W) can lead to thermal degradation of heat-sensitive phenols [1].

FAQ 2: How can I efficiently separate and purify this compound from a crude extract?

  • Use High-Speed Counter-Current Chromatography (HSCCC): This support-free liquid-liquid chromatography technique is highly effective for separating isomers. A established method uses a simple ethyl acetate : water (1:1, v/v) solvent system to successfully separate and purify Acteoside and this compound from Plantago psyllium seeds with good recovery rates [6]. This avoids the strong adsorption and poor yields often encountered with solid supports like silica gel.

FAQ 3: How can I confirm the identity and purity of my isolated this compound?

  • Employ orthogonal analytical techniques: The standard practice is to combine multiple methods for confirmation [6]:
    • HPLC: For determining purity and retention time.
    • Mass Spectrometry (MS): For accurate molecular weight confirmation.
    • NMR Spectroscopy: For definitive structural elucidation and distinguishing between isomers like Acteoside and this compound.

Detailed Experimental Protocol

To facilitate your experiments, here is a detailed workflow for an efficient, solvent-free extraction.

The following diagram outlines the key steps in the Microwave Hydrodiffusion and Gravity (MHG) method, which has been reported to yield a high content of acteoside and this compound [1].

G Start Start: Prepare Plant Material A Grind aerial parts to coarse powder Start->A B Load into MHG oven without added solvent A->B C Set microwave power: 600 W B->C D Set extraction time: 30 min C->D E Collect crude aqueous extract via gravity drainage D->E F Filter extract (0.45 µm membrane) E->F G Analyze via HPLC-MS/MS for identification/quantification F->G End End: Proceed to Purification G->End

Protocol: Microwave Hydrodiffusion and Gravity (MHG) for this compound-Rich Extract [1]

  • Plant Material Preparation: Collect aerial parts of the plant (e.g., Phyla nodiflora) during the flowering stage for potentially higher yield [2]. Dry the plant material and grind it into a coarse powder to increase the surface area.
  • MHG Extraction:
    • Load the powdered plant material directly into the microwave hydrodiffusion and gravity oven chamber. Do not add any solvent; the inherent water within the plant cells serves as the extraction medium.
    • Set the microwave power to 600 W and the extraction time to 30 minutes.
    • Start the irradiation process. The internal water will vaporize, rupturing the plant cells and releasing phytochemicals. The vapor will condense and the aqueous extract will be collected by gravity into a receiver flask.
  • Post-Extraction Processing:
    • Filter the collected crude extract through a membrane filter (e.g., 0.45 µm) to remove any particulate matter.
    • The extract can then be concentrated under reduced pressure if necessary, or analyzed directly.
  • Analysis and Purification:
    • Analyze the extract using HPLC-MS/MS to identify and quantify the presence of this compound [7] [1].
    • For purification, consider using High-Speed Counter-Current Chromatography (HSCCC) with an Ethyl Acetate:Water (1:1) solvent system to isolate pure this compound from the crude extract [6].

References

Isoacteoside cell viability cytotoxicity assessment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Cytotoxicity Assessment

For researchers evaluating isoacteoside, here are the core methodologies from the literature.

1. MTT Assay Protocol The MTT assay is a cornerstone method for measuring cell viability and proliferation, frequently used to assess compound cytotoxicity [1] [2].

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells [1] [2].

  • Detailed Workflow:

    • Cell Seeding and Treatment: Seed cells (e.g., RAW264.7 mouse macrophages) in a 96-well plate and culture overnight. Treat cells with this compound (e.g., at 20, 40, and 80 μM concentrations) for the desired period (e.g., 24 hours) [3].
    • MTT Incubation: Add MTT solution (e.g., 50 μL of a 5 mg/mL solution in PBS) to each well. Incubate the plate at 37°C for 3-4 hours to allow formazan crystal formation [1].
    • Solubilization: Carefully remove the media and add an MTT solvent (e.g., 150 μL of isopropanol with 0.1% NP-40 and 4 mM HCl) to dissolve the formazan crystals. Wrap the plate in foil and shake on an orbital shaker for about 15 minutes [1].
    • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570-590 nm, with a reference wavelength of around 630 nm to correct for background [1].
  • Key Controls: Always include a background control (media + MTT reagent, no cells) and a solvent control (cells treated with the same volume of solvent used for this compound) [1].

2. Cell Viability and Cytotoxicity Calculations Use the corrected absorbance values to determine cell viability or cytotoxicity [1].

  • Cell Viability (%): (Absorbance of treated sample / Absorbance of control sample) × 100
  • Cytotoxicity (%): 100 - Cell Viability or [100 × (Absorbance of control - Absorbance of sample) / Absorbance of control] [1]

The diagram below illustrates the experimental workflow for the MTT assay.

G Start Start MTT Assay Seed Seed cells in 96-well plate Start->Seed Treat Treat with this compound Seed->Treat IncubateMTT Add MTT solution Incubate 3-4h at 37°C Treat->IncubateMTT Crystals Purple formazan crystals form IncubateMTT->Crystals Solubilize Add solubilization solution (e.g., isopropanol) Crystals->Solubilize Shake Wrap in foil Shake 15 min Solubilize->Shake Measure Measure absorbance at 570-590 nm Shake->Measure Calculate Calculate % Viability or Cytotoxicity Measure->Calculate End Assay Complete Calculate->End

Quantitative Cytotoxicity Data for this compound

The table below summarizes key quantitative findings on this compound's effects on cell viability from published studies.

Cell Line / Model Assay Type This compound Concentration Exposure Time Key Findings on Viability/Cytotoxicity Citation
RAW264.7 mouse macrophages MTT assay 20, 40, 80 μM 24 hours No significant cytotoxicity observed at these concentrations. [3]
SH-SY5Y human neuroblastoma cells Cell viability assay (unspecified) Not specified Not specified This compound restored cell viability decreased by Amyloid-β; its effect exceeded that of acteoside. [4]
HCC cell lines (HepG2, SMMC7721) Multiple assays (Proliferation, colony formation) Used as a PDHB inhibitor Multiple time points Exerted antitumor effects by targeting and inhibiting PDHB, reducing proliferation and invasion. [5]
Avicennia marina root extract (contains this compound) Cytotoxicity assay IC₅₀ values: 58.46, 81.98, 108.10 μg/mL 72 hours Cytotoxic against MDA-MB-231, SW480, and E705 cell lines, respectively. [6]

Troubleshooting Common Cytotoxicity Assay Issues

Here are solutions to frequent challenges when running MTT and similar assays with natural compounds like this compound.

  • Q1: The absorbance values in my treated wells are unexpectedly high, indicating false high viability.

    • A: This could be due to interference. This compound and other natural compounds can have inherent reducing capacity or color, which may directly react with the MTT reagent. Run additional control wells containing the compound in culture media without cells and subtract this background absorbance from your experimental readings [2].
  • Q2: I have low absorbance values and high variability between replicates.

    • A1: Inconsistent crystal solubilization is a common cause. Ensure the formazan crystals are fully dissolved by pipetting the solution up and down gently after shaking. Check that the solubilization solution is not expired and is properly formulated [1].
    • A2: Incorrect cell seeding density. If cells are over-confluent, they may metabolize the MTT inefficiently; if too sparse, the signal will be weak. Optimize the number of cells seeded per well for your specific cell line and treatment duration [1] [2].
  • Q3: The formazan crystals appear grainy or do not dissolve properly.

    • A: This can happen if the MTT solvent is ice-cold. Always warm all reagents to room temperature before use. If crystals persist, gently pipette the solution up and down or extend the shaking time [1].

Understanding this compound's Mechanisms of Action

The cytotoxic or cell-protective effects of this compound are linked to its modulation of key cellular pathways, as visualized below.

G cluster_pathway1 Anti-inflammatory & Cell Protection Mechanism cluster_pathway2 Anticancer Mechanism (e.g., in HCC) This compound This compound TLR4 Inhibits TLR4 Dimerization This compound->TLR4 In Vivo/In Vitro PDHB Targets and Inhibits PDHB Protein This compound->PDHB In HCC Models Dimerization Reduced Recruitment of MyD88 and TRIF TLR4->Dimerization TAK1 Inhibits TAK1 Phosphorylation Dimerization->TAK1 NFKB_MAPK Inhibits NF-κB and MAPK (JNK/p38) Pathways TAK1->NFKB_MAPK Cytokines Suppresses expression of TNF-α, IL-6, IL-1β, COX-2, iNOS NFKB_MAPK->Cytokines Glycolysis Inhibits Glycolysis and Metabolic Reprogramming PDHB->Glycolysis Sorafenib Reduces Sorafenib Resistance Glycolysis->Sorafenib Proliferation Suppresses Tumor Growth, Invasion, and Metastasis Sorafenib->Proliferation

References

Isoacteoside blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Isoacteoside & BBB Penetration: Technical Guide

FAQ 1: What are the main challenges with this compound for brain-targeted therapy? The primary challenge is its inherently low bioavailability, which is estimated to be as low as 0.12% [1] [2]. This is due to a combination of factors:

  • Poor Absorption and Rapid Metabolism: this compound (also known as acteoside or verbascoside) is rapidly absorbed and eliminated, with a short half-life [3] [1] [2].
  • Efflux Transport: It is a potential substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps it out of cells, limiting its accumulation [3] [1].
  • Chemical Instability: It can be transformed into other compounds, such as this compound, at neutral pH, reducing its active concentration [2].
  • BBB Impermeability: As a hydrophilic compound with a large molecular size (624 Da), its passive diffusion across the BBB is severely restricted [4] [1].

FAQ 2: What strategies can enhance this compound's BBB penetration? Two main strategies show significant promise, especially when combined:

  • Nanocarrier Systems: Encapsulation protects the compound, improves its stability, and can be engineered for targeted delivery.
  • Permeation Enhancers: Co-administration with certain natural compounds can temporarily and safely increase BBB permeability.

The table below summarizes the most effective nanocarrier systems based on current research:

Strategy Formulation Type Key Components Demonstrated Efficacy Primary Reference
Lipid-Based Nanocapsules (LNC) VER-RM-LNC (Verbascoside loaded in Reverse Micelle-Lipid Nanocapsule) Labrafac WL 1349, Solutol HS 15, Lipoid S-100 [4] Increased stability; Enhanced transport across an in vitro BBB model when combined with menthol [4] [4]
Liposomal Formulations Chitosan-coated liposomes, Liposome-tripolyphosphate particles Phospholipids, Cholesterol, Chitosan [1] Increased bioavailability by over 5-fold; High entrapment efficiency (up to 92.74%) [1] [1]
Other Lipid Systems Flexible liposomes (for related compounds) Phospholipids, Surfactants [3] Enhanced bioavailability for compounds with similar challenges [3] [3]

For permeation enhancers, menthol has been shown to significantly guide nanocarriers across an in vitro BBB model [4]. Other traditional "envoy drugs" like borneol and muscone also have documented BBB penetration-enhancing effects [4].

Detailed Experimental Protocols

Protocol 1: Preparing this compound-Loaded Lipid Nanocapsules (LNC) with Menthol This protocol is adapted from a study on verbascoside, which is chemically identical to acteoside/isoacteoside [4].

  • Objective: To encapsulate hydrophilic this compound into LNCs using a reverse micelle (RM) method and evaluate the formulation with menthol.
  • Materials:
    • This compound (VER/ACT)
    • Kolliphor HS 15 (surfactant)
    • Labrafac lipophile WL 1349 (caprylic/capric triglycerides, oil phase)
    • Lipoid S-100 (soybean phosphatidylcholine)
    • Menthol
    • Saline solution
  • Method:
    • Prepare Reverse Micelles (RM): Dissolve this compound in an aqueous phase. Mix this solution with a blend of Lipoid S-100 and other surfactants (e.g., Span/Tween) in Labrafac PG. Remove solvents via lyophilization to form a dry powder. Re-disperse this powder in the main oil phase (Labrafac WL 1349) to form the VER-RM [4].
    • Formulate LNCs: Use the phase inversion temperature method. Heat an aqueous phase (containing NaCl) and an organic phase (containing Kolliphor HS 15, the VER-RM, and Labrafac WL 1349) under magnetic stirring. After three cycles of heating and cooling, rapidly add cold water to the mixture at the phase inversion temperature to form the nanocapsules (VER-RM-LNC) [4].
    • Purify: Concentrate the LNC suspension using centrifugal filter devices [4].
    • Incorporate Menthol: Dissolve menthol in the cell culture medium used for subsequent permeability assays. Do not load menthol into the LNCs; instead, apply it as a solution simultaneously with the VER-RM-LNCs [4].
  • Key Measurements:
    • Particle Size and Polydispersity Index (PDI): Use dynamic light scattering. Target size should be ~50-100 nm with PDI <0.2 [4].
    • Encapsulation Efficiency (EE%): Determine using ultrafiltration-centrifugation. Measure the free drug in the filtrate via HPLC and calculate EE% = (Total drug - Free drug) / Total drug × 100% [4].
    • Stability: Monitor particle size and drug content over time at 4°C and 25°C [4].

Protocol 2: Evaluating BBB Permeability Using an In Vitro Triple Co-culture Model This advanced model more accurately mimics the in vivo BBB by including neurons and astrocytes [5].

  • Objective: To assess the permeability of this compound formulations across a validated human cell-based BBB model.
  • Cell Lines:
    • hCMEC/D3: Human brain endothelial cells.
    • U251: Human astrocytoma cells.
    • SH-SY5Y: Human neuroblastoma cells (as neuronal component).
  • Method:
    • Cell Culture: Maintain each cell line in their respective recommended media.
    • Establish Co-culture:
      • Option A (Conditioned Medium): Culture SH-SY5Y and U251 cells together for 48h. Collect the conditioned medium (US-CM) and apply it to hCMEC/D3 monolayers [5].
      • Option B (Direct Triple Co-culture): Seed hCMEC/D3 cells on Transwell inserts, and place U251 and SH-SY5Y cells in the lower compartment of the plate [5].
    • Validate Model Integrity:
      • Transendothelial Electrical Resistance (TEER): Measure using an volt-ohm meter. A TEER value >150 Ω·cm² (after subtracting background) indicates a tight barrier [5].
      • Paracellular Permeability: Use sodium fluorescein (376 Da) or FITC-Dextran (3-5 kDa) as markers. Calculate the Apparent Permeability Coefficient (Papp) [5].
    • Permeability Assay: Apply your this compound formulation (e.g., VER-RM-LNC with/without menthol) to the apical (donor) compartment. Sample from the basolateral (receiver) compartment at scheduled time points (e.g., 30, 60, 120 min). Quantify this compound concentration using HPLC-MS. Calculate the Papp and compare it to the free drug control [4] [5].

Mechanisms & Pathways

Understanding the cellular mechanisms is crucial for troubleshooting. The following diagrams illustrate key pathways involved in BBB integrity and compound penetration.

Diagram 1: How Neurons and GDNF Enhance BBB Integrity This pathway explains how a triple co-culture model strengthens the BBB, a key mechanism in the experimental protocol above [5].

G Neurons Neurons GDNF GDNF Neurons->GDNF PI3K_AKT PI3K/AKT Pathway GDNF->PI3K_AKT MAPK_ERK MAPK/ERK Pathway GDNF->MAPK_ERK FOXO1 Transcription Factor FOXO1 PI3K_AKT->FOXO1 ETS1 Transcription Factor ETS1 PI3K_AKT->ETS1 MAPK_ERK->FOXO1 MAPK_ERK->ETS1 Claudin5 Increased Claudin-5 Expression FOXO1->Claudin5 VE_Cadherin Increased VE-Cadherin Expression ETS1->VE_Cadherin BBB_Integrity Enhanced BBB Integrity (Higher TEER, Lower Permeability) Claudin5->BBB_Integrity VE_Cadherin->BBB_Integrity

Diagram 2: Dual Strategy for Enhancing this compound BBB Penetration This workflow summarizes the combined strategy of using nanocarriers with permeation enhancers as detailed in the protocols [4] [1].

G Problem This compound Challenges: - Low bioavailability (0.12%) - Poor BBB penetration Strategy1 Strategy 1: Nano-Encapsulation Problem->Strategy1 Strategy2 Strategy 2: Permeation Enhancer Problem->Strategy2 Formulation Lipid Nanocapsules (LNC) or Liposomes Strategy1->Formulation Enhancer Menthol (Co-administered) Strategy2->Enhancer Benefits1 Benefits: - Protects from degradation - Improves stability Formulation->Benefits1 Benefits2 Benefits: - Guides carriers to BBB - Increases transient permeability Enhancer->Benefits2 Outcome Enhanced BBB Penetration and Neuroprotective Efficacy Benefits1->Outcome Benefits2->Outcome

References

Troubleshooting Guide: Resolving Poor Separation of Isoacteoside and Acteoside

Author: Smolecule Technical Support Team. Date: February 2026

Observed Issue Possible Cause Proposed Solution Key Parameters & Notes

| Co-elution or poor resolution | Inefficient selectivity of the chromatographic system. | Implement HSCCC with the solvent system Ethyl Acetate: Water (1:1, v/v) [1] [2]. | - Technique: High-Speed Counter-Current Chromatography (HSCCC) [1] [2].

  • Solvent System: Ethyl acetate/water (1:1, v/v) [1] [2].
  • Sample Load: 200 mg of extract per run [2]. | | | Inappropriate HPLC mobile phase gradient. | For HPLC, optimize a water/acetonitrile gradient with 0.2% formic acid [3]. | - HPLC Column: C18 (e.g., Waters Symmetry Shield RP18) [3].
  • Mobile Phase: (A) Acetonitrile, (B) 0.2% Formic acid in water [3].
  • Gradient: Start at 5% A, ramp to 23% A at 35 min [3]. | | Low recovery or strong adsorption | Hydroxyl groups in compounds adsorbing to solid silica supports. | Use HSCCC, a support-free liquid-liquid technique, to avoid irreversible adsorption and improve recovery [1] [2]. | - Reported Recovery: Acteoside: ~90%; Isoacteoside: ~84% [2].
  • Reported Purity: Acteoside: 98%; this compound: 94% [2]. | | Lack of a pure standard for quantification | Unavailability of a certified this compound standard. | Use an alternative reference standard (e.g., Methyl 4-hydroxybenzoate - MHB) and an HPLC method with Relative Molar Sensitivity (RMS) based on 1H-qNMR [4]. | - Reference Standard: Methyl 4-hydroxybenzoate (MHB) [4].
  • Core Method: Relative Molar Sensitivity (RMS) via 1H-qNMR [4].
  • Benefit: Provides SI-traceable quantification without an identical analyte standard [4]. |

Detailed Experimental Protocols

Here are the summarized methodologies for the key techniques mentioned in the guide.

Protocol 1: HSCCC Separation from Plantago psyllium Seeds [1] [2]

This method is directly proven to separate the two isomers.

  • 1. Sample Preparation:

    • Mill seeds into a powder (~50 mesh).
    • Soak the powder in 80% aqueous methanol at room temperature for 12 hours. Repeat this extraction three times.
    • Combine the extracts and evaporate under reduced pressure to obtain a crude extract.
    • Partition the crude extract between water and n-butanol. Collect the n-butanol layer and evaporate it to dryness for HSCCC separation.
  • 2. HSCCC Separation:

    • Solvent System: Ethyl acetate and water (1:1, v/v). Equilibrate the system.
    • Operation: Use the upper phase as the stationary phase and the lower phase as the mobile phase.
    • Sample Injection: Dissolve 200 mg of the n-butanol extract in 5 mL of a 1:1 mixture of the upper and lower phases for injection.
    • Detection: Monitor the effluent with a UV detector at 254-280 nm.
    • Outcome: Acteoside and this compound are successfully separated, with acteoside eluting first [1].

Protocol 2: HPLC Analysis with RMS for Quantification [4]

This method allows for accurate quantification even without a pure this compound standard.

  • 1. HPLC Conditions:

    • Column: C18 column.
    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typical.
    • Detection: UV detection, e.g., at 330 nm.
  • 2. Quantification via RMS and 1H-qNMR:

    • Use an alternative reference standard like Methyl 4-hydroxybenzoate (MHB).
    • Determine the purity of both the analyte (from a mixture) and the MHB standard using 1H-qNMR with a certified internal standard (e.g., DSS-d6).
    • Calculate the Relative Molar Sensitivity (RMS) based on the ratio of the molar absorption coefficients of the analyte and MHB, corrected for their purities.
    • Use this RMS value and the molecular weight ratio to quantify this compound and acteoside in your samples with high reliability and SI-traceability [4].

Key Workflow for Separation and Analysis

The following chart outlines the core decision-making process for selecting and implementing these methods.

Start Start: Need to separate/analyze This compound & Acteoside Goal Define Primary Goal Start->Goal Prep Sample Preparation: Extraction & Partitioning Goal->Prep Preparative Isolation HPLC HPLC Analysis & Quantification Goal->HPLC Analytical Quantification HSCCC HSCCC Separation Prep->HSCCC Prep->HPLC HSCCC_Details Solvent System: Ethyl Acetate/Water (1:1) Key Advantage: Support-free, high recovery for structural isomers HSCCC->HSCCC_Details HPLC_Details Column: C18 Mobile Phase: Acetonitrile/Water (Acidified) Quantification: Use 1H-qNMR & RMS if pure standards unavailable HPLC->HPLC_Details End End: Isolated Compounds or Quantitative Data HSCCC_Details->End HPLC_Details->End

References

Isoacteoside plasma protein binding reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Reduction Strategies at a Glance

The following table summarizes the main strategies identified for improving the delivery of isoacteoside and similar compounds.

Strategy Mechanism of Action Key Findings/Improvement
Liposomal Formulations [1] [2] Encapsulates compound to shield from binding proteins and improve cellular uptake. Increased bioavailability by over fivefold; high entrapment efficiency (up to 92.74%) [1].
Chitosan-Coated Liposomes [1] Uses mucoadhesive polymer (chitosan) to prolong residence time in the gut. Enhanced stability and tissue concentrations in animal models [1].
β-Cyclodextrin Complexation [1] Forms an inclusion complex to enhance solubility and stability. Improved localization in skin layers for topical delivery [1].
Nanoemulsions & Solid Lipid Nanoparticles [2] Presents compound in nano-sized delivery systems for better absorption. Achieves better controlled release and slow release effects [2].

Detailed Experimental Protocols

Here are detailed methodologies for the key strategies mentioned above.

Protocol 1: Preparing Chitosan-Coated Liposomes

This method is adapted from research on acteoside, a compound very similar to this compound [1].

  • Objective: To create stable, chitosan-coated liposomes for improved oral bioavailability.
  • Materials:
    • Phospholipids (e.g., soy phosphatidylcholine)
    • Cholesterol
    • Chloroform/Methanol solvent mixture
    • Acteoside/Isoacteoside standard
    • Chitosan solution (e.g., 0.5% w/v in dilute acetic acid)
    • Rotary evaporator
    • Probe sonicator
    • Phosphate Buffered Saline (PBS, pH 7.4)
  • Procedure:
    • Thin-Layer Formation: Dissolve phospholipids, cholesterol, and this compound in an organic solvent mixture. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
    • Hydration: Hydrate the dry lipid film with PBS (pH 7.4) under gentle agitation to form multi-lamellar vesicles (MLVs).
    • Size Reduction: Sonicate the MLV suspension using a probe sonicator on ice to obtain small, unilamellar vesicles (SUVs).
    • Coating: Add the chitosan solution dropwise to the liposome suspension under constant stirring. Continue stirring for a predetermined time to allow complete coating.
    • Purification: Purify the coated liposomes from unencapsulated drug and free chitosan by a method such as centrifugation or dialysis.
    • Characterization: Determine the entrapment efficiency by disrupting a sample of purified liposomes with methanol and analyzing the drug content using HPLC. Measure particle size and zeta potential using dynamic light scattering (DLS).
  • Troubleshooting:
    • Low Entrapment Efficiency: Ensure the hydration and sonication steps are performed at a temperature above the transition temperature of the lipids.
    • Aggregation of Particles: Optimize the chitosan-to-lipid ratio and ensure the zeta potential is sufficiently high (highly positive or negative) to ensure colloidal stability.
Protocol 2: In Vitro Binding Assay using Equilibrium Dialysis

This is a standard method to directly quantify the extent of plasma protein binding.

  • Objective: To determine the percentage of this compound bound to plasma proteins.
  • Materials:
    • Equilibrium dialysis device (e.g., Teflon cells with two chambers separated by a semi-permeable membrane)
    • Semi-permeable membrane (MW cutoff 12-14 kDa)
    • Plasma (from human or relevant animal model)
    • Isotonic phosphate buffer (pH 7.4)
    • This compound standard solution
    • Water bath or incubator shaker
    • HPLC system with UV or MS detector
  • Procedure:
    • Preparation: Hydrate the dialysis membrane in buffer overnight. Fill one chamber (plasma chamber) with a mixture of plasma and this compound. Fill the other chamber (buffer chamber) with an equal volume of isotonic buffer.
    • Equilibration: Assemble the dialysis cells and incubate in a water bath or incubator shaker at 37°C for a predetermined time (e.g., 4-8 hours) to reach equilibrium.
    • Sampling: After equilibration, collect samples from both the plasma and buffer chambers.
    • Analysis: Deproteinize the plasma chamber sample (e.g., with acetonitrile). Analyze the concentration of this compound in both chambers using a validated HPLC method.
    • Calculation:
      • Free Fraction (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber (before deproteinization)
      • % Protein Binding = (1 - fu) × 100%
  • Troubleshooting:
    • Volume Shift: Measure the final volumes in both chambers and apply a correction factor if a significant shift has occurred.
    • Non-Specific Binding: Ensure the compound does not bind to the dialysis apparatus by running a control with buffer on both sides.

The following diagram illustrates the logical workflow for developing and testing an this compound formulation.

workflow Start Start: Develop Formulation InVitro In Vitro Characterization Start->InVitro Prepare nano-formulation PPB Plasma Protein Binding Assay InVitro->PPB Measure binding reduction InVivoPK In Vivo Pharmacokinetic Study PPB->InVivoPK Test optimized formula Success Success: Improved Bioavailability InVivoPK->Success Confirm enhanced exposure

Frequently Asked Questions (FAQs)

  • Why is high plasma protein binding a problem for this compound? High binding leaves only a small fraction of the drug "free" to exert its pharmacological effect, contributing to its low oral bioavailability (approximately 4% in beagle dogs) [1]. This severely limits its therapeutic potential.

  • Besides liposomes, what other delivery systems can be explored? The broader category of nano-delivery systems shows promise. This includes nanoemulsions, solid lipid nanoparticles, and phospholipid complexes [2]. The core principle is to encapsulate the drug to alter its release profile and interaction with proteins.

  • What are the key parameters to characterize a new this compound formulation? You should prioritize measuring:

    • Entrapment Efficiency: Percentage of drug successfully loaded.
    • Particle Size and Polydispersity Index (PDI): For uniformity and stability.
    • Zeta Potential: Predicts colloidal stability.
    • In Vitro Drug Release Profile: How the drug is released over time.
    • Storage Stability: Under various conditions [1] [2].

References

Isoacteoside comparative anti-glycation activity acteoside caffeic acid

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-Glycation Activity

The following table summarizes the key experimental findings for each compound. Note that different studies used varying models and conditions.

Compound Experimental Model Key Findings / IC₅₀ / Inhibition Citation
Acteoside In vitro BSA/Galactose model (3-5 day reaction) At 5 mM: Significantly attenuated CML formation (P < 0.01 / 0.001). Minor effect after 7 days. [1] [2]
In vitro BSA/Methylglyoxal (MGO) model (3-day reaction) At 0.5 mM or 5 mM: Significantly attenuated argpyrimidine formation (P < 0.001). [1] [2]
Isoacteoside In vitro BSA/Galactose model (3-5 day reaction) At 5 mM: Significantly attenuated CML formation (P < 0.01 / 0.001). Minor effect after 7 days. [1] [2]
In vitro BSA/Methylglyoxal (MGO) model (3-day reaction) At 0.5 mM or 5 mM: Significantly attenuated argpyrimidine formation (P < 0.001). [1] [2]
Caffeic Acid In vitro BSA/Galactose model (3,5,7 day reaction) At 5 mM: Significantly lowered CML formations (P < 0.05 / 0.01) across all time points. [1] [2]
In vitro BSA/Glucose model (3,5,7 day reaction) At 5 mM: Significantly lowered CML formations (P < 0.05 / 0.01) across all time points. [1] [2]
In vitro BSA/MGO model (3-day reaction) At 0.5 mM or 5 mM: Significantly attenuated argpyrimidine formation (P < 0.001). [1] [2]
In vitro Fructose-induced HSA glycation model (8-day) Showed a more pronounced inhibitory effect on AGEs than its hydrogenated counterpart, dihydrocaffeic acid. [3]
In vitro HSA/Methylglyoxal model Inhibited fructosamine content and AGE fluorescence; significant recovery (84.5%) of free thiol groups. [4]

Interpretation of Comparative Data

  • Acteoside vs. This compound: The available study found no significant difference in the anti-glycation activity between acteoside and its structural isomer, this compound. Both compounds showed similar potency in inhibiting the formation of CML and argpyrimidine in the models tested [1] [2].
  • Glycoside vs. Aglycone (Acteoside vs. Caffeic Acid): While a direct statistical comparison is not provided, the data suggests that caffeic acid, a constituent of acteoside, may offer a broader or more sustained inhibitory profile. Caffeic acid was effective in both the BSA/glucose and BSA/galactose models over a 7-day period, whereas acteoside and this compound showed minor effects in the BSA/glucose model at the same concentration (5 mM) [1] [2]. This implies the aglycone form might be a crucial active moiety.

Detailed Experimental Protocols

The core comparative data comes from a 2013 study that used the following methodology [2]:

1. BSA/Glucose and BSA/Galactose Models (Early-stage Glycation)

  • Procedure: A 100 μL reaction solution containing BSA (2 mg/mL), 1M glucose or galactose, and the test compound (final concentration 5 mM) in PBS was incubated at 37°C for 3, 5, or 7 days.
  • Detection: After incubation, CML (Nϵ-(carboxymethyl)lysine) formation was detected and quantified using SDS-PAGE with immunoblotting and Enzyme-Linked Immunosorbent Assay (ELISA) with an anti-CML antibody.

2. BSA/Methylglyoxal Model (Middle-stage Glycation)

  • Procedure: A similar BSA solution was incubated with methylglyoxal (MGO) and the test compound (final concentration 0.5 or 5 mM) at 37°C for 3 days.
  • Detection: Argpyrimidine formation was detected and quantified using ELISA with an anti-argpyrimidine (anti-AP) antibody.

The workflow of this comparative study is summarized in the diagram below.

Start Study Setup Cmp Compounds Tested: Acteoside, this compound, Caffeic Acid, Dihydroxyphenylethanol Start->Cmp M1 BSA/Galactose Model (3,5,7 days, 37°C) D1 Detection: Anti-CML Antibody (ELISA & Immunoblot) M1->D1 M2 BSA/Glucose Model (3,5,7 days, 37°C) M2->D1 M3 BSA/Methylglyoxal Model (3 days, 37°C) D2 Detection: Anti-Argpyrimidine Antibody (ELISA) M3->D2 Cmp->M1 Cmp->M2 Cmp->M3

Mechanisms of Action and Research Implications

The anti-glycation activity of these compounds is closely linked to their antioxidant properties [1] [2] [4]. The glycation process generates reactive oxygen species (ROS), which further promote the formation of AGEs. By scavenging free radicals, these compounds can interrupt this cycle.

  • Structural Advantage of Caffeic Acid: Its superior performance in some models may be attributed to its catechol structure (two adjacent hydroxyl groups on the phenyl ring), which is known to confer potent antioxidant and metal-chelating activities [3] [4]. One study noted that its interaction with human serum albumin (HSA) was stronger than that of structurally similar phenolics, potentially offering better protection of protein residues from glycation [3].

Research Gaps and Future Directions

  • Direct Comparative Data: A head-to-head study measuring IC₅₀ values for all three compounds in the same set of models is needed for a definitive potency ranking.
  • In Vivo Validation: The existing data is from in vitro models. Research in diabetic animal models or clinical settings is necessary to confirm efficacy and bioavailability in a biological system [1] [2].
  • Synergistic Effects: It is unknown if acteoside, as a whole molecule, has synergistic effects that make it more effective in vivo than its breakdown products, despite the promising in vitro data for caffeic acid.

References

Isoacteoside vs standard antidepressants neuroinflammation models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below summarizes the key mechanisms through which isoacteoside and standard antidepressants exert their effects on neuroinflammation, based on findings from animal and cellular models.

Mechanism of Action This compound Standard Antidepressants (TCAs, SSRIs)
Microglial Polarization Promotes shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1] [2]. Effects on polarization are not a primary documented mechanism [3] [4].
Inflammatory Cytokines Reduces levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) [1]. Reduce pro-inflammatory markers (e.g., IFN-γ, TNF-α, IL-6) and enhance anti-inflammatory cytokines (e.g., IL-10) [3] [4].
Oxidative Stress Significantly attenuates LPS-induced oxidative stress [1] [2]. Neuroprotective and antioxidant effects demonstrated in cell and animal models [3].
Key Signaling Pathways Modulates the CREB/BDNF pathway; acts via the p62/mTOR-mediated autophagy pathway (identified in an Alzheimer's model) [1] [5]. Effects on neurotrophic factors like BDNF; complex interactions with glucocorticoid receptors and the HPA axis [3] [4].
Primary Anti-inflammatory Target Innate immune response in CNS (microglia) [1]. Broader systemic and neuroimmune inflammation; modulation of peripheral and central cytokine networks [3] [4].

Experimental Data and Efficacy

The table below compares the experimental outcomes for this compound and standard antidepressants in key neuroinflammation models.

Experimental Aspect This compound Standard Antidepressants
Common In Vivo Models LPS-induced depressive-like behavior in mice [1] [2]. LPS-induced models; models related to neurodegenerative diseases (e.g., Alzheimer's model) [3].
Common In Vitro Models LPS-stimulated BV2 microglial cells [1]. LPS-stimulated rodent astrocytes and microglia [3].
Behavioral Outcomes Reverses LPS-induced deficits in OFT, FST, and TST [1]. Protects against memory impairment in animal models of Alzheimer's [3].
Molecular Outcomes Reduces Iba1 & GFAP (microglial/astrocyte markers); lowers ROS [1]. Reduces LPS-stimulated production of NO, IL-1β, and TNF-α; inhibits NF-κB [3].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a summary of the key methodologies used in the cited research.

  • This compound Study Protocol [1] [2]:

    • In Vivo Model: Adult male C57BL/6J mice were randomized into groups: control, LPS (2 mg/kg/day), ISO (40 mg/kg/day), and LPS + ISO. ISO was administered intraperitoneally for three days, with LPS injection two hours after ISO on the third day. This cycle was repeated for three consecutive days.
    • Behavioral Tests: Conducted 24 hours after the final LPS injection, including Open Field Test (OFT), Forced Swim Test (FST), and Tail Suspension Test (TST).
    • In Vitro Model: BV2 microglia cells were pretreated with ISO (20 µM and 40 µM) for 6 hours before LPS stimulation.
    • Analysis: qPCR, western blot, immunofluorescence, and reactive oxygen species (ROS) assay were employed.
  • Standard Antidepressants Protocol (Preclinical Evidence) [3]:

    • Models: Studies use various models, including LPS-stimulated rodent microglia and astrocytes, and transgenic mouse models of neurodegenerative diseases (e.g., models of multiple system atrophy and Alzheimer's).
    • Drug Treatments: Involved various classes:
      • TCAs (e.g., Imipramine, Clomipramine)
      • SSRIs (e.g., Fluoxetine)
    • Measured Outcomes: Production of nitric oxide (NO) and pro-inflammatory cytokines; expression of NF-κB; gliosis; and amyloid-beta accumulation.

Key Pathways of this compound

The following diagram illustrates the mechanism of action of this compound against neuroinflammation, as identified in an LPS-induced depression model [1].

This compound Mechanism in LPS-Induced Neuroinflammation LPS LPS M1 M1 LPS->M1 OxidativeStress Oxidative Stress & ROS LPS->OxidativeStress ISO ISO ISO->M1 Inhibits M2 M2 ISO->M2 Promotes ISO->OxidativeStress Attenuates CREB_BDNF CREB/BDNF Pathway ISO->CREB_BDNF Modulates Neuroinflammation Neuroinflammation M1->Neuroinflammation M2->Neuroinflammation Suppresses OxidativeStress->Neuroinflammation CREB_BDNF->Neuroinflammation Ameliorates DepressiveBehavior Depressive-like Behavior CREB_BDNF->DepressiveBehavior Alleviates Neuroinflammation->DepressiveBehavior

Research Implications and Context

  • The Clinical Paradox of Antidepressants: While standard antidepressants show clear anti-inflammatory and neuroprotective properties in preclinical models, their long-term use in humans has not consistently translated to a reduced risk of dementia, with some studies suggesting a potential increased risk [3]. This highlights a critical disconnect between animal models and clinical outcomes.
  • This compound is at a Preliminary Stage: The data for this compound is promising but comes exclusively from early-stage animal and in vitro studies [1] [5]. Its efficacy and safety in humans remain unknown.
  • Model-Dependent Efficacy: The choice of animal model significantly influences the observed results. Research shows that inflammation-related depression models (e.g., induced by high-fat diet) and non-inflammation-related models (e.g., induced by chronic mild stress) exhibit different neurobiological pathways [6]. A compound's performance can vary depending on the model used.

References

Isoacteoside isomer comparison biological activity profiles

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Profiles at a Glance

Biological Activity Isoacteoside (Findings & Potency) Acteoside (Findings & Potency) Key Experimental Models & Observations
Anti-inflammatory [1] Strongly inhibits TLR4 dimerization, blocks NF-κB/MAPK pathways, reduces TNF-α, IL-6, IL-1β, COX-2, iNOS. IC₅₀ ~20-80 μM in cells. Also exhibits activity, but this compound was identified as the more potent compound in a comparative screen [1]. In vitro: LPS-stimulated RAW264.7 macrophages & BMDMs [1]. In vivo: Mouse models of ear edema, endotoxic shock, and acute kidney injury [1].
Anti-obesity [2] Significantly inhibits lipid accumulation, reduces expression of PPARγ, C/EBPα, PLIN1. Effective at 1000 μM without cytotoxicity [2]. Information not prominently featured in the provided search results. In vitro: 3T3-L1 mouse pre-adipocyte differentiation model. Oil Red O staining, qRT-PCR, Western Blot [2].
Anti-glycation [3] Effectively inhibits AGE formation (CML in BSA/galactose model; argpyrimidine in BSA/MGO model) at 5 mM [3]. Shows similar potent inhibitory activity against AGE formation at 5 mM [3]. In vitro: BSA/Glucose, BSA/Galactose, and BSA/Methylglyoxal (MGO) models. Detection via ELISA and immunoblotting [3]. Activity is concentration and time-dependent.
Antioxidant [4] [3] [5] Implicated in overall activity; often studied alongside acteoside [4] [3]. A well-documented, multifunctional activity. Considered a primary mechanism behind several other effects (e.g., neuroprotection) [5]. Various in vitro free radical scavenging assays. Contributes to hepatoprotective and neuroprotective effects [5].
Neuroprotection [6] [5] Information not prominently featured in the provided search results. Shows promise as a therapeutic for neurodegenerative diseases like Alzheimer's and Parkinson's [6] [5]. Primarily in vitro and preliminary in vivo studies. Potential is attributed to anti-inflammatory and antioxidant properties [6].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table.

Anti-inflammatory Activity (TLR4/NK-κB Pathway)

This protocol is based on the study that directly compared the four glycosides and identified this compound's potent activity [1].

  • Cell Culture & Treatment: Use RAW264.7 mouse macrophage cells or Bone Marrow-Derived Macrophages (BMDMs). Culture cells and pre-treat with various concentrations of this compound (e.g., 20, 40, 80 μM) for 1 hour before stimulating with LPS (1 μg·mL⁻¹) for 2 to 24 hours.
  • Key Assays:
    • Cytokine Measurement: Collect culture medium and measure secretion of TNF-α, IL-6, and IL-1β using ELISA kits.
    • Protein Analysis: Detect levels of iNOS, COX-2, and phosphorylation of IκBα, IKK, JNK, p38, and p65 nuclear translocation using Western Blotting.
    • Transcriptional Activity: Co-transfect cells with NF-κB or AP-1 luciferase reporter plasmids and a control plasmid. Measure luciferase activity after LPS and compound treatment.
    • TLR4 Dimerization: Co-transfect HEK293T cells with TLR4-HA and TLR4-Flag plasmids. After treatment with the compound and LPS, harvest cells and perform immunoprecipitation with an anti-HA antibody, followed by immunoblotting with an anti-Flag antibody to detect dimer formation.
Anti-obesity Activity (3T3-L1 Adipocyte Differentiation)

This protocol details the experiment that confirmed this compound's anti-obesity effects in vitro [2].

  • Cell Culture & Differentiation: Use 3T3-L1 mouse pre-adipocytes. Two days post-confluence, initiate differentiation using a "cocktail" of IBMX (0.5 mM), dexamethasone (1 μM), and insulin (20 μg/μL). After two days, replace with insulin-only medium, refreshing it every two days.
  • Compound Treatment: Add this compound (e.g., 500-1000 μM) throughout the differentiation process, which typically takes 8-10 days.
  • Key Assays:
    • Cytotoxicity: Use WST-1 assay to confirm non-toxicity at working concentrations.
    • Lipid Accumulation: Fix differentiated adipocytes and stain with Oil Red O. Extract the stain and quantify absorbance at 490 nm.
    • Gene/Protein Expression: Analyze mRNA levels of PPARγ, C/EBPα, and PLIN1 using qRT-PCR. Confirm protein expression levels of these markers via Western Blotting.
Anti-glycation Activity (In Vitro BSA/Glycation Model)

This protocol is used for the direct comparison of this compound and acteoside [3].

  • Glycation Reaction: Incubate Bovine Serum Albumin (BSA, 2 mg/mL) with a high concentration of glucose or galactose (0.6 M) in phosphate buffer at 37°C for 3 to 14 days, with or without the test compounds (e.g., 5 mM).
  • Detection & Quantification:
    • CML Detection: For the BSA/sugar model, use an anti-CML polyclonal antibody. Analyze formation via ELISA or after gel electrophoresis and Western Blot transfer.
    • Argpyrimidine Detection: For the BSA/Methylglyoxal (MGO) model, use an anti-argpyrimidine monoclonal antibody for detection.

Signaling Pathway Diagram

The following diagram illustrates the anti-inflammatory mechanism of this compound, which involves blocking TLR4 dimerization.

G This compound Inhibits TLR4 Dimerization and Downstream Signaling LPS LPS TLR4_Active TLR4 Dimer LPS->TLR4_Active Binds TLR4_Inactive TLR4 Monomer TLR4_Inactive->TLR4_Active Dimerization MyD88 MyD88/TRIF Recruitment TLR4_Active->MyD88 This compound This compound This compound->TLR4_Active Inhibits TAK1 TAK1 Activation MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPK Pathway (p38, JNK) TAK1->MAPKs IkB IκBα Degradation IKK->IkB Phosphorylates NFkB_Inactive NF-κB (p65/p50) Inactive, Cytoplasm IkB->NFkB_Inactive Releases NFkB_Active NF-κB (p65) Active, Nucleus NFkB_Inactive->NFkB_Active Translocates ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_Active->ProInflammatory AP1 AP-1 Activation MAPKs->AP1 AP1->ProInflammatory

Conclusion and Research Implications

  • This compound emerges as a particularly potent anti-inflammatory agent with a well-defined mechanism of action (TLR4 inhibition) and shows promising, specific anti-obesity effects by regulating key adipogenic transcription factors [2] [1].
  • Acteoside is well-established as a multifunctional compound with broad protective effects, most notably in neuroprotection [6] [5].

For future research, a critical step would be a direct, side-by-side comparison of both isomers in all relevant disease models to unequivocally determine their relative potencies and preferred therapeutic applications.

References

Isoacteoside efficacy across different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy of Isoacteoside

The table below summarizes the key experimental findings for this compound in Hepatocellular Carcinoma (HCC) cell lines:

Cancer Type Cell Line/Model Experimental Findings Key Mechanisms
Hepatocellular Carcinoma (HCC) HepG2, SMMC7721 (in vitro), Mouse xenograft model (in vivo) [1] Inhibits cell proliferation, colony formation, and invasion; promotes apoptosis; suppresses tumor growth and metastasis in vivo; synergizes with Sorafenib [1]. Targets and inhibits PDHB; suppresses PDHB-driven glycolysis and metabolic reprogramming; binds promoter regions of SLC2A1, GPI, PKM2 to block glycolysis-related gene transcription [1].

Detailed Experimental Protocols

The efficacy data for this compound in HCC is primarily derived from the following experimental setups:

  • In Vitro Cell Viability and Proliferation: Cell viability and proliferation were assessed using assays such as CCK-8 or MTT. HCC cell lines (e.g., HepG2, SMMC7721) were treated with varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) was calculated to determine potency [1].
  • Colony Formation Assay: Cells were seeded at low density and treated with this compound over a period sufficient for control cells to form colonies (typically 1-2 weeks). The resulting colonies were stained and counted to evaluate long-term cell survival and proliferative capacity after treatment [1].
  • Cell Invasion and Migration Assay: The invasive capability of cancer cells was tested using Matrigel-coated Transwell chambers. Cells treated with this compound were placed in the upper chamber, and the number of cells that invaded through the Matrigel membrane after a set period was counted and compared to controls [1].
  • Western Blot Analysis: Treated cells were lysed, and proteins were extracted. Specific primary antibodies were used to detect changes in the expression of proteins involved in epithelial-mesenchymal transition (EMT, e.g., E-cadherin, N-cadherin, Vimentin) and other signaling pathways [1].
  • In Vivo Xenograft Models: Mouse xenograft models were established by subcutaneously injecting HCC cells into immunodeficient mice. For metastasis models, cells were often injected via the tail vein. Mice were treated with this compound, a control, Sorafenib, or a combination. Tumor volume, weight, and metastasis (via bioluminescent imaging) were monitored [1].
  • Target Identification (Virtual Docking and Validation): The PDHB protein structure was used for virtual screening to identify this compound as a potential binding partner. Further experiments, such as measuring glycolytic gene expression (via RT-qPCR) after this compound treatment, confirmed its functional inhibition of PDHB [1].

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects in HCC by specifically targeting a key protein in cancer metabolism, PDHB. The following diagram illustrates this targeted pathway and its consequences.

G This compound This compound PDHB PDHB Protein This compound->PDHB Targets & Inhibits InhibitedOutcomes Inhibited Tumor Growth Restored Drug Sensitivity This compound->InhibitedOutcomes Results In GlycolyticGenes Glycolytic Genes (SLC2A1, GPI, PKM2) PDHB->GlycolyticGenes Binds Promoters Glycolysis Enhanced Glycolysis (Warburg Effect) GlycolyticGenes->Glycolysis Promotes Transcription Outcomes Tumor Progression & Sorafenib Resistance Glycolysis->Outcomes Leads To

This mechanism is significant because This compound does not act as a general cytotoxin. Instead, it precisely targets the PDHB-driven metabolic reprogramming that certain HCC tumors depend on for growth and resistance to standard therapy [1].

Research Implications and Future Directions

The current evidence positions this compound as a promising targeted therapeutic agent and a combination therapy partner for Hepatocellular Carcinoma, particularly in cases involving Sorafenib resistance [1]. Future research should focus on:

  • Expanding efficacy testing to other cancer types where PDHB overexpression plays a role.
  • Further elucidating the complete pharmacokinetic profile of this compound.
  • Developing advanced drug delivery systems, such as nanoparticles or liposomes, to potentially enhance its bioavailability and therapeutic index, drawing on strategies used for related compounds like Acteoside [2] [3].

References

Isoacteoside as a Targeted PDHB Inhibitor: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for Isoacteoside (HY-N0022) as a PDHB inhibitor in Hepatocellular Carcinoma (HCC), as identified in the foundational study [1].

Aspect Experimental Findings on this compound
Molecular Target Pyruvate Dehydrogenase B (PDHB) [1]
Identification Method Targeted virtual docking to the PDHB protein structure [1]
Primary Mechanism Inhibits PDHB, disrupting its role in promoting glycolysis-related gene transcription (SLC2A1, GPI, PKM2) [1]
In Vitro Effect Exerts antitumor effects on HCC cells [1]
In Vivo Effect In mouse xenograft models, the combination of this compound and Sorafenib shows significantly better efficacy than Sorafenib alone [1]
Therapeutic Implication Potential avenue for targeted and combination therapies to overcome sorafenib resistance in liver cancer [1]

Detailed Experimental Context and Workflows

The discovery and validation of this compound's effects were part of a larger study investigating the role of PDHB in HCC. The diagrams below illustrate the overall experimental workflow and the underlying biological mechanism that was targeted.

workflow start Study Context: PDHB is overexpressed in HCC and linked to poor prognosis step1 Target Identification (Virtual Docking) start->step1 step2 This compound identified as a selective PDHB inhibitor step1->step2 step3 In Vitro Validation (Anti-tumor effects on HCC cells) step2->step3 step4 In Vivo Validation (Mouse xenograft model) step3->step4 result Conclusion: this compound is a potential targeted therapeutic step4->result

Figure 1: The high-level experimental workflow for the identification and validation of this compound as a PDHB inhibitor [1].

The following diagram outlines the specific molecular mechanism of PDHB in HCC that this compound was developed to inhibit.

mechanism PDHB High PDHB Expression Binding Binds to Promoters of: • SLC2A1 (GLUT1) • GPI • PKM2 PDHB->Binding Glycolysis Promotes Glycolysis Gene Transcription Binding->Glycolysis Outcomes Leads to: • Metabolic Reprogramming • Tumor Growth & Metastasis • Sorafenib Resistance Glycolysis->Outcomes Inhibitor This compound Action Inhibits PDHB Inhibitor->Action Action->PDHB

Figure 2: The proposed oncogenic mechanism of PDHB in HCC, which is inhibited by this compound [1].

Interpretation and Research Implications

The data positions this compound as a promising candidate for a targeted therapy approach in HCC, particularly for overcoming sorafenib resistance. Its action is mechanistically distinct from other metabolic inhibitors.

  • Therapeutic Strategy: The research highlights a combination therapy strategy. This compound is not positioned as a standalone treatment but as an agent that can significantly enhance the efficacy of the standard-of-care drug, sorafenib [1].
  • Mechanistic Distinction: Unlike broad-spectrum glycolysis inhibitors, this compound targets a specific, upstream regulatory protein (PDHB) that drives the transcription of multiple glycolysis genes, offering a more targeted intervention [1].
  • Role of Molecular Docking: The use of "targeted virtual docking" was crucial for identifying this compound from a pool of candidates. This computational method predicts how a small molecule (like this compound) fits into the 3D structure of a target protein (PDHB), allowing researchers to rationally select promising inhibitors for experimental testing [1].

References

×

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 Da

Monoisotopic Mass

624.20542044 Da

Heavy Atom Count

44

UNII

588LJK42AP

Other CAS

61303-13-7

Wikipedia

Isoacteoside

Dates

Last modified: 08-15-2023

Explore Compound Types